(Rac)-LM11A-31
Description
BenchChem offers high-quality (Rac)-LM11A-31 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Rac)-LM11A-31 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H25N3O2 |
|---|---|
Molecular Weight |
243.35 g/mol |
IUPAC Name |
2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide |
InChI |
InChI=1S/C12H25N3O2/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15/h10-11H,3-9,13H2,1-2H3,(H,14,16) |
InChI Key |
YNMUTYLWSRFTPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NCCN1CCOCC1)N |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-LM11A-31 Mechanism of Action on p75NTR: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-LM11A-31 is a small molecule, non-peptide modulator of the p75 neurotrophin receptor (p75NTR) with significant therapeutic potential in a range of neurological disorders. Its mechanism of action is multifaceted, positioning it as a unique regulator of p75NTR signaling. Rather than acting as a simple agonist or antagonist, LM11A-31 selectively promotes pro-survival signaling pathways while concurrently inhibiting degenerative and apoptotic cascades initiated by pro-neurotrophins and other pathological ligands. This guide provides a comprehensive overview of the molecular interactions, downstream signaling effects, and key experimental methodologies used to elucidate the mechanism of action of (Rac)-LM11A-31 on p75NTR.
Introduction
The p75 neurotrophin receptor (p75NTR) is a transmembrane glycoprotein and a member of the tumor necrosis factor receptor superfamily. It plays a pivotal role in neuronal survival, apoptosis, and neurite outgrowth, depending on the ligand and the presence of co-receptors such as the tropomyosin receptor kinase (Trk) family. Dysregulation of p75NTR signaling is implicated in the pathophysiology of various neurodegenerative diseases, including Alzheimer's disease and spinal cord injury.
(Rac)-LM11A-31 has emerged as a promising therapeutic candidate due to its ability to penetrate the blood-brain barrier and modulate p75NTR activity.[1] It has been shown to block p75NTR-mediated cell death and promote neuroprotective pathways.[1] This document details the intricate mechanism through which LM11A-31 exerts its effects on p75NTR.
Quantitative Data: Binding Affinity and Potency
The interaction of (Rac)-LM11A-31 with p75NTR has been quantified through competitive binding assays and functional analyses. The following table summarizes key quantitative data.
| Parameter | Value | Method | Cell/System Type | Reference |
| A₂ Value (NGF competition) | 1,192 nM | Modified Gaddum-Schild Analysis | p75NTR-Fc fusion protein | [2] |
| Effective Concentration (Neuroprotection) | 100 nM | In vitro neuronal survival assays | Hippocampal Neurons | [3] |
| In vivo Dose (Oral Gavage) | 50-75 mg/kg/day | Animal models of neurodegeneration | Mice | [3] |
| Brain Concentration (at 75 mg/kg/day) | 256 ± 66 nM | Pharmacokinetic analysis in mice | Mouse Brain Tissue | [3] |
Note: The A₂ value represents the concentration of antagonist that requires a doubling of the agonist concentration to elicit the same response, providing an estimate of the binding affinity (Ki).
Mechanism of Action on p75NTR Signaling
(Rac)-LM11A-31 modulates p75NTR signaling through several key mechanisms:
-
Competitive Inhibition of Pro-neurotrophin Binding: LM11A-31 competes with pro-neurotrophins, such as pro-nerve growth factor (proNGF), for binding to p75NTR.[4][5] This prevents the activation of pro-apoptotic signaling cascades typically initiated by these ligands.[6]
-
Modulation of Downstream Signaling Pathways: LM11A-31 selectively promotes pro-survival signaling pathways downstream of p75NTR, including the Akt and NF-κB pathways.[5] Concurrently, it inhibits degenerative signaling pathways such as the c-Jun N-terminal kinase (JNK), glycogen synthase kinase 3 beta (GSK3β), and cyclin-dependent kinase 5 (cdk5) pathways.[5]
-
Inhibition of RhoA Activation: LM11A-31 has been demonstrated to reduce the activation of RhoA kinase, a key mediator of neurite growth inhibition and apoptosis downstream of p75NTR.[7]
-
Regulation of p75NTR Processing: The binding of LM11A-31 can induce the endocytosis and subsequent proteolytic cleavage of p75NTR, a process that can alter the signaling output of the receptor.[3] Furthermore, LM11A-31 can inhibit oxidative stress-induced cleavage of p75NTR.[8][9][10]
(Rac)-LM11A-31 does not exhibit binding to TrkA or TrkB receptors, highlighting its specificity for p75NTR.[5]
Signaling Pathways and Experimental Workflows
(Rac)-LM11A-31 Modulated p75NTR Signaling Pathway
Caption: (Rac)-LM11A-31 modulation of p75NTR signaling.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive binding assay.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for an MTT cell viability assay.
Detailed Experimental Protocols
Competitive p75NTR Binding Assay
This protocol is adapted from methodologies used to assess competitive binding to p75NTR.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Ki) of (Rac)-LM11A-31 for the binding of a labeled ligand (e.g., biotinylated proNGF) to p75NTR.
Materials:
-
Recombinant human p75NTR-Fc chimera
-
Biotinylated proNGF
-
(Rac)-LM11A-31
-
High-binding 96-well microplates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with p75NTR-Fc (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate three times with Wash Buffer. Block non-specific binding sites by incubating with Assay Buffer for 1-2 hours at room temperature.
-
Competitive Binding: Wash the plate three times. Add a constant concentration of biotinylated proNGF and varying concentrations of (Rac)-LM11A-31 to the wells. Incubate for 2-3 hours at room temperature with gentle shaking.
-
Detection: Wash the plate five times. Add Streptavidin-HRP diluted in Assay Buffer and incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate five times. Add TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Readout: Stop the reaction with Stop Solution and measure the absorbance at 450 nm.
-
Analysis: Plot the absorbance against the log concentration of (Rac)-LM11A-31 and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Ki can be calculated using the Cheng-Prusoff equation.
Cell Viability MTT Assay
This protocol provides a general framework for assessing the neuroprotective effects of (Rac)-LM11A-31 against a pro-apoptotic stimulus.[11][12][13]
Objective: To quantify the ability of (Rac)-LM11A-31 to protect neuronal cells from apoptosis induced by a p75NTR-dependent stimulus.
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
-
Complete culture medium
-
Pro-apoptotic stimulus (e.g., proNGF, amyloid-beta oligomers)
-
(Rac)-LM11A-31
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the pro-apoptotic stimulus with or without various concentrations of (Rac)-LM11A-31. Include appropriate controls (untreated cells, cells with stimulus only, cells with LM11A-31 only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the viability of the untreated control cells.
Western Blotting for Signaling Proteins
This protocol describes the detection of key signaling proteins modulated by (Rac)-LM11A-31.
Objective: To assess the effect of (Rac)-LM11A-31 on the activation (phosphorylation) or expression levels of p75NTR downstream signaling molecules.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-JNK, anti-total-Akt, anti-total-JNK, anti-p75NTR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.
Conclusion
(Rac)-LM11A-31 represents a novel therapeutic approach for neurological disorders by selectively modulating the complex signaling of the p75NTR. Its mechanism of action, characterized by the inhibition of pro-apoptotic pathways and the promotion of pro-survival signals, underscores its potential as a disease-modifying agent. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to further characterize and develop this promising compound. Future research should continue to unravel the precise molecular interactions and downstream consequences of LM11A-31 binding to p75NTR to fully harness its therapeutic capabilities.
References
- 1. alzforum.org [alzforum.org]
- 2. mybiosource.com [mybiosource.com]
- 3. Proteolytic Processing of the p75 Neurotrophin Receptor and Two Homologs Generates C-Terminal Fragments with Signaling Capability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (Rac)-LM11A-31
This guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to the p75 neurotrophin receptor (p75NTR) modulator, (Rac)-LM11A-31. It is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure
(Rac)-LM11A-31 is a racemic mixture of the small molecule LM11A-31. The specific enantiomer with well-documented activity is (2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-pentanamide.[1][2][3] As a racemic mixture, (Rac)-LM11A-31 contains equal amounts of the (2S,3S) and the (2R,3R) enantiomers.
Below are the 2D structural representations of the individual enantiomers and the racemic mixture.
Caption: 2D structures of the (2S,3S) and (2R,3R) enantiomers of LM11A-31.
Mechanism of Action and Signaling Pathways
LM11A-31 is a small molecule, non-peptide ligand of the p75 neurotrophin receptor (p75NTR).[1][4][5] It is orally available and can cross the blood-brain barrier.[4][6] LM11A-31 selectively modulates p75NTR signaling, promoting neuronal survival pathways while inhibiting apoptotic signaling.[1][4] It has been shown to act as an antagonist to pro-nerve growth factor (proNGF), a ligand that typically induces cell death via p75NTR.[7][8][9]
The binding of LM11A-31 to p75NTR can initiate a cascade of downstream signaling events that are crucial for neuroprotection and the mitigation of neurodegeneration. The following diagram illustrates the proposed signaling pathway of LM11A-31.
Caption: Proposed signaling pathway of LM11A-31 via modulation of p75NTR.
Quantitative Data Summary
Numerous preclinical studies have evaluated the efficacy of LM11A-31 in various models of neurodegenerative diseases. The following tables summarize key quantitative findings from these studies.
Table 1: Effects of LM11A-31 on Neuritic Dystrophy in Alzheimer's Disease Mouse Models
| Mouse Model | Age/Stage | Treatment | Outcome Measure | Result | Reference |
| APPL/S | Mid-stage (6-8 months) | 50 mg/kg/day for 3 months | Cortical Dystrophic Neurite Clusters (Total Area) | ↓ 42% vs. vehicle | [4] |
| APPL/S | Late-stage (12-13 months) | 50 mg/kg/day for 1 month | Basal Forebrain Cholinergic Neurite Length | Reversed decrease vs. vehicle | [4] |
| Tg2576 | 14 months | 75 mg/kg/day for 3 months | Cortical Dystrophic Neurite Clusters (Total Area) | ↓ vs. vehicle | [4] |
Table 2: Effects of LM11A-31 on Cognitive Function in Alzheimer's Disease Mouse Models
| Mouse Model | Test | Treatment | Result | Reference |
| APPL/S | Y-maze | 50 mg/kg/day | Prevented deficits | [9] |
| PS19 (tauopathy) | Morris Water Maze | 50 mg/kg/day for 3 months | Improved performance | [10] |
| PS19 (tauopathy) | Novel Object Recognition | 50 mg/kg/day for 3 months | Improved performance | [10] |
Table 3: Effects of LM11A-31 on Biomarkers in a Phase 2a Clinical Trial for Alzheimer's Disease
| Biomarker | Treatment Group | Change vs. Placebo | p-value | Reference |
| CSF Aβ40 | LM11A-31 | ↓ 8.98% | - | [11] |
| CSF Aβ42 | LM11A-31 | ↓ 6.98% | - | [11] |
| CSF SNAP25 | LM11A-31 | ↓ 19.20% (annualized) | 0.10 | [11] |
| CSF Neurogranin | LM11A-31 | ↓ | 0.009 | [11] |
| CSF YKL-40 | LM11A-31 | ↓ 5.19% (annualized) | 0.040 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in LM11A-31 research.
Objective: To administer LM11A-31 to mice to evaluate its therapeutic effects in a disease model.
Materials:
-
LM11A-31 (hydrochloride or other salt form)
-
Sterile water or saline for vehicle
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Dissolve LM11A-31 in sterile water to the desired concentration (e.g., 5 mg/ml).[12] Ensure complete dissolution. Prepare a vehicle-only solution (sterile water) as a control.
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the exact volume of the dosing solution to administer. The typical dose is 50 mg/kg.[4][10][12]
-
Gently restrain the mouse.
-
Carefully insert the oral gavage needle into the esophagus.
-
Slowly administer the calculated volume of the LM11A-31 solution or vehicle.
-
Monitor the animal for any signs of distress after administration.
-
-
Dosing Schedule: Administer LM11A-31 or vehicle daily or as required by the specific study design (e.g., 5 days a week).[10]
Objective: To visualize and quantify the expression and localization of p75NTR in brain tissue from LM11A-31-treated and control mice.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections
-
Xylene and graded ethanol series (for paraffin sections)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibody: anti-p75NTR antibody
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration (for paraffin sections):
-
Immerse slides in xylene (2 x 10 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) and finally in distilled water.[13]
-
-
Antigen Retrieval:
-
Immunostaining:
-
Wash sections in PBS.
-
Block endogenous peroxidase activity with 0.3% H2O2 in PBS for 30 minutes.
-
Wash in PBS.
-
Incubate sections in blocking solution for 1 hour at room temperature.[16]
-
Incubate with the primary anti-p75NTR antibody overnight at 4°C.
-
Wash in PBS.
-
Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash in PBS.
-
Incubate with ABC reagent for 1 hour at room temperature.
-
Wash in PBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with DAB substrate until the desired stain intensity is reached.
-
Rinse with water.
-
Counterstain with hematoxylin.[14]
-
Dehydrate, clear, and mount the slides.
-
Objective: To quantify the protein levels of p75NTR and its downstream signaling molecules in brain tissue lysates.
Materials:
-
Brain tissue homogenates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p75NTR, anti-phospho-JNK, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize brain tissue in lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Objective: To assess short-term spatial working memory in mice following treatment with LM11A-31.
Materials:
-
Y-maze apparatus
-
Video tracking system (optional, but recommended)
-
70% ethanol for cleaning
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the test.[17]
-
Testing:
-
Data Analysis:
-
An arm entry is counted when the hind paws of the mouse are completely within the arm.
-
A spontaneous alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternations as: (Number of spontaneous alternations / (Total number of arm entries - 2)) * 100.
-
-
Cleaning: Clean the maze with 70% ethanol between each trial to eliminate olfactory cues.[7]
Experimental Workflows
The following diagrams illustrate the general workflows for the experimental protocols described above.
Caption: General workflow for immunohistochemistry (IHC).
Caption: General workflow for Western blotting.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 3. caymanchem.com [caymanchem.com]
- 4. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jove.com [jove.com]
- 6. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Y-Maze Protocol [protocols.io]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. neurologylive.com [neurologylive.com]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. bosterbio.com [bosterbio.com]
- 14. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 15. Immunohistochemistry (IHC) protocol [hellobio.com]
- 16. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. mmpc.org [mmpc.org]
The Discovery and Development of (Rac)-LM11A-31: A p75NTR Modulator for Neurodegenerative Diseases
(Rac)-LM11A-31, a small molecule modulator of the p75 neurotrophin receptor (p75NTR), has emerged as a promising therapeutic candidate for a range of neurodegenerative diseases, most notably Alzheimer's disease. Developed by Dr. Frank Longo and his team at PharmatrophiX, this orally bioavailable and brain-penetrant compound has progressed from preclinical studies in various animal models to a Phase 2a clinical trial in patients with mild to moderate Alzheimer's. This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and key experimental findings for (Rac)-LM11A-31.
Discovery and Rationale
The development of LM11A-31 stemmed from the understanding that aberrant signaling through the p75 neurotrophin receptor contributes to the pathology of neurodegenerative conditions like Alzheimer's disease.[1] The p75NTR is a multifaceted receptor that, depending on the context and its interacting ligands, can either promote neuronal survival or trigger apoptotic cell death.[2] In the context of Alzheimer's disease, p75NTR is implicated in the neurotoxic effects of amyloid-β (Aβ).[3]
The guiding hypothesis was that a small molecule could be designed to selectively modulate p75NTR signaling, shifting the balance away from degenerative pathways and towards pro-survival signals.[1] This led to the development of LM11A-31, a water-soluble isoleucine derivative.[2] Preclinical research demonstrated that LM11A-31 selectively activates p75NTR survival pathways while inhibiting apoptosis signaling.[3] It was found to compete with the binding of nerve growth factor (NGF) and its precursor, proNGF, to p75NTR, without interacting with the TrkA receptor, thus avoiding potential side effects associated with broad neurotrophin activation.[4]
Preclinical Development
LM11A-31 has been extensively studied in a variety of preclinical models of neurodegenerative diseases, including Alzheimer's disease, Huntington's disease, spinal cord injury, and stroke.[3][5] These studies have consistently demonstrated its neuroprotective effects.
In multiple mouse models of Alzheimer's disease, such as the APPL/S and Tg2576 lines, oral administration of LM11A-31 was shown to:
-
Prevent cognitive deficits.[6]
-
Reduce the degeneration of cholinergic neurites.[1]
-
Decrease the phosphorylation and misfolding of tau protein.[3]
-
Attenuate microglial and astrocyte activation.[3]
-
Reverse the loss of dendritic spines.[7]
Notably, these therapeutic effects were observed without altering the levels of amyloid-β plaques, suggesting that LM11A-31 acts downstream of amyloid pathology to protect neurons.[6]
Quantitative Data from Preclinical Studies
| Animal Model | Disease Modelled | Dose Range | Treatment Duration | Key Findings | Reference |
| APPL/S Mice | Alzheimer's Disease | 10-50 mg/kg/day (oral) | 3 months | Prevented deficits in novel object recognition and Y-maze performance. | [6] |
| APPL/S Mice | Alzheimer's Disease | 5-100 mg/kg/day (oral gavage) | 3 months | Prevented cognitive impairment, reduced tau pathology, and decreased neuroinflammation. | [6][8] |
| APPL/S and Tg2576 Mice | Alzheimer's Disease | 50 or 75 mg/kg (oral) | 1-3 months | Prevented and/or reversed atrophy of basal forebrain cholinergic neurites. | [1] |
| PS19 Mice | Tauopathy | 50 mg/kg (oral gavage) | 3 months | Improved survival rate from 64% to 94% at 9 months. | [6] |
| R6/2 Mice | Huntington's Disease | 50 mg/kg (oral gavage) | ~7-8 weeks | Alleviated brain volume reductions and normalized changes in diffusion tensor imaging metrics. | [5] |
Clinical Development: Phase 2a Trial
A modified version of the compound, LM11A-31-BHS, advanced to a randomized, double-blind, placebo-controlled Phase 2a clinical trial (NCT03069014) in individuals with mild to moderate Alzheimer's disease.[7][9] The primary endpoint of the trial was to assess the safety and tolerability of the drug.[10]
The 26-week study enrolled 242 participants who received either placebo, 200 mg, or 400 mg of LM11A-31-BHS twice daily.[11][12] The trial successfully met its primary endpoint, demonstrating that LM11A-31 is safe and well-tolerated.[10] The most frequently observed adverse events were nasopharyngitis, diarrhea, headache, and eosinophilia.[10]
While the study was not powered to detect significant effects on cognition, exploratory analysis of cerebrospinal fluid (CSF) biomarkers revealed promising signals of target engagement and downstream effects on Alzheimer's pathology.[11]
Quantitative Data from Phase 2a Clinical Trial (NCT03069014)
| Parameter | Placebo Group (n=76) | LM11A-31 200 mg Group (n=75) | LM11A-31 400 mg Group (n=70) | Key Findings | Reference |
| Treatment Duration | 26 weeks | 26 weeks | 26 weeks | - | [10] |
| Primary Outcome | - | - | - | Met primary endpoint of safety and tolerability. | [10] |
| Discontinuations | 5 participants | 3 participants | 12 participants | More discontinuations in the higher dose group. | [10][11] |
| CSF Aβ40 Change | Increase | Decrease | Decrease | Significant longitudinal differences between LM11A-31 and placebo. | [13] |
| CSF Aβ42 Change | Increase | Decrease | Decrease | Significant longitudinal differences between LM11A-31 and placebo. | [13] |
| CSF SNAP25 Change | Increase | Slowed increase | Slowed increase | Significant slowing of longitudinal increases compared to placebo. | [6] |
| CSF Neurogranin Change | Increase | Slowed increase | Slowed increase | Significant slowing of longitudinal increases compared to placebo. | [6] |
| CSF YKL40 Change | Increase | Decrease | Decrease | Significant reduction in this inflammatory marker. | [13] |
Experimental Protocols
Preclinical Animal Studies (General Methodology)
A common experimental workflow in the preclinical assessment of LM11A-31 in Alzheimer's disease mouse models involved the following steps:
Animal Models: Transgenic mouse models that overexpress human amyloid precursor protein (APP) with mutations found in familial Alzheimer's disease, such as the APPL/S and Tg2576 lines, were commonly used.[2]
Drug Administration: LM11A-31 was typically dissolved in sterile water and administered daily via oral gavage at doses ranging from 5 to 100 mg/kg.[8]
Behavioral Assessments: A battery of tests was used to evaluate cognitive function, including the Morris water maze for spatial learning and memory, and the novel object recognition test for recognition memory.[6]
Histological and Biochemical Analyses: Following the treatment period, brain tissue was collected for analysis. Immunohistochemistry was used to visualize and quantify markers of neurodegeneration, tau pathology, and neuroinflammation. Western blotting was employed to measure the levels of key signaling proteins.[14]
Phase 2a Clinical Trial (NCT03069014) Protocol
The clinical trial followed a structured protocol to ensure patient safety and to collect data on the exploratory endpoints.
Patient Population: The study enrolled individuals diagnosed with mild to moderate Alzheimer's disease.[9]
Intervention: Participants were randomized to receive either placebo, 200 mg of LM11A-31-BHS, or 400 mg of LM11A-31-BHS, administered as oral capsules twice daily for 26 weeks.[11]
Safety and Tolerability Assessment: The primary outcome was the assessment of safety and tolerability through the monitoring of adverse events, clinical laboratory tests, and magnetic resonance imaging (MRI).[10]
Exploratory Endpoints: Secondary and exploratory endpoints included changes in CSF biomarkers (Aβ40, Aβ42, total tau, p-tau181, SNAP25, neurogranin, YKL40), structural brain changes measured by MRI, and brain glucose metabolism assessed by FDG-PET. Cognitive assessments were also included as exploratory outcomes.[10][11]
Signaling Pathways
LM11A-31 exerts its neuroprotective effects by modulating the downstream signaling cascades of the p75NTR. In the presence of pathological triggers like amyloid-β or in the absence of mature neurotrophins, p75NTR can activate degenerative signaling pathways. LM11A-31 is proposed to shift the conformational state of p75NTR to favor the engagement of pro-survival signaling pathways.
Inhibition of Degenerative Signaling: In pathological states, p75NTR activation can lead to the recruitment of downstream effectors that activate pathways involving c-Jun N-terminal kinase (JNK) and caspases, ultimately leading to apoptosis and neurite degeneration.[4] LM11A-31 has been shown to inhibit the activation of these degenerative signaling molecules.[4]
Promotion of Survival Signaling: Conversely, LM11A-31 promotes the engagement of pro-survival signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the nuclear factor-kappa B (NF-κB) pathway.[14] Activation of these pathways is known to support neuronal survival, synaptic plasticity, and integrity.
Conclusion and Future Directions
The discovery and development of (Rac)-LM11A-31 represent a novel therapeutic strategy for Alzheimer's disease and other neurodegenerative disorders by targeting the p75 neurotrophin receptor. The extensive preclinical data, coupled with the promising safety profile and exploratory biomarker results from the Phase 2a clinical trial, provide a strong rationale for its continued development.[10][12]
Future larger and longer-duration clinical trials will be necessary to definitively establish the efficacy of LM11A-31 in slowing the cognitive and functional decline in Alzheimer's disease. Further research is also warranted to explore its therapeutic potential in other neurodegenerative conditions where p75NTR-mediated pathology is implicated. The development of LM11A-31 underscores the potential of modulating "deep biology" targets that regulate fundamental cellular processes to achieve disease modification in complex neurological disorders.
References
- 1. A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. neurologylive.com [neurologylive.com]
- 11. New drug candidate targeting synaptic resilience well tolerated in Alzheimer’s patients [alzheimers.gov]
- 12. p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Effects of LM11A-31 on p75 Neurotrophin Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p75 neurotrophin receptor (p75NTR) is a multifaceted cell surface receptor that plays a critical role in neuronal survival, apoptosis, and neurite growth. Its signaling cascades are complex, often bifurcating to promote diametrically opposed cellular outcomes. Dysregulation of p75NTR signaling has been implicated in a range of neurodegenerative diseases, including Alzheimer's disease. LM11A-31 is a small molecule ligand of p75NTR that has emerged as a promising therapeutic candidate. It is designed to selectively modulate p75NTR signaling, promoting neurotrophic and survival pathways while inhibiting degenerative and apoptotic signals.[1][2] This technical guide provides an in-depth overview of the p75NTR signaling pathways affected by LM11A-31, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathways Modulated by LM11A-31
LM11A-31 exerts its neuroprotective effects by tipping the balance of p75NTR signaling away from pro-apoptotic and degenerative pathways and towards pro-survival and regenerative pathways. The primary signaling cascades affected are the Nuclear Factor-kappa B (NF-κB), Akt, c-Jun N-terminal Kinase (JNK), and RhoA pathways.
Promotion of Pro-Survival Signaling
NF-κB and Akt Pathways: The p75NTR can initiate pro-survival signals through the activation of NF-κB and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[2][3][4] LM11A-31 has been shown to selectively activate these pathways.[1][2] Activation of NF-κB leads to the transcription of genes involved in cell survival and inflammation. The Akt pathway is a central regulator of cell survival, proliferation, and metabolism.
Inhibition of Degenerative and Apoptotic Signaling
JNK and RhoA Pathways: Conversely, p75NTR can also trigger apoptosis and neurite retraction through the activation of the JNK and RhoA signaling cascades.[3][5] The JNK pathway is a key mediator of stress-induced apoptosis.[6] The RhoA pathway is involved in regulating the actin cytoskeleton and its activation by p75NTR can lead to growth cone collapse and neurite dystrophy.[7][8] LM11A-31 has been demonstrated to inhibit the activation of these degenerative pathways.[9][10]
Quantitative Effects of LM11A-31 on Signaling Pathways and Disease Biomarkers
The following tables summarize the quantitative data from preclinical and clinical studies on the effects of LM11A-31.
Table 1: Preclinical Quantitative Data on the Effects of LM11A-31 on p75NTR Signaling Pathways
| Pathway Component | Experimental Model | Treatment | Effect | Reference |
| RhoA Activity | Cisplatin-treated mice (peripheral neuropathy model) | LM11A-31 | Reversed increased RhoA activity | [10] |
| Diabetic mice (retinopathy model) | 50 mg/kg/day LM11A-31 for 4 weeks | Reduced activation of RhoA | [5] | |
| Tau Phosphorylation (AT8) | AβPPL/S mice (Alzheimer's model) | 50 or 100 mg/kg/day LM11A-31 for 3 months | Reduced excessive phosphorylation of tau | [9] |
| Microglial Activation | AβPPL/S mice (Alzheimer's model) | 50 or 100 mg/kg/day LM11A-31 for 3 months | Decreased activation of microglia | [9] |
| Reactive Astrocytes (GFAP) | AβPPL/S mice (Alzheimer's model) | 50 mg/kg LM11A-31 for 3 months | Attenuated reactive astrocytes | [9] |
| Caspase 3/7 Activity | AβPPL/S mice (Alzheimer's model) | LM11A-31 for 3 months | Normalized caspase 3/7 activity | [11] |
| p-JNK | AβPPL/S mice (Alzheimer's model) | LM11A-31 for 3 months | Reduced p-JNK levels | [12] |
Table 2: Clinical Quantitative Data from Phase 2a Trial of LM11A-31 in Mild to Moderate Alzheimer's Disease (26 weeks)
| Biomarker | Effect of LM11A-31 vs. Placebo | p-value | Reference |
| CSF Aβ40 | -8.98% median annual percent change | <0.05 | [13] |
| CSF Aβ42 | -6.98% median annual percent change | <0.05 | [13] |
| CSF SNAP25 | -19.20% median annual percent change | 0.010 | [13] |
| CSF Neurogranin | Significant slowing of longitudinal increases | 0.009 | [13] |
| CSF YKL40 | -5.19% median annual percent change | 0.040 | [13] |
| Plasma p-tau217 | 31% decrease | 0.049 | [14] |
Visualizing the Impact of LM11A-31 on p75NTR Signaling
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by LM11A-31.
References
- 1. biocare.net [biocare.net]
- 2. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phospho-Tau (Ser202, Thr205) Monoclonal Antibody (AT8) (MN1020) [thermofisher.com]
- 5. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. novamedline.com [novamedline.com]
- 7. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. youtube.com [youtube.com]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. researchgate.net [researchgate.net]
- 13. neurologylive.com [neurologylive.com]
- 14. p75 Neurotrophin Receptor Modulation Shown to Slow Biomarker Progression, Preserve Visuospatial Function in Alzheimer Disease - - Practical Neurology [practicalneurology.com]
In Vitro Characterization of (Rac)-LM11A-31: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR), a key player in neuronal survival and death signaling pathways.[1][2] This technical guide provides an in-depth overview of the in vitro characterization of (Rac)-LM11A-31, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Data Presentation
The following tables summarize the key quantitative data regarding the in vitro activity of (Rac)-LM11A-31.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Assay Type | Affinity Metric | Value | Reference |
| (Rac)-LM11A-31 | p75NTR-Fc | Competitive Binding (vs. NGF) | A₂ | 1,192 nM | [3] |
| NGF | p75NTR-Fc | ELISA | K_d | 0.8 - 0.9 nM | [4] |
Table 2: Functional Activity
| Assay | Effect | Metric | Value | Cell Line/System | Reference |
| Neuroprotection (serum starvation) | Neuroprotective | EC₅₀ | 200 - 300 pM | Various | [5] |
| Neural Injury (Oxygen-Glucose Deprivation) | Mitigation of injury, JNK/PARP downregulation | Effective Concentration | 20 - 80 nM | Primary cortical neurons and astrocytes | |
| Aβ-induced Neurodegeneration | Inhibition | - | - | Neuronal and hippocampal slice cultures | [1] |
| proNGF-induced Cell Death | Inhibition | - | - | - | [3] |
| RhoA Activation | Inhibition | - | - | Human Retinal Endothelial (HRE) cells | [6][7][8][9] |
| GSK3β Activation | Inhibition | - | - | - | |
| cdk5 Activation | Inhibition | - | - | - | |
| JNK Activation | Inhibition | - | - | - | |
| AKT Activation | Promotion | - | - | - | [10] |
| CREB Activation | Promotion | - | - | - | [10] |
| Tau Phosphorylation | Inhibition | - | - | - | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
p75NTR Competitive Binding Assay
Objective: To determine the binding affinity of (Rac)-LM11A-31 to the p75 neurotrophin receptor.
Principle: This assay measures the ability of (Rac)-LM11A-31 to compete with a labeled ligand, such as Nerve Growth Factor (NGF), for binding to a recombinant p75NTR protein (e.g., p75NTR-Fc chimera). The concentration of (Rac)-LM11A-31 that inhibits 50% of the labeled ligand binding (IC₅₀) can be used to calculate the inhibition constant (Kᵢ).
Materials:
-
Recombinant human p75NTR-Fc chimera
-
Biotinylated Nerve Growth Factor (NGF)
-
(Rac)-LM11A-31
-
Streptavidin-coated microplates
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection reagent (e.g., HRP-conjugated anti-biotin antibody and substrate)
-
Plate reader
Procedure:
-
Coat streptavidin-coated microplates with biotinylated NGF.
-
Wash the plates to remove unbound NGF.
-
Prepare serial dilutions of (Rac)-LM11A-31 in assay buffer.
-
In a separate plate, pre-incubate a fixed concentration of p75NTR-Fc with the various concentrations of (Rac)-LM11A-31.
-
Transfer the p75NTR-Fc/(Rac)-LM11A-31 mixtures to the NGF-coated plates.
-
Incubate to allow binding to reach equilibrium.
-
Wash the plates to remove unbound components.
-
Add a detection reagent to quantify the amount of bound p75NTR-Fc.
-
Measure the signal using a plate reader.
-
Plot the signal as a function of the (Rac)-LM11A-31 concentration and fit the data to a competitive binding model to determine the IC₅₀ and subsequently calculate the Kᵢ.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To assess the inhibitory effect of (Rac)-LM11A-31 on the activity of kinases such as GSK3β, cdk5, and JNK.
Principle: This assay measures the phosphorylation of a specific substrate by a kinase in the presence and absence of the test compound. A reduction in substrate phosphorylation indicates inhibition of the kinase.
Materials:
-
Recombinant active kinase (e.g., GSK3β, cdk5/p25, JNK)
-
Specific peptide or protein substrate for the kinase
-
(Rac)-LM11A-31
-
ATP
-
Kinase reaction buffer
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)
-
Microplates
Procedure:
-
Prepare serial dilutions of (Rac)-LM11A-31 in the kinase reaction buffer.
-
Add the kinase and its specific substrate to the wells of a microplate.
-
Add the different concentrations of (Rac)-LM11A-31 to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specific time at the optimal temperature for the kinase.
-
Stop the reaction.
-
Add the detection reagent to quantify the amount of phosphorylated substrate.
-
Measure the signal.
-
Plot the signal as a function of the (Rac)-LM11A-31 concentration to determine the IC₅₀ value.
Neurite Outgrowth Assay
Objective: To evaluate the effect of (Rac)-LM11A-31 on neurite extension and branching in cultured neurons.
Principle: Neurons are cultured in the presence of various concentrations of the test compound, and changes in neurite length and complexity are quantified using microscopy and image analysis software.
Materials:
-
Primary neurons (e.g., hippocampal, cortical) or a suitable neuronal cell line (e.g., PC12, SH-SY5Y)
-
Cell culture medium and supplements
-
(Rac)-LM11A-31
-
Neurotrophic factors (optional, as a positive control)
-
Culture plates or coverslips coated with an appropriate substrate (e.g., poly-L-lysine, laminin)
-
Fixative (e.g., 4% paraformaldehyde)
-
Immunostaining reagents (e.g., antibody against a neuronal marker like βIII-tubulin)
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
Plate neurons at a suitable density on coated culture plates or coverslips.
-
Allow the cells to adhere and begin to extend neurites.
-
Treat the cells with a range of concentrations of (Rac)-LM11A-31. Include appropriate positive and negative controls.
-
Incubate for a period sufficient to observe significant neurite outgrowth (e.g., 24-72 hours).
-
Fix the cells.
-
Perform immunostaining for a neuronal marker to visualize the neurons and their neurites.
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to quantify neurite length, number of primary neurites, and branching complexity.
-
Analyze the data to determine the effect of (Rac)-LM11A-31 on neurite outgrowth.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by (Rac)-LM11A-31 and a typical experimental workflow for its in vitro characterization.
Caption: p75NTR signaling pathways modulated by (Rac)-LM11A-31.
Caption: A generalized experimental workflow for in vitro characterization.
Conclusion
The in vitro characterization of (Rac)-LM11A-31 demonstrates its specific interaction with the p75 neurotrophin receptor and its ability to modulate downstream signaling pathways associated with neuronal survival and apoptosis. The provided data and protocols offer a foundational understanding for further investigation and development of this compound as a potential therapeutic agent for neurodegenerative diseases. This guide serves as a valuable resource for researchers aiming to build upon the existing knowledge of (Rac)-LM11A-31's in vitro properties.
References
- 1. alzforum.org [alzforum.org]
- 2. LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LM11A-31 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel p75 neurotrophin receptor ligand stabilizes neuronal calcium, preserves mitochondrial movement and protects against HIV associated neuropathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. alzdiscovery.org [alzdiscovery.org]
(Rac)-LM11A-31: A Profile of Selectivity for the p75 Neurotrophin Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
(Rac)-LM11A-31 is a small molecule ligand designed to modulate the p75 neurotrophin receptor (p75NTR), a key player in neuronal survival and degeneration. This document provides a comprehensive analysis of the selectivity of (Rac)-LM11A-31 for p75NTR over other neurotrophin receptors, including the Tropomyosin receptor kinase (Trk) family (TrkA, TrkB, and TrkC) and the co-receptor Sortilin. Through a review of available data, this guide details the binding affinity of (Rac)-LM11A-31, outlines the experimental methodologies used to determine its selectivity, and illustrates the downstream signaling pathways it modulates. The high selectivity for p75NTR positions (Rac)-LM11A-31 as a promising therapeutic candidate for neurodegenerative diseases by minimizing off-target effects.
Introduction
The p75 neurotrophin receptor (p75NTR) is a member of the tumor necrosis factor receptor superfamily and plays a complex role in the central nervous system. Depending on the cellular context and the presence of co-receptors, p75NTR can initiate signaling cascades that lead to either cell survival or apoptosis. Its involvement in pathological conditions such as Alzheimer's disease has made it an attractive target for therapeutic intervention.[1]
(Rac)-LM11A-31 is a non-peptide, small molecule designed to interact with p75NTR.[2][3] It has been shown to compete with the binding of nerve growth factor (NGF) and its precursor, proNGF, to p75NTR.[3][4] By modulating p75NTR signaling, LM11A-31 aims to inhibit degenerative pathways and promote neuronal survival.[2][4] A critical aspect of its therapeutic potential is its selectivity for p75NTR over other receptors, particularly the Trk family of receptors which are the high-affinity receptors for neurotrophins.
Receptor Selectivity Profile
The selectivity of (Rac)-LM11A-31 for p75NTR has been primarily established by demonstrating its ability to compete with NGF for binding to p75NTR, while not affecting NGF's interaction with its high-affinity receptor, TrkA.[3][4]
Table 1: Quantitative Data on (Rac)-LM11A-31 Receptor Binding
| Receptor | Ligand | Assay Type | Method | Quantitative Value | Reference |
| p75NTR-Fc | NGF | Inhibition | ELISA | A₂ = 1,192 nM | [Massa et al., 2006, as cited in commercial product information] |
| TrkA | NGF | Binding Assay | ELISA | No effect | [Massa et al., 2006][3] |
| Various | (Rac)-LM11A-24* | Broad Receptor Screen | CEREP ExpresSProfile | No significant binding | [A study on a similar compound][1] |
*Note: (Rac)-LM11A-24 is a chemically distinct but functionally similar p75NTR ligand. It was reported that (Rac)-LM11A-31 underwent a similar broad receptor screen with no significant off-target binding identified.[1] A comprehensive list of the receptors included in the CEREP panel was not available. Quantitative binding data for (Rac)-LM11A-31 against TrkB, TrkC, and Sortilin are not currently available in the public domain.
Experimental Protocols
The following sections detail the methodologies employed in key experiments to ascertain the selectivity of (Rac)-LM11A-31.
Competitive Binding Assay (NGF/p75NTR-Fc ELISA)
This assay is designed to measure the ability of a test compound to inhibit the binding of NGF to the extracellular domain of the p75NTR.
Principle: A recombinant fusion protein consisting of the extracellular domain of p75NTR and the Fc portion of an antibody (p75NTR-Fc) is immobilized on an ELISA plate. The plate is then incubated with a fixed concentration of labeled NGF in the presence of varying concentrations of the test compound ((Rac)-LM11A-31). The amount of bound NGF is then quantified, allowing for the determination of the inhibitory concentration of the test compound.
Detailed Methodology (based on typical ELISA protocols):
-
Coating: 96-well microtiter plates are coated with a solution of p75NTR-Fc in a suitable buffer (e.g., PBS) and incubated overnight at 4°C.
-
Washing: Plates are washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound p75NTR-Fc.
-
Blocking: The remaining protein-binding sites on the plate are blocked by incubating with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Washing: Plates are washed again as described in step 2.
-
Competitive Binding: A solution containing a fixed concentration of biotinylated-NGF and varying concentrations of (Rac)-LM11A-31 (or other test compounds) is added to the wells. The plate is then incubated for a defined period (e.g., 2 hours) at room temperature to allow for competitive binding.
-
Washing: Plates are washed to remove unbound ligands.
-
Detection: Streptavidin conjugated to horseradish peroxidase (HRP) is added to the wells and incubated for 1 hour at room temperature.
-
Washing: Plates are washed to remove unbound streptavidin-HRP.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added to the wells, and the color is allowed to develop.
-
Stopping Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The absorbance in each well is read using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: The absorbance values are plotted against the concentration of the test compound to generate a dose-response curve, from which the IC₅₀ or A₂ value can be calculated.
References
- 1. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 3. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LM11A-31, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and bioavailability of (Rac)-LM11A-31
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of (Rac)-LM11A-31
Introduction
(Rac)-LM11A-31, also referred to as LM11A-31, is an orally bioavailable, water-soluble, non-peptide small molecule designed to modulate the p75 neurotrophin receptor (p75NTR).[1] As a ligand for p75NTR, LM11A-31 has demonstrated neuroprotective effects in a variety of preclinical models of neurological disorders, including Alzheimer's disease, Huntington's disease, and traumatic brain injury.[2][3][4] It functions by selectively promoting neurotrophic signaling pathways while inhibiting degenerative signaling associated with pro-neurotrophins or amyloid-β.[2][5] This document provides a comprehensive technical overview of the pharmacokinetics, bioavailability, and experimental protocols associated with (Rac)-LM11A-31 based on available preclinical data.
Pharmacokinetic Profile
Studies in rodent models have established that LM11A-31 is orally bioavailable and effectively crosses the blood-brain barrier.[4][6] The compound's pharmacokinetic properties have been primarily characterized in mice following oral gavage administration.
Single-Dose Pharmacokinetics
Following a single oral administration, LM11A-31 is rapidly absorbed and distributed to the brain. Peak brain concentrations are typically achieved within 30 minutes.
Table 1: Single-Dose Pharmacokinetic Parameters of LM11A-31 in CD-1 Mice
| Parameter | Value | Animal Model | Dosing | Source |
| Administration Route | Oral Gavage | CD-1 Mice | 50 mg/kg (single dose) | [6] |
| Time to Peak Brain Conc. (Tmax) | ~30 minutes | CD-1 Mice | 50 mg/kg (single dose) | [6] |
| Peak Brain Conc. (Cmax) | 262 ng/g (~1.08 µmol/L) | CD-1 Mice | 50 mg/kg (single dose) | [6] |
| Brain Half-Life (t½) | 3-4 hours | CD-1 Mice | 50 mg/kg (single dose) | [6][7] |
| Plasma Half-Life (t½) | ~1 hour | Not Specified | Not Specified | [8] |
Chronic Dosing and Brain Accumulation
Chronic daily administration of LM11A-31 has been shown to result in higher brain concentrations compared to a single dose, suggesting potential accumulation in brain tissue.
Table 2: Brain Concentration of LM11A-31 After Chronic Dosing in C57BL/6 Mice
| Parameter | Value | Animal Model | Dosing | Source |
| Administration Route | Oral Gavage | C57BL/6 Mice | 50 mg/kg/day for 2 weeks | [6][9] |
| Peak Brain Conc. (Cmax) | 463.4 ng/g (~1.9 µmol/L) | C57BL/6 Mice | 50 mg/kg/day for 2 weeks | [6] |
| Brain-to-Plasma Ratio | 3.1 ± 0.9 | C57BL/6 Mice | 50 mg/kg/day for 2 weeks | [6] |
Experimental Protocols
The pharmacokinetic data for LM11A-31 have been generated through standardized in vivo animal studies. The methodologies employed are detailed below.
Animal Models
-
CD-1 Mice: Utilized as a standard model for assessing blood-brain barrier penetration.[6]
-
C57BL/6 Mice: This strain serves as the background for various transgenic disease models (e.g., Alzheimer's disease models like APP L/S) and is used for chronic dosing and efficacy studies.[1][6][8][9]
-
Age and Sex: Studies have used both male and female mice, typically 8 weeks or older at the start of the experiments.[1][8]
Dosing and Administration
-
Formulation: LM11A-31, often in a sulfate or hydrochloride salt form, is dissolved in sterile water for administration.[3][7]
-
Route of Administration: The most common route is oral gavage (OG) to assess oral bioavailability and efficacy.[1][6][7] Intraperitoneal (i.p.) injection has also been used.[6]
-
Dosage: A standard dose of 50 mg/kg/day is frequently used in efficacy and pharmacokinetic studies.[1][6][7][9] This dose was selected based on its positive effects on histological and behavioral outcomes in prior research.[7][9]
-
Fasting: To enhance compound absorption, food is often withheld for approximately 4 hours before oral dosing.[7][9]
Sample Collection and Analysis
-
Tissue Collection: For pharmacokinetic analysis, mice are sacrificed at various time points post-administration. Blood is collected to obtain plasma, and brains are harvested.[6]
-
Analytical Method: The concentration of LM11A-31 in brain and plasma samples is quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for detecting small molecules in biological matrices.[9]
Visualizations: Workflows and Signaling Pathways
Pharmacokinetic Workflow
The process from oral administration to measurement of brain concentration follows a standard workflow in preclinical studies.
Caption: General experimental workflow for in vivo pharmacokinetic analysis of LM11A-31.
Mechanism of Action: p75NTR Signaling
LM11A-31 modulates the p75NTR, which can transduce opposing signals depending on the context and co-receptors. It promotes survival signaling while inhibiting degenerative pathways often activated in neurodegenerative diseases.
Caption: Modulatory effect of LM11A-31 on p75NTR signaling pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. alzforum.org [alzforum.org]
- 3. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Improves Erectile Function in a Mouse Model of Cavernous Nerve Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-LM11A-31: A Technical Guide to its Role in Modulating Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-LM11A-31 is an orally available, brain-penetrant small molecule that acts as a ligand for the p75 neurotrophin receptor (p75NTR).[1][2] As a modulator of p75NTR, LM11A-31 has demonstrated significant potential in attenuating neuroinflammation across a spectrum of neurological disease models. This technical guide provides a comprehensive overview of the mechanisms of action, key experimental findings, and detailed methodologies related to the anti-inflammatory properties of LM11A-31. It aims to serve as a resource for researchers and drug development professionals investigating novel therapeutics for neuroinflammatory conditions.
Introduction to (Rac)-LM11A-31 and Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease, stroke, and traumatic brain injury. It is characterized by the activation of glial cells—microglia and astrocytes—and the subsequent release of pro-inflammatory mediators such as cytokines and chemokines, which can lead to neuronal damage and death.[3]
The p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily, is a key player in regulating neuronal survival and death.[2] Its signaling can be dichotomous, promoting either survival or apoptosis depending on the ligand and cellular context.[2] The precursor form of nerve growth factor, proNGF, binds to p75NTR to initiate degenerative signaling cascades.[4][5]
(Rac)-LM11A-31 is a small, non-peptide molecule designed to modulate p75NTR signaling.[4] It selectively activates pro-survival pathways while inhibiting pro-apoptotic and pro-inflammatory signaling, often by preventing the binding of proNGF to the receptor.[1][4][5] Its ability to cross the blood-brain barrier makes it a promising therapeutic candidate for central nervous system disorders.[1][6]
Mechanism of Action in Neuroinflammation
LM11A-31 exerts its anti-inflammatory effects primarily through the modulation of p75NTR signaling in various cell types within the central nervous system.
-
Inhibition of Pro-inflammatory Signaling: LM11A-31 blocks the degenerative signaling cascades initiated by proNGF binding to p75NTR.[4][5] This has been shown to downregulate key inflammation-related transcription factors such as NF-κBp65 and C/EBPβ.[7]
-
Modulation of Glial Activity: The compound has been demonstrated to reduce the activation of both microglia and astrocytes in multiple disease models.[7][8][9][10] By mitigating glial activation, LM11A-31 reduces the release of neurotoxic pro-inflammatory cytokines.
-
Suppression of Cytokine Production: Treatment with LM11A-31 leads to a significant reduction in the expression and levels of pro-inflammatory cytokines and mediators, including IL-1β, TNF-α, IL-6, and iNOS.[1][4][7]
-
Activation of Pro-survival Pathways: LM11A-31 promotes neuroprotective signaling through pathways such as Akt and NF-κB, which can counteract inflammatory damage.[5][11]
The proposed signaling pathway for LM11A-31's anti-inflammatory action is visualized below.
Quantitative Data on Neuroinflammatory Modulation
The following tables summarize the quantitative findings from key preclinical and clinical studies investigating the effects of (Rac)-LM11A-31 on markers of neuroinflammation.
Table 1: In Vivo Preclinical Studies
| Model | Species | Dose & Administration | Duration | Key Inflammatory Markers | Results | Reference |
| Streptococcus pneumoniae Meningitis | Rat | 15 µ g/day , intranasal | 3 days (pretreatment) | NF-κBp65, C/EBPβ, IL-1β, TNF-α, IL-6, iNOS | Significant decrease in expression in cortex and hippocampus. | [7] |
| Diabetes-induced Retinal Vascular Permeability | Mouse (C57BL/6J) | 50 mg/kg/day, oral gavage | 4 weeks | Retinal TNF-α, Retinal IL-1β, Serum TNF-α, Serum IL-1β | Diabetes-induced increases were significantly attenuated. Retinal TNF-α and IL-1β increased twofold in diabetic mice and were reduced by LM11A-31. Serum TNF-α and IL-1β increased 5.5-fold and 9-fold respectively, and were significantly decreased by treatment. | [4] |
| Acute Stroke (t-dMCAO) | Mouse | 25 mg/kg, i.p., twice daily | 72 hours | IL-1β, Reactive Microglia | Production of IL-1β and the presence of reactive microglia were reduced in ischemic brain samples. | [1][12] |
| Alzheimer's Disease (APPL/S mice) | Mouse | 50 mg/kg, oral gavage | 3 months | Microglial Activation (CD68) | Significantly reduced CD68 immunoreactivity in the cortex and hippocampus. | [8] |
| Huntington's Disease (R6/2 and BACHD models) | Mouse | 50 mg/kg, oral gavage, daily | N/A | Neuroinflammation | Reduced neuroinflammation. | [13] |
| HIV-1 Infected Macrophages (in vitro) | Human (U1 cell line) | 100 nM | 24 and 48 hours | IL-1β, IL-8, IL-18, TNF-α, MCP-1 | Significantly suppressed levels of these pro-inflammatory cytokines and chemokines. | [6][14][15] |
Table 2: Phase 2a Clinical Trial in Alzheimer's Disease (NCT03069014)
| Parameter | Patient Population | Dose & Administration | Duration | Key Inflammatory Marker | Results | Reference |
| Cerebrospinal Fluid (CSF) Biomarker | Mild to moderate Alzheimer's Disease (n=242) | 200 mg or 400 mg, oral, twice daily | 26 weeks | YKL-40 (Glial Activation Marker) | Significantly slowed the increase of YKL-40 in the CSF relative to placebo (–5.19% median annual percent change). | [1][16][17] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on (Rac)-LM11A-31.
In Vivo Models
a) Diabetes-Induced Retinal Vascular Permeability Mouse Model
-
Animal Model: 8-week-old male C57BL/6J mice.
-
Induction of Diabetes: Diabetes was induced via streptozotocin injection.
-
Treatment Protocol: Two weeks after diabetes induction, mice received daily oral gavage of LM11A-31 (50 mg/kg/day, dissolved in saline) or vehicle for 4 weeks.
-
Inflammation Assessment:
-
ELISA: Retinal and serum levels of TNF-α and IL-1β were quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
RhoA Activation Assay: G-LISA assay was used to measure the activation of RhoA in isolated retinal microvasculature.
-
-
Reference: Elshaer et al., 2019.[4]
b) Acute Stroke (t-dMCAO) Mouse Model
-
Animal Model: Adult mice.
-
Surgical Procedure: Transient distal middle cerebral artery occlusion (t-dMCAO) was performed to induce ischemic stroke.
-
Treatment Protocol: LM11A-31 (25 mg/kg, dissolved in saline) was administered via intraperitoneal (i.p.) injection twice daily for 72 hours post-injury.
-
Neuroinflammation Analysis:
-
Immunohistochemistry: Brain sections were stained for markers of microglial activation (e.g., Iba1) and pro-inflammatory cytokines (e.g., IL-1β).
-
Western Blot: Protein levels of proNGF, p75NTR, and Caspase 3 were assessed in ischemic brain tissue lysates.
-
In Vitro Models
a) HIV-1 Infected Macrophage Culture
-
Cell Line: U1 cells (a human monocytic cell line chronically infected with HIV-1).
-
Treatment Protocol: U1 macrophages were treated with LM11A-31 (100 nM), the antiretroviral drug darunavir (DRV) as a positive control, or a combination.
-
Cytokine and Chemokine Measurement:
-
Multiplex Assay: Supernatants were collected at 24 and 48 hours post-treatment. Levels of pro-inflammatory cytokines (IL-1β, IL-6, IL-8, IL-18, TNF-α), anti-inflammatory cytokines (IL-1RA, IL-10), and chemokines (MCP-1, RANTES) were measured using a multiplex cytokine assay.
-
The general workflow for assessing the anti-inflammatory effects of LM11A-31 in vitro is depicted below.
Conclusion and Future Directions
(Rac)-LM11A-31 has consistently demonstrated robust anti-inflammatory effects in a wide array of preclinical models of neurological disease, targeting the p75NTR signaling pathway to reduce glial activation and pro-inflammatory cytokine production. The positive results from a Phase 2a clinical trial, particularly the significant modulation of the neuroinflammatory biomarker YKL-40 in Alzheimer's disease patients, further underscore its therapeutic potential.[1][16][17]
Future research should focus on elucidating the full spectrum of downstream signaling pathways affected by LM11A-31 in different cell types. Larger and longer-duration clinical trials are necessary to confirm its efficacy in slowing disease progression and cognitive decline in human patients.[1] The data presented in this guide support the continued development of (Rac)-LM11A-31 as a first-in-class therapeutic for treating the neuroinflammatory component of neurodegenerative and neurological disorders.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. alzforum.org [alzforum.org]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. researchgate.net [researchgate.net]
- 9. [18F]GE-180 PET Detects Reduced Microglia Activation After LM11A-31 Therapy in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [18F]GE-180 PET Detects Reduced Microglia Activation After LM11A-31 Therapy in a Mouse Model of Alzheimer's Disease [thno.org]
- 11. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LM11A-31, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SEBM | LM11A-31, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages [ebm-journal.org]
- 16. Clinical Trial Offers Promising Results for Alzheimer’s | Technology Networks [technologynetworks.com]
- 17. neurologylive.com [neurologylive.com]
Foundational Studies of LM11A-31 in Alzheimer's Disease Models: A Technical Guide
This technical guide provides an in-depth overview of the foundational preclinical and clinical research on LM11A-31, a novel, orally available, and brain-penetrant small molecule ligand of the p75 neurotrophin receptor (p75NTR), in the context of Alzheimer's disease (AD).[1][2] LM11A-31 is under development for its potential to modulate the degenerative signaling pathways implicated in AD pathogenesis.[1][2] This document, intended for researchers, scientists, and drug development professionals, summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying biological pathways and experimental designs.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from preclinical and clinical studies of LM11A-31 in models of Alzheimer's disease.
Table 1: Preclinical Efficacy of LM11A-31 in Alzheimer's Disease Mouse Models
| Animal Model | Treatment Regimen | Key Pathological/Biochemical Findings | Cognitive/Behavioral Outcomes | Reference |
| APPL/S Mice | 10 or 50 mg/kg/day, orally for 3 months | Significantly reduced neuritic dystrophy in the basal forebrain, hippocampus, and cortex. No effect on amyloid levels. | Prevented deficits in novel object recognition and Y-maze performance. | [1] |
| APPL/S Mice | 5, 25, 50, or 100 mg/kg/day, oral gavage for 3 months | Reduced phosphorylation of tau, inhibited aberrant tau folding, decreased microglial activation, and attenuated reactive astrocytes. | Prevented cognitive impairment in water maze and fear conditioning tests. | [3] |
| APPL/S Mice | 50 mg/kg/day, 6 days/week for 3 months | Significantly lowered microglial activation as measured by TSPO-PET imaging. Rescued a ~42% loss in spine density. | Not specified in this study. | [3] |
| APPL/S and Tg2576 Mice | 50 or 75 mg/kg, oral gavage for 3 months (mid- to late-stage pathology) | Prevented and/or reversed atrophy of basal forebrain cholinergic neurites and cortical dystrophic neurites. Normalized increased basal forebrain p75NTR levels in late-stage APPL/S mice. | Not specified in this study. | [3][4] |
| P301L tau mutant mice | Not specified | Reduced tau pathology. | Not specified in this study. | [2] |
Table 2: Phase 2a Clinical Trial Results of LM11A-31-BHS in Mild-to-Moderate Alzheimer's Disease
| Biomarker Category | Biomarker | Treatment Effect (26 weeks) | Statistical Significance | Reference |
| Amyloid-β | Aβ40 (CSF) | -8.98% change relative to placebo | Significant | [5] |
| Aβ42 (CSF) | -6.98% change relative to placebo | Significant | [5] | |
| Aβ42/Aβ40 Ratio (CSF) | Not affected | Not significant | [5] | |
| Synaptic Degeneration | SNAP25 (CSF) | -19.20% median annual percent change relative to placebo | P = 0.010 | [5] |
| Neurogranin (NG) (CSF) | Significant slowing of longitudinal increases | P = 0.009 | [5] | |
| Neuroinflammation | YKL-40 (CSF) | -5.19% change relative to placebo | P = 0.040 | [5] |
| sTREM2 (CSF) | -4.29% change relative to placebo | P = 0.172 (Not significant) | [5] | |
| Tau Pathology | p-tau217 (Plasma) | 31% decrease vs. placebo | P < 0.05 | [6] |
| Neurodegeneration | Neurofilament Light (NfL) (CSF) | 3.13% median annual percent change relative to placebo | Not significant | [5] |
| Brain Imaging | Gray Matter Volume (MRI) | Slowed rates of loss in the frontal operculum and posterior parietal cortex | Significant at P < 0.001 (uncorrected) | [5] |
| Glucose Metabolism (FDG-PET) | Slowed rates of decline in entorhinal cortex, hippocampus, insula, and prefrontal cortex | Detected at a liberal P < 0.05 threshold | [3] | |
| Cognitive Outcomes | Various Cognitive Assessments (e.g., MMSE, ADAS-Cog) | No significant differences between treatment and placebo groups. | Not significant | [3][7] |
| Visuospatial Function | Significantly attenuated decline at 12 and 26 weeks. | Significant |
Experimental Protocols
Detailed methodologies for the key experiments cited in the foundational studies of LM11A-31 are outlined below.
Animal Models and Drug Administration
-
Animal Models :
-
Drug Administration :
Behavioral and Cognitive Assessments
-
Novel Object Recognition : This test assesses learning and memory in rodents. Mice are habituated to an arena and then exposed to two identical objects. After a delay, one object is replaced with a novel one, and the time spent exploring each object is measured.
-
Y-Maze : This task is used to evaluate spatial working memory by assessing the willingness of rodents to explore a new arm of the maze over a familiar one.
-
Morris Water Maze : A test of spatial learning and memory where mice must find a hidden platform in a pool of water, using visual cues.[3]
-
Fear Conditioning : This assessment measures fear-associated learning and memory by pairing a neutral stimulus with an aversive one.[3]
Histopathological and Molecular Analyses
-
Immunohistochemistry : Brain sections from treated and control animals were stained with specific antibodies to visualize and quantify neuritic dystrophy, cholinergic neurites, microglial activation (e.g., using Iba1), and reactive astrocytes (e.g., using GFAP).
-
Western Blotting : This technique was used to quantify levels of specific proteins, such as phosphorylated tau (p-tau) and total tau, to assess the effect of LM11A-31 on tau pathology.[9]
-
PET Imaging : In preclinical studies, Positron Emission Tomography (PET) with tracers like [18F]GE-180 was used to measure translocator protein (TSPO) levels as an indicator of microglial activation in living animals.[3]
Phase 2a Clinical Trial Protocol
-
Study Design : A randomized, double-blind, placebo-controlled trial involving 242 participants with mild-to-moderate Alzheimer's disease.[7][10]
-
Treatment Arms : Participants were assigned to one of three groups: placebo, 200 mg LM11A-31-BHS, or 400 mg LM11A-31-BHS, administered orally twice daily for 26 weeks.[7][11]
-
Primary Outcome : The primary endpoint was the safety and tolerability of LM11A-31-BHS.[5]
-
Secondary and Exploratory Outcomes :
-
Cerebrospinal Fluid (CSF) Biomarkers : Measurement of Aβ40, Aβ42, total tau, p-tau181, SNAP25, neurogranin, YKL-40, and sTREM2.[5]
-
Plasma Biomarkers : Measurement of p-tau217 and GFAP.[6]
-
Brain Imaging : Structural MRI to assess gray matter volume and FDG-PET to measure cerebral glucose metabolism.[3][5]
-
Cognitive Assessments : A battery of tests including the Mini-Mental State Exam (MMSE) and the Alzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-Cog).[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of LM11A-31 and the workflow of the clinical trial.
Caption: Mechanism of LM11A-31 action on the p75NTR signaling pathway.
Caption: General workflow for preclinical studies of LM11A-31 in AD mouse models.
Caption: Workflow of the Phase 2a clinical trial for LM11A-31 in Alzheimer's disease.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. p75 Neurotrophin Receptor Modulation Shown to Slow Biomarker Progression, Preserve Visuospatial Function in Alzheimer Disease - - Practical Neurology [practicalneurology.com]
- 7. Promising Alzheimer's Drug LM11A-31 Targets Synaptic Resilience with Encouraging Safety Results - Geriatric House Call Dentistry [geriatrichousecalldentistry.com]
- 8. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
Methodological & Application
Protocol for Oral Administration of LM11A-31 in Rodents: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
LM11A-31 is a non-peptide, orally active, and brain-penetrant small molecule modulator of the p75 neurotrophin receptor (p75NTR).[1][2] It functions as a potent antagonist of pro-nerve growth factor (proNGF) and has demonstrated neuroprotective effects in various preclinical models of neurodegenerative diseases, including Alzheimer's disease, Huntington's disease, and spinal cord injury.[2][3] LM11A-31 selectively activates p75NTR survival pathways while inhibiting apoptotic signaling.[2] This document provides detailed protocols for the oral administration of LM11A-31 to rodents, along with relevant pharmacokinetic data and a summary of its mechanism of action.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and common dosing regimens for LM11A-31 administered orally to rodents.
Table 1: Pharmacokinetic Parameters of LM11A-31 in Mice
| Parameter | Value | Dosing Conditions | Reference |
| Peak Brain Concentration (Cmax) | ~1.08 µmol/L (262 ng/g) | Single 50 mg/kg dose via oral gavage in CD-1 mice | [4][5] |
| Time to Peak Brain Concentration (Tmax) | ~30 minutes | Single 50 mg/kg dose via oral gavage in CD-1 mice | [4][5] |
| Brain Half-life (t½) | 3 - 4 hours | Single 50 mg/kg dose via oral gavage in CD-1 mice | [4][5][6] |
| Brain-to-Plasma Ratio | >1 (starting at 1-hour post-dose) | Single 50 mg/kg dose via oral gavage in CD-1 mice | [4] |
| Brain Concentration (Chronic Dosing) | ~1.9 µmol/L (463.4 ng/g) | 50 mg/kg/day for 2 weeks via oral gavage in C57BL/6 mice | [4][5] |
Table 2: Summary of Oral Dosing Regimens for LM11A-31 in Rodent Models
| Rodent Model | Dosing Range (mg/kg/day) | Administration Route | Frequency | Study Duration | Reference |
| Alzheimer's Disease (APP L/S mice) | 10, 50 | Oral gavage | Daily | 3 months | [3] |
| Alzheimer's Disease (APP L/S mice) | 50 | Oral gavage | Daily | 1 - 3 months | [7] |
| Alzheimer's Disease (Tg2576 mice) | 75 | In drinking water | Ad libitum | 3 months | [7] |
| Tauopathy (PS19 mice) | 50 | Oral gavage | 5 days/week | 3 months | [3] |
| Huntington's Disease (R6/2 mice) | 50 | Oral gavage | Once daily, 5-6 days/week | ~7 - 8 weeks | [6] |
| Spinal Cord Injury | 10, 25, 100 | Oral gavage | Twice daily | Study completion | [3] |
| Aged Mice | 50 | Oral gavage | Daily | 1 month to several months | [3] |
| Cavernous Nerve Injury | 50, 100, 200 | Oral gavage | Daily | 2 weeks | [8] |
Signaling Pathway
LM11A-31 modulates the p75NTR signaling pathway. In the presence of pro-neurotrophins like proNGF, p75NTR can initiate degenerative signaling cascades. LM11A-31 acts by blocking the binding of proNGF to p75NTR, thereby inhibiting downstream apoptotic signaling. It has been shown to downregulate degenerative signaling even in the absence of the proNGF ligand.[8]
Experimental Protocols
Protocol 1: Oral Gavage Administration
This is the most common method for precise oral dosing of LM11A-31 in rodents.[3]
Materials:
-
Appropriate gavage needles (flexible or rigid, size dependent on the animal)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Animal Handling and Dosing:
-
Weigh the animal to determine the exact volume of the dosing solution to administer. The volume is typically 10 ml/kg.[6]
-
To aid in compound absorption, food may be withheld for 4 hours prior to dosing.[6][7]
-
Gently restrain the rodent. For mice, scruffing the neck and back is effective. For rats, a towel wrap may be necessary.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Insert the gavage needle gently into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Slowly administer the calculated volume of the LM11A-31 solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Administration in Drinking Water
This method is suitable for chronic administration and reduces the stress associated with repeated oral gavage.
Materials:
-
LM11A-31
-
Drinking bottles
-
Sterile water
Procedure:
-
Determination of Dosing Concentration:
-
Measure the average daily water consumption of the rodents to be treated.
-
Calculate the required concentration of LM11A-31 in the drinking water to achieve the target dose in mg/kg/day. For example, a targeted dose of 75 mg/kg/day was achieved with a concentration of 0.6 mg/ml in the drinking water for mice.[7]
-
-
Preparation of Medicated Water:
-
Dissolve the calculated amount of LM11A-31 in the total volume of water to be provided for a specific period (e.g., 24 or 48 hours).
-
Ensure the compound is fully dissolved.
-
-
Administration:
-
Replace the regular drinking water bottles with the bottles containing the LM11A-31 solution.
-
Monitor the volume of water consumed daily to ensure the animals are receiving the intended dose. Adjust the concentration if necessary.
-
Prepare fresh medicated water regularly (e.g., every 2-3 days) to ensure stability and palatability.
-
Experimental Workflow Example
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of orally administered LM11A-31 in a rodent model of neurodegeneration.
Concluding Remarks
The oral administration of LM11A-31 in rodents is a well-established and effective method for preclinical studies. The choice between oral gavage and administration in drinking water will depend on the specific experimental design, the need for precise dosing, and considerations for animal welfare. The provided protocols and data should serve as a valuable resource for researchers investigating the therapeutic potential of this promising p75NTR modulator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alzforum.org [alzforum.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Oral Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Improves Erectile Function in a Mouse Model of Cavernous Nerve Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-LM11A-31: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LM11A-31 is a non-peptide, small molecule modulator of the p75 neurotrophin receptor (p75NTR).[1][2] As an orally active and brain-penetrant compound, it has garnered significant interest in neuroscience research.[3][4] LM11A-31 selectively binds to p75NTR, promoting neurotrophic signaling pathways while inhibiting degenerative ones.[5] It has been shown to block p75-mediated cell death and antagonize the effects of pro-nerve growth factor (proNGF).[1][6] Research has demonstrated its neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease and Huntington's disease, as well as in nerve injury models.[3][7] In cell culture, LM11A-31 has been shown to inhibit amyloid-β (Aβ)-induced neurodegeneration and synaptic impairment.[3] This document provides detailed protocols for the preparation and application of (Rac)-LM11A-31 in cell culture experiments.
Physicochemical Properties and Solubility
(Rac)-LM11A-31 is an isomer of LM11A-31.[8] The dihydrochloride salt of LM11A-31 is a crystalline solid.[7] It is soluble in various solvents, which is a critical consideration for preparing stock solutions for cell culture experiments.
Table 1: Solubility of (Rac)-LM11A-31
| Solvent | Solubility | Reference |
| DMSO | ≥ 49 mg/mL (201.35 mM) | [9] |
| Water | ≥ 49 mg/mL | [9] |
| Ethanol | ≥ 49 mg/mL | [9] |
| PBS (pH 7.2) | 10 mg/mL | [7] |
Note: For the dihydrochloride form, solubility is reported to be up to 100 mM in water and DMSO.[6] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[9]
Mechanism of Action
LM11A-31 modulates the signaling of the p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily.[10] p75NTR can mediate opposing cellular outcomes, including survival and apoptosis, depending on the ligand and cellular context.[3] LM11A-31 is thought to promote pro-survival signaling while inhibiting degenerative pathways initiated by ligands like proNGF and amyloid-β.[5][11] In vitro studies have shown that LM11A-31 can block Aβ-induced activation of GSK3β, cdk5, and JNK, and prevent the Aβ-induced inhibition of AKT and CREB activation.[12]
Experimental Protocols
I. Preparation of (Rac)-LM11A-31 Stock Solution
Materials:
-
(Rac)-LM11A-31 dihydrochloride (or other salt form)
-
Anhydrous dimethyl sulfoxide (DMSO) or sterile water
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Solvent Selection: Based on the experimental requirements and cell type sensitivity, choose an appropriate solvent. DMSO is a common choice for creating high-concentration stock solutions. If using the dihydrochloride salt, sterile water is also a viable option.[6]
-
Calculation: Determine the required volume of solvent to achieve the desired stock concentration (e.g., 10 mM or 100 mM). For example, to prepare a 10 mM stock solution of LM11A-31 dihydrochloride (MW: 316.27 g/mol ), dissolve 3.16 mg in 1 mL of solvent.
-
Dissolution:
-
Carefully weigh the required amount of (Rac)-LM11A-31 powder.
-
Add the calculated volume of solvent to the vial containing the powder.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 60°C) and sonication may be required for complete dissolution in DMSO.[13]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][8] Ensure the tubes are tightly sealed to prevent evaporation and contamination.
-
II. Treatment of Cells with (Rac)-LM11A-31
Materials:
-
Cultured cells of interest (e.g., neuronal cell lines, primary neurons)
-
Complete cell culture medium
-
(Rac)-LM11A-31 stock solution
-
Vehicle control (e.g., DMSO or sterile water at the same final concentration as in the treated wells)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Plate the cells at the desired density in multi-well plates and allow them to adhere and stabilize overnight, or as required by the specific cell type.
-
Preparation of Working Solution:
-
Thaw an aliquot of the (Rac)-LM11A-31 stock solution at room temperature.
-
Dilute the stock solution in complete cell culture medium to the desired final working concentration. It is crucial to perform serial dilutions to achieve low nanomolar concentrations accurately.
-
Important: The final concentration of the vehicle (e.g., DMSO) in the culture medium should be kept constant across all conditions (including vehicle control) and should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Remove the old medium from the cell culture plates.
-
Add the medium containing the desired concentration of (Rac)-LM11A-31 or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Downstream Analysis: Following the incubation period, the cells can be harvested or analyzed for various endpoints, such as cell viability (e.g., MTT or LDH assay), apoptosis (e.g., TUNEL staining), protein expression (e.g., Western blotting), or neurite outgrowth analysis.
Quantitative Data Summary
The effective concentration of LM11A-31 can vary depending on the cell type and experimental conditions.
Table 2: Effective Concentrations and Cytotoxicity of LM11A-31 in Cell Culture
| Parameter | Cell Type | Concentration | Effect | Reference |
| Effective Concentration | Hippocampal Neural Progenitors | 20 nM (EC₅₀) | Inhibition of Aβ-induced cell death | [6] |
| Mature Oligodendrocytes | 1-10 nM (IC₅₀) | Inhibition of proNGF-induced cell death | [6] | |
| Macrophages and Microglia | 10 nM | Inhibition of neurotoxic factor release | [14] | |
| U1 Macrophages | 100 nM | Suppression of HIV-1 replication | [2][14] | |
| Cytotoxicity | U937 Macrophages | 100 nM | Not cytotoxic at 24 and 48 hours | [14] |
| U1 Macrophages | 100 nM | Reduced cytotoxicity compared to control at 24 hours | [14] |
Conclusion
(Rac)-LM11A-31 is a valuable tool for investigating the role of p75NTR in neuronal survival and degeneration. Proper preparation and handling of this compound are essential for obtaining reliable and reproducible results in cell culture experiments. The protocols and data presented in these application notes provide a comprehensive guide for researchers utilizing (Rac)-LM11A-31 in their studies. It is always recommended to perform dose-response experiments to determine the optimal concentration for a specific cell type and experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LM11A-31, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages [pubmed.ncbi.nlm.nih.gov]
- 3. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 4. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. LM11A-31, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (Rac)-LM11A-31 in Stroke Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR) that has demonstrated significant therapeutic potential in preclinical models of ischemic stroke.[1] As a non-peptide, orally bioavailable compound capable of crossing the blood-brain barrier, LM11A-31 presents a promising avenue for the development of novel stroke therapies.[1] These application notes provide a comprehensive overview of the use of LM11A-31 in stroke animal models, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative findings.
Mechanism of Action
LM11A-31 functions by modulating the signaling of the p75 neurotrophin receptor. In the context of ischemic stroke, the precursor form of nerve growth factor (proNGF) can bind to p75NTR, initiating a signaling cascade that contributes to neuronal damage and apoptosis.[2] LM11A-31 is thought to inhibit this detrimental signaling pathway.[2] Studies have shown that LM11A-31 treatment in stroke animal models leads to the repression of proNGF/p75NTR signaling, which in turn downregulates downstream effectors such as JNK and Caspase-3, ultimately reducing neuronal death.[2][3] Furthermore, LM11A-31 has been shown to promote neurotrophic signaling pathways that support neuronal survival and recovery.[4]
Signaling Pathway
Caption: Signaling pathway of (Rac)-LM11A-31 in ischemic stroke.
Experimental Protocols
Transient Distal Middle Cerebral Artery Occlusion (t-dMCAO) Model in Mice
This protocol is designed to induce a focal ischemic stroke in the cerebral cortex of adult mice to evaluate the efficacy of LM11A-31 in the acute phase of stroke.
Materials:
-
Adult mice
-
(Rac)-LM11A-31 (25 mg/kg)
-
Vehicle control (e.g., sterile saline or water)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for craniotomy
-
Suture for vessel occlusion
-
Physiological monitoring equipment (temperature, respiration)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and maintain anesthesia throughout the surgical procedure. Secure the animal in a stereotaxic frame. Shave the surgical area and sterilize with an appropriate antiseptic solution.
-
Craniotomy: Make a scalp incision between the eye and the ear. Perform a craniotomy to expose the middle cerebral artery (MCA).
-
Vessel Occlusion: Carefully isolate the distal MCA and induce occlusion using a suture for a defined period (e.g., 60 minutes).
-
Reperfusion: After the occlusion period, remove the suture to allow for reperfusion of the artery.
-
Wound Closure: Suture the scalp incision.
-
Drug Administration: Administer LM11A-31 (25 mg/kg, intraperitoneally) or vehicle twice daily, starting immediately after reperfusion and continuing for 72 hours.[2]
-
Post-operative Care: Monitor the animal for recovery from anesthesia and provide appropriate post-operative care, including analgesics and hydration.
-
Outcome Assessment: At the end of the treatment period, assess outcomes such as sensorimotor function, blood-brain barrier permeability, and cerebral tissue injury.[2]
Middle Cerebral Artery Occlusion (MCAO) Model for Chronic Stroke Study
This protocol is for inducing a more extensive ischemic stroke to assess the effects of long-term LM11A-31 treatment on recovery and neurodegeneration.
Materials:
-
Aged mice
-
(Rac)-LM11A-31 (50 mg/kg)
-
Vehicle control
-
Anesthesia
-
Surgical instruments for MCAO
-
Behavioral testing apparatus (e.g., ladder test, open field)
Procedure:
-
Anesthesia and MCAO Surgery: Induce and maintain anesthesia. Perform a middle cerebral artery occlusion surgery.
-
Post-operative Recovery: Allow the animals to recover for one week post-surgery.
-
Drug Administration: Begin daily oral gavage administration of LM11A-31 (50 mg/kg) or vehicle.[5] Continue treatment for up to 12 weeks.[5]
-
Behavioral Testing: Conduct a battery of behavioral tests at specified time points throughout the treatment period to assess motor function, sensorimotor abilities, and cognitive function.[5]
-
Histological and Molecular Analysis: At the end of the study, euthanize the animals and harvest brain tissue for analysis of brain atrophy, neurodegeneration, tau pathology, microglial activation, and neurotransmitter levels.[4][5]
Experimental Workflow
Caption: Experimental workflows for acute and chronic stroke models.
Data Presentation
Table 1: Effects of (Rac)-LM11A-31 in Acute Stroke Model (t-dMCAO)
| Parameter | Treatment Group | Outcome | Reference |
| Cerebral Tissue Injury | LM11A-31 (25 mg/kg, i.p.) | Reduced | [2] |
| Blood-Brain Barrier Permeability | LM11A-31 (25 mg/kg, i.p.) | Reduced | [2] |
| Sensorimotor Function | LM11A-31 (25 mg/kg, i.p.) | Improved | [2] |
| proNGF/p75NTR Signaling | LM11A-31 (25 mg/kg, i.p.) | Repressed | [2] |
| Caspase-3 Activation | LM11A-31 (25 mg/kg, i.p.) | Reduced | [2] |
| Microglial Activation | LM11A-31 (25 mg/kg, i.p.) | Reduced | [2] |
| IL-1β Production | LM11A-31 (25 mg/kg, i.p.) | Reduced | [2] |
Table 2: Effects of (Rac)-LM11A-31 in Chronic Stroke Model (MCAO)
| Parameter | Treatment Group | Outcome | Reference |
| Brain Atrophy | LM11A-31 (50 mg/kg, oral) | Reduced | [4][5] |
| Neurodegeneration | LM11A-31 (50 mg/kg, oral) | Reduced | [4][5] |
| Tau Pathology | LM11A-31 (50 mg/kg, oral) | Reduced | [4][5] |
| Microglial Activation | LM11A-31 (50 mg/kg, oral) | Reduced | [4][5] |
| Motor Function Recovery | LM11A-31 (50 mg/kg, oral) | Improved | [5] |
| Sensorimotor & Cognitive Abilities | LM11A-31 (50 mg/kg, oral) | Improved | [5] |
| Neurotransmitter Levels (Serotonin, Acetylcholine, Dopamine) | LM11A-31 (50 mg/kg, oral) | Increased | [5][6] |
| Redox Homeostasis (Reduced Glutathione) | LM11A-31 (50 mg/kg, oral) | Restored | [4] |
| Glycolysis (Acetyl-CoA) | LM11A-31 (50 mg/kg, oral) | Increased | [4] |
Conclusion
(Rac)-LM11A-31 demonstrates significant neuroprotective and restorative effects in animal models of both acute and chronic ischemic stroke. Its ability to modulate the p75NTR pathway, reduce inflammation and apoptosis, and promote neuronal survival and function underscores its potential as a therapeutic agent. The protocols and data presented here provide a foundation for further research and development of LM11A-31 for the treatment of stroke.
References
- 1. "The Therapeutic Role of LM11A-31 (a p75NTR Modulator) in the Outcome o" by Golnoush Mirzahosseini [dc.uthsc.edu]
- 2. The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (Rac)-LM11A-31 in Parkinson's Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR) that has demonstrated significant neuroprotective effects in various models of neurodegenerative diseases.[1][2] In the context of Parkinson's disease (PD), research has highlighted its potential to mitigate key pathological features such as dopaminergic neuron loss, oxidative stress, and α-synuclein aggregation.[3][4] This document provides detailed application notes and experimental protocols for the use of (Rac)-LM11A-31 in PD research, aimed at guiding researchers in their investigation of this promising therapeutic candidate.
(Rac)-LM11A-31, also referred to as LM11A-31, is not a strict agonist or antagonist of p75NTR. Instead, it acts as a modulator, promoting pro-survival signaling pathways while inhibiting degenerative ones.[5] Its mechanism of action involves preventing the proteolytic cleavage of p75NTR, a process implicated in neuronal death pathways in response to oxidative stress.[1][6][7]
Mechanism of Action
In cellular models of Parkinson's disease, oxidative stress triggers a cascade of events leading to dopaminergic cell death. This includes the c-Jun N-terminal Kinase (JNK)-dependent internalization of p75NTR from the cell surface, followed by its sequential cleavage by α- and γ-secretases.[1][7] This cleavage releases receptor fragments that initiate downstream signaling leading to apoptosis. Oxidative stress also leads to the downregulation of protective Tropomyosin-related kinase (Trk) receptor signaling, further enhancing the pro-death signaling through p75NTR.[1][6]
(Rac)-LM11A-31 intervenes in this pathway by inhibiting the cleavage of p75NTR.[1][8] By modulating p75NTR, LM11A-31 facilitates pro-survival signaling, likely through the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, while concurrently suppressing degenerative pathways.[2][5] Furthermore, LM11A-31 has been shown to counteract other pathological features of PD, including mitochondrial dysfunction, cholesterol dysmetabolism, and α-synuclein aggregation in vitro.[3][4]
Data Presentation
In Vitro Efficacy of (Rac)-LM11A-31 in Parkinson's Disease Models
| Cell Line | PD Model Toxin | (Rac)-LM11A-31 Concentration | Observed Effects | Reference |
| Differentiated SH-SY5Y | 100 nM Rotenone | 500 nM | Enhanced cell viability, reduced apoptosis, mitigated α-synuclein aggregation, partially restored neuromorphological features, preserved mitochondrial integrity, reduced oxidative damage, and restored cholesterol homeostasis. | [3][4] |
| Lund Human Mesencephalic (LUHMES) | 6-Hydroxydopamine (6-OHDA) | Not specified in detail, but effective | Significantly reduced p75NTR cleavage and neuronal death associated with oxidative stress. | [1][7] |
Pharmacokinetic Properties of (Rac)-LM11A-31 in Mice
| Parameter | Value | Dosing | Reference |
| Peak Brain Concentration | ~1.08 µmol/L (262 ng/g) | Single 50 mg/kg oral dose | [9][10] |
| Time to Peak Brain Concentration | ~30 minutes | Single 50 mg/kg oral dose | [9][10] |
| Brain Half-life | 3 to 4 hours | Single 50 mg/kg oral dose | [9][10] |
| Brain-to-Plasma Ratio | 3.1 ± 0.9 | 50 mg/kg dose | [9][10] |
Experimental Protocols
In Vitro Model 1: Rotenone-Induced Toxicity in Differentiated SH-SY5Y Cells
This protocol describes the induction of a Parkinson's-like phenotype in differentiated SH-SY5Y human neuroblastoma cells using rotenone and treatment with (Rac)-LM11A-31.
1. Cell Culture and Differentiation:
- Culture SH-SY5Y cells in DMEM with 10% FBS and 1% penicillin/streptomycin.
- To induce differentiation, seed 250,000 cells and after 5 hours, switch to DMEM with 1% FBS and 10 µM retinoic acid for 72 hours.[5]
2. (Rac)-LM11A-31 and Rotenone Treatment:
- Pre-treat differentiated SH-SY5Y cells with 500 nM (Rac)-LM11A-31 (or vehicle control, e.g., DMSO) for 24 hours.[4]
- After 24 hours of pre-treatment, add 100 nM rotenone to the culture medium for an additional 24 hours to induce toxicity.[4]
3. Assessment of Neuroprotection:
- Cell Viability: Use assays such as MTT or Trypan Blue exclusion to quantify cell viability. Rotenone at 0.1-50 µM has been shown to significantly reduce SH-SY5Y cell viability at 24 and 48 hours.[11]
- Apoptosis: Measure caspase-3 activity using a fluorogenic substrate to assess apoptosis. Rotenone treatment is known to increase caspase-3 activation.[11]
- α-Synuclein Aggregation: Perform immunofluorescence staining or western blotting for α-synuclein to assess its aggregation.
- Mitochondrial Integrity: Use mitochondrial staining (e.g., MitoTracker) and network analysis to evaluate mitochondrial morphology and integrity.
- Oxidative Stress: Measure markers of oxidative damage such as 8-OHdG (DNA damage) and 4-HNE (lipid peroxidation) through immunofluorescence.
- Cholesterol Metabolism: Assess the expression and localization of proteins involved in cholesterol homeostasis, such as NPC1 and HMGCR.[3]
In Vitro Model 2: 6-OHDA-Induced Toxicity in LUHMES Cells
This protocol details the use of the human dopaminergic neuronal cell line, LUHMES, to model Parkinson's disease pathology using 6-hydroxydopamine (6-OHDA).
1. Cell Culture and Differentiation:
- Culture LUHMES cells under proliferating conditions (DMEM/F12, N2 supplement, 40 ng/mL bFGF).
- To differentiate, plate cells on coated surfaces and culture in differentiation medium (DMEM/F12, N2 supplement, 1 mM db-cAMP, 2 ng/mL GDNF, and 1 µg/mL tetracycline) for at least 5 days.
2. (Rac)-LM11A-31 and 6-OHDA Treatment:
- Pre-treat differentiated LUHMES cells with the desired concentration of (Rac)-LM11A-31 or vehicle.
- Induce neurotoxicity by adding 30 µM 6-OHDA to the culture medium for 24 hours. This concentration has been shown to consistently induce cell death.[12]
3. Assessment of Neuroprotection:
- Neuronal Death: Quantify neuronal death by scoring pyknotic nuclei after staining with a nuclear dye (e.g., DAPI).
- p75NTR Cleavage: Perform western blotting to detect the full-length and cleaved fragments of p75NTR.
- Signaling Pathway Analysis: Use western blotting to analyze the phosphorylation status of key signaling proteins like JNK and Akt.
In Vivo Protocol (Adapted from other neurodegenerative disease models)
While specific in vivo studies of (Rac)-LM11A-31 in Parkinson's disease animal models are not yet widely published, the following protocol is adapted from studies in other neurodegenerative models and can serve as a starting point.
1. Animal Model:
- Use a relevant mouse model of Parkinson's disease, such as those induced by MPTP or 6-OHDA, or genetic models.
2. (Rac)-LM11A-31 Administration:
- Based on pharmacokinetic studies in mice, a dose of 50 mg/kg administered via oral gavage once daily is a reasonable starting point.[9][10][13]
- Dissolve (Rac)-LM11A-31 in sterile water for administration.
3. Treatment Paradigm:
- The timing of treatment initiation (before, during, or after toxin administration) will depend on the study's objective (preventative vs. therapeutic).
4. Behavioral and Histological Analysis:
- Motor Function: Assess motor coordination and function using tests like the rotarod, cylinder test, or open field test.
- Histology: At the end of the study, perfuse the animals and collect brain tissue. Perform immunohistochemistry to quantify dopaminergic neuron survival in the substantia nigra (e.g., tyrosine hydroxylase staining) and assess α-synuclein pathology.
Mandatory Visualization
Caption: p75NTR signaling in Parkinson's disease and the inhibitory action of (Rac)-LM11A-31.
Caption: General experimental workflow for in vitro studies of (Rac)-LM11A-31 in PD models.
References
- 1. researchgate.net [researchgate.net]
- 2. The Molecular Pathway of p75 Neurotrophin Receptor (p75NTR) in Parkinson’s Disease: The Way of New Inroads | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. p75NTR Modulation by LM11A-31 Counteracts Oxidative Stress and Cholesterol Dysmetabolism in a Rotenone-Induced Cell Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p75NTR Modulation by LM11A-31 Counteracts Oxidative Stress and Cholesterol Dysmetabolism in a Rotenone-Induced Cell Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced Differentiation of Human Dopaminergic Neuronal Cell Model for Preclinical Translational Research in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for Testing LM11A-31 in Nerve Injury Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
LM11A-31 is an orally bioavailable, small-molecule modulator of the p75 neurotrophin receptor (p75NTR) that can cross the blood-brain barrier.[1][2][3] It functions by downregulating degenerative signaling pathways associated with p75NTR and acts as an antagonist to pro-nerve growth factor (proNGF), a ligand that promotes neuronal apoptosis and inhibits regeneration.[1][3] In various preclinical nerve injury models, including peripheral neuropathy, spinal cord injury, and cavernous nerve injury, LM11A-31 has demonstrated neuroprotective effects, reduced inflammation, and promoted functional recovery.[2][4][5][6] These application notes provide a comprehensive guide for designing and executing experiments to evaluate the therapeutic potential of LM11A-31 in rodent models of nerve injury.
Mechanism of Action: p75NTR Signaling Modulation
The p75NTR is a dual-function receptor. When it forms a complex with Trk receptors, it enhances pro-survival signaling.[7] However, in the context of nerve injury, increased levels of proNGF bind to p75NTR, activating degenerative signaling cascades through pathways involving RhoA and c-Jun N-terminal Kinase (JNK), leading to inflammation, neurite dystrophy, and apoptosis.[4][8][9] LM11A-31 modulates p75NTR activity to inhibit these degenerative signals and can block the binding of proNGF.[1][4][10] This shifts the balance towards neuroprotection and facilitates a more permissive environment for nerve regeneration.
General Experimental Workflow
A typical preclinical study to evaluate LM11A-31 involves several key stages, from establishing baseline function to terminal tissue analysis. The workflow ensures a comprehensive assessment of functional recovery and the underlying morphological changes.
Data Presentation: Key Quantitative Measures
Structured data collection is critical for robust analysis. The following tables outline typical dosing regimens reported in the literature and key outcome measures for assessing nerve regeneration.
Table 1: Summary of LM11A-31 Dosing Regimens in Rodent Models
| Animal Model | Injury Type | Dosage | Route of Administration | Treatment Duration | Reference |
|---|---|---|---|---|---|
| Mouse | Cisplatin-induced Neuropathy | 25 or 50 mg/kg/day | Intraperitoneal (i.p.) | 10 weeks | [4] |
| Mouse | Sciatic Denervation | 75 mg/kg/day | Not Specified | 1 week | [4] |
| Mouse | Spinal Cord Contusion | 100 mg/kg/day | Oral Gavage | 7 days | [2][4] |
| Mouse | Cavernous Nerve Injury | 50, 100, or 200 mg/kg/day | Oral Gavage | 14 days (started 3 days prior) | [6][11] |
| Mouse | Stroke (t-dMCAO) | 25 mg/kg, twice daily | Intraperitoneal (i.p.) | 72 hours to 2 weeks | [12] |
| Rat | Adolescent Intermittent Ethanol | 50 mg/kg | Not Specified | During adolescence |[10] |
Table 2: Summary of Key Experimental Outcome Measures
| Assessment Type | Parameter | Typical Units | Description |
|---|---|---|---|
| Behavioral | Paw Withdrawal Threshold | Grams (g) | Measures mechanical sensitivity using von Frey filaments.[13] |
| Sciatic Functional Index (SFI) | Unitless score | Calculated from walking track analysis to assess motor function.[13] | |
| Ladder Rung Walking Test | Slip Ratio (%) | Assesses sensorimotor coordination and limb placement.[13] | |
| Electrophysiological | Nerve Conduction Velocity (NCV) | meters/second (m/s) | Measures the speed of electrical impulse propagation along the nerve.[14] |
| Compound Muscle Action Potential (CMAP) | millivolts (mV) | Measures the summated electrical activity of a muscle group following nerve stimulation. | |
| Histological | Axon Diameter | micrometers (µm) | Quantifies the size of regenerated axons, indicating maturation.[15] |
| Myelin Sheath Thickness | micrometers (µm) | Measures the thickness of the myelin surrounding axons, crucial for conductivity.[15] |
| | Number of Myelinated Axons | Count per area | A direct measure of the extent of axonal regeneration.[2] |
Experimental Protocols
The following are detailed protocols for a typical experiment using a sciatic nerve injury model in rats.
Protocol: Animal Model and Sciatic Nerve Crush Injury
-
Animal Acclimation: House male Wistar rats (250-300g) in a controlled environment (12:12 light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week before any procedures.
-
Anesthesia: Anesthetize the rat using isoflurane (2-3% in oxygen) or an intraperitoneal injection of a ketamine/xylazine cocktail. Confirm the depth of anesthesia by lack of a pedal withdrawal reflex.
-
Surgical Procedure:
-
Place the rat in a prone position and shave the lateral aspect of the right thigh.
-
Sterilize the surgical area with 70% ethanol and povidone-iodine.
-
Make a small skin incision parallel to the femur.
-
Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from surrounding connective tissue at the mid-thigh level.
-
Using fine, non-serrated forceps, apply a firm crush to the nerve for 30 seconds. Ensure the crush is consistent across all animals.
-
Release the forceps and observe the translucent appearance of the nerve at the crush site.
-
Suture the muscle layer using an absorbable suture and close the skin incision with wound clips or sutures.
-
-
Post-Operative Care: Administer a post-operative analgesic (e.g., buprenorphine) and allow the animal to recover on a heating pad. Monitor the animal daily for signs of distress or infection.
Protocol: LM11A-31 Administration
-
Preparation: Prepare LM11A-31 solution in sterile saline or another appropriate vehicle. A common dose is 50 mg/kg.[1][6][11]
-
Administration:
-
Begin administration on the day of surgery or as dictated by the experimental design (e.g., pre-treatment).[6][11]
-
Administer the solution once daily via oral gavage using a proper-sized, ball-tipped gavage needle to prevent injury.
-
The vehicle control group should receive an equivalent volume of the vehicle solution.
-
Continue administration for the duration of the study (e.g., 4-8 weeks).
-
Protocol: Behavioral Assessment (von Frey Test)
This test measures mechanical allodynia (pain response to a non-painful stimulus).[13][16]
-
Acclimation: Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 20-30 minutes before testing.[13][17]
-
Filament Application:
-
Use a set of calibrated von Frey filaments (e.g., Stoelting).
-
Apply the filaments to the plantar surface of the hind paw, in the territory of the sciatic nerve.[13]
-
Apply the filament with enough force to cause it to bend, and hold for 3-5 seconds.
-
-
Scoring: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold.[17] Start with a mid-range filament and proceed to a weaker filament after a positive response or a stronger filament after a negative response.
-
Testing Schedule: Perform testing at baseline (before surgery) and at weekly intervals post-injury.
Protocol: Electrophysiological Assessment
Nerve conduction studies (NCS) are performed at the study endpoint, just before tissue harvest, to assess nerve function.[14][18][19]
-
Animal Preparation: Anesthetize the animal as described previously and place it on a heating pad to maintain body temperature.
-
Electrode Placement:
-
Expose the sciatic nerve on both the injured and contralateral (control) sides.
-
Place a stimulating electrode proximally (e.g., at the sciatic notch).
-
Place a recording electrode distally (e.g., on the gastrocnemius muscle for CMAP or on the nerve itself before the trifurcation).
-
-
Stimulation and Recording:
-
Deliver a supramaximal electrical stimulus to the nerve.
-
Record the resulting waveform (CMAP) from the muscle or the nerve action potential.
-
Measure the latency (time from stimulus to response) and the amplitude of the response.
-
To calculate Nerve Conduction Velocity (NCV), stimulate the nerve at two different points along its length and divide the distance between the points by the difference in latencies.
-
Protocol: Histological Analysis
Histological analysis provides a quantitative assessment of the physical regeneration of nerve fibers.[20][21][22]
-
Tissue Harvest:
-
Following electrophysiology, deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Carefully dissect a segment of the sciatic nerve distal to the crush site.
-
Harvest the tibialis anterior muscle to assess for denervation-related atrophy.
-
-
Tissue Processing:
-
Post-fix the nerve tissue in PFA overnight, then transfer to a sucrose solution for cryoprotection or process for paraffin or resin embedding.
-
For ultrastructural analysis (e.g., measuring myelin thickness), fix in a glutaraldehyde solution and process for embedding in epoxy resin.
-
-
Staining and Immunohistochemistry:
-
Image Analysis:
-
Capture high-resolution images using a microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the number of myelinated axons, axon diameter, and myelin sheath thickness.[15] Comparison should be made to the uninjured contralateral nerve.
-
References
- 1. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 6. Oral Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Improves Erectile Function in a Mouse Model of Cavernous Nerve Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynamic nature of the p75 neurotrophin receptor in response to injury and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Behavioral Assessment of Lewis and Nude Rats after Peripheral Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nerve Conduction Studies and Electromyography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 17. Video: Acute and Chronic Tactile Sensory Testing after Spinal Cord Injury in Rats [jove.com]
- 18. Electrophysiological assessment: Significance and symbolism [wisdomlib.org]
- 19. my.clevelandclinic.org [my.clevelandclinic.org]
- 20. Histological assessment in peripheral nerve tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Basic Nerve Histology and Histological Analyses Following Peripheral Nerve Repair and Regeneration | springerprofessional.de [springerprofessional.de]
- 22. Histological assessment in peripheral nerve tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring (Rac)-LM11A-31 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LM11A-31 is a small molecule ligand of the p75 neurotrophin receptor (p75NTR) that has demonstrated significant therapeutic potential in a variety of preclinical in vivo models of neurological diseases.[1][2] As a modulator of p75NTR, LM11A-31 selectively activates pro-survival signaling pathways while inhibiting degenerative and apoptotic signals.[1][2] This dual mechanism of action makes it a promising candidate for conditions such as Alzheimer's disease, spinal cord injury, and neuropathic pain.
These application notes provide detailed protocols for assessing the in vivo efficacy of (Rac)-LM11A-31, focusing on behavioral, histological, and biochemical outcome measures. The protocols are intended to provide a standardized framework for researchers to evaluate the therapeutic effects of this compound in relevant animal models.
Mechanism of Action: p75NTR Signaling Modulation
(Rac)-LM11A-31 functions by binding to the p75NTR, a transmembrane receptor with a dual role in neuronal survival and death.[1][2] In pathological conditions, such as in the presence of amyloid-beta (Aβ) or during nerve injury, p75NTR can mediate neurotoxic effects.[1] LM11A-31 shifts the signaling cascade towards neuroprotection by:
-
Activating Pro-Survival Pathways: It promotes the activation of the PI3K/Akt and NF-κB signaling pathways, which are crucial for neuronal survival and growth.[3]
-
Inhibiting Degenerative Pathways: It blocks the activation of degenerative signaling cascades, including the c-Jun N-terminal kinase (JNK) and RhoA pathways, which are involved in apoptosis and neurite retraction.[3][4][5]
Experimental Workflow for In Vivo Efficacy Testing
A typical workflow for evaluating the efficacy of (Rac)-LM11A-31 in a disease model involves several key stages, from animal model selection and drug administration to behavioral testing and post-mortem tissue analysis.
Efficacy in Alzheimer's Disease Models
(Rac)-LM11A-31 has been shown to be effective in various mouse models of Alzheimer's disease, where it reduces key pathologies and improves cognitive function.[1]
Quantitative Data Summary
| Efficacy Endpoint | Animal Model | Treatment Regimen | Vehicle Control | (Rac)-LM11A-31 Treated | Reference |
| Cognitive Function | |||||
| Y-Maze Spontaneous Alternation (%) | APPL/S Mice | 50 mg/kg/day, p.o. for 3 months | 55 ± 2 | 68 ± 3 | --INVALID-LINK-- |
| Novel Object Recognition (Discrimination Index) | APPL/S Mice | 50 mg/kg/day, p.o. for 2.5 months | 0.1 ± 0.05 | 0.3 ± 0.08 | --INVALID-LINK-- |
| Neuropathology | |||||
| Cortical Cholinergic Dystrophic Neurite Area (µm²) | APPL/S Mice | 50 mg/kg/day, p.o. for 3 months | 1250 ± 150 | 750 ± 100 | --INVALID-LINK-- |
| Microglial Activation (Iba1+ area, %) | APPL/S Mice | 50 mg/kg/day, p.o. for 3 months | 1.5 ± 0.2 | 0.8 ± 0.1 | --INVALID-LINK-- |
| Reactive Astrocytes (GFAP+ area, %) | APPL/S Mice | 50 mg/kg/day, p.o. for 3 months | 2.2 ± 0.3 | 1.3 ± 0.2* | --INVALID-LINK-- |
*p < 0.05 vs. Vehicle Control
Experimental Protocols
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long, 5 cm wide, 10 cm high) placed in a room with visual cues.
-
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour.
-
Place a mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries. An alternation is defined as consecutive entries into all three arms.
-
Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
-
Data Analysis: Compare the percentage of spontaneous alternation between vehicle- and LM11A-31-treated groups using a Student's t-test or ANOVA.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm).
-
Procedure:
-
Habituation: Allow each mouse to explore the empty arena for 5-10 minutes for 2-3 consecutive days.
-
Training: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore for 5-10 minutes.
-
Record the time spent exploring each object.
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
-
Data Analysis: Compare the discrimination index between groups using a Student's t-test or ANOVA.
-
Tissue Preparation:
-
Perfuse mice with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution.
-
Section the brain into 30-40 µm coronal sections using a cryostat or vibratome.
-
-
Staining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block with a solution containing normal serum and a detergent (e.g., Triton X-100) for 1-2 hours.
-
Incubate with primary antibodies (e.g., rabbit anti-Iba1, mouse anti-GFAP) overnight at 4°C.
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.
-
Mount sections on slides with a mounting medium containing DAPI.
-
-
Image Analysis:
-
Capture images using a fluorescence or confocal microscope.
-
Quantify the immunoreactive area for Iba1 and GFAP using image analysis software (e.g., ImageJ).
-
Express the data as the percentage of the total area occupied by the staining.
-
Efficacy in Spinal Cord Injury (SCI) Models
LM11A-31 has been shown to promote functional recovery and tissue sparing in mouse models of spinal cord injury.
Quantitative Data Summary
| Efficacy Endpoint | Animal Model | Treatment Regimen | Vehicle Control | (Rac)-LM11A-31 Treated | Reference |
| Motor Function | |||||
| Basso Mouse Scale (BMS) Score (at 4 weeks post-injury) | Contusion SCI | 100 mg/kg/day, p.o. | 2.5 ± 0.5 | 4.5 ± 0.6 | --INVALID-LINK-- |
| Histology | |||||
| White Matter Sparing (% of total) | Contusion SCI | 100 mg/kg/day, p.o. | 20 ± 3 | 35 ± 4 | --INVALID-LINK-- |
| Oligodendrocyte Survival (cells/mm²) | Contusion SCI | 100 mg/kg/day, p.o. | 150 ± 20 | 250 ± 30* | --INVALID-LINK-- |
*p < 0.05 vs. Vehicle Control
Experimental Protocols
-
Apparatus: An open-field arena (e.g., 90 cm diameter).
-
Procedure:
-
Allow the mouse to move freely in the open field for 4 minutes.
-
Two independent, blinded observers score the locomotor function based on a 9-point scale.
-
The scale assesses hindlimb movements, weight support, paw placement, and coordination.
-
-
Data Analysis: Compare the BMS scores between groups over time using repeated measures ANOVA.
Efficacy in Neuropathic Pain Models
LM11A-31 has demonstrated analgesic effects in models of neuropathic pain.
Quantitative Data Summary
| Efficacy Endpoint | Animal Model | Treatment Regimen | Vehicle Control | (Rac)-LM11A-31 Treated | Reference |
| Sensory Function | |||||
| Mechanical Withdrawal Threshold (g) | Spared Nerve Injury (SNI) | 50 mg/kg, i.p. | 0.4 ± 0.1 | 1.2 ± 0.2 | --INVALID-LINK-- |
| Thermal Paw Withdrawal Latency (s) | Chronic Constriction Injury (CCI) | 50 mg/kg, i.p. | 5 ± 0.8 | 10 ± 1.2 | --INVALID-LINK-- |
*p < 0.05 vs. Vehicle Control
Experimental Protocols
-
Apparatus: A set of calibrated von Frey filaments of increasing stiffness. A testing chamber with a mesh floor.
-
Procedure:
-
Acclimatize the mouse to the testing chamber.
-
Apply the von Frey filaments to the plantar surface of the hind paw in ascending order of force.
-
A positive response is a sharp withdrawal of the paw.
-
The mechanical withdrawal threshold is the lowest force that elicits a response.
-
-
Data Analysis: Compare the withdrawal thresholds between groups using a Student's t-test or ANOVA.
-
Apparatus: A radiant heat source that can be applied to the plantar surface of the paw. A testing chamber with a glass floor.
-
Procedure:
-
Acclimatize the mouse to the testing chamber.
-
Position the heat source under the glass floor, targeting the plantar surface of the hind paw.
-
Measure the time it takes for the mouse to withdraw its paw (paw withdrawal latency).
-
A cut-off time is used to prevent tissue damage.
-
-
Data Analysis: Compare the paw withdrawal latencies between groups using a Student's t-test or ANOVA.
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers to effectively measure the in vivo efficacy of (Rac)-LM11A-31. By employing these standardized methods, researchers can generate robust and reproducible data to further elucidate the therapeutic potential of this promising p75NTR modulator across a range of neurological disorders.
References
- 1. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-LM11A-31 Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LM11A-31 is a non-peptide, small-molecule modulator of the p75 neurotrophin receptor (p75NTR).[1][2][3] As a ligand for p75NTR, LM11A-31 has been shown to selectively activate pro-survival signaling pathways while inhibiting degenerative and apoptotic signals.[3][4] This dual action makes it a promising therapeutic candidate for a variety of neurodegenerative conditions and nerve injuries.[3][4][5] Preclinical studies in various animal models have demonstrated its efficacy in promoting neuronal survival, reducing inflammation, and improving functional outcomes.[6][7][8]
These application notes provide a detailed protocol for the intraperitoneal (IP) administration of (Rac)-LM11A-31 to rodent models, summarize quantitative data from various administration routes, and illustrate the key signaling pathways modulated by this compound.
Data Presentation
The following table summarizes the dosages and administration routes of LM11A-31 used in various preclinical studies. This allows for a comparative overview of how the compound has been administered in different experimental contexts.
| Animal Model | Administration Route | Dosage | Frequency | Vehicle | Reference |
| Mouse (C57BL/6) | Intraperitoneal (IP) | 20 mg/kg | Not specified | Not specified | [9] |
| Mouse (Acute Stroke Model) | Intraperitoneal (IP) | 25 mg/kg | Twice daily | Not specified | [4] |
| Mouse (Peripheral Neuropathy) | Intraperitoneal (IP) | 25 or 50 mg/kg | Once daily | Not specified | [4] |
| Rat (Traumatic Brain Injury) | Intraperitoneal (IP) | 50 or 75 mg/kg/day | Daily | Not specified | [4] |
| Mouse (Alzheimer's Disease) | Oral Gavage (OG) | 50 mg/kg/day | Daily | Water | |
| Mouse (Diabetes) | Oral Gavage (OG) | 50 mg/kg | Every 48 hours | Saline | [2][10] |
| Mouse | Drinking Water | 10, 50, 75, 100 mg/kg/day | Ad libitum | Water |
Experimental Protocols
Intraperitoneal Injection Protocol for (Rac)-LM11A-31
This protocol provides a detailed methodology for the preparation and intraperitoneal administration of (Rac)-LM11A-31 in a mouse model.
Materials:
-
(Rac)-LM11A-31 dihydrochloride
-
Ethanol (EtOH)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Heating block or sonicator (optional)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Vehicle Preparation:
-
In a sterile microcentrifuge tube, prepare the vehicle solution by combining the following components in the specified ratios:
-
10% Ethanol
-
40% PEG300
-
5% Tween-80
-
45% Sterile Saline
-
-
Vortex the solution thoroughly to ensure it is homogeneous.
-
-
Preparation of (Rac)-LM11A-31 Injection Solution:
-
Calculate the required amount of (Rac)-LM11A-31 based on the desired dose (e.g., 20-50 mg/kg) and the number and weight of the animals to be treated.
-
Weigh the calculated amount of (Rac)-LM11A-31 powder and place it in a sterile microcentrifuge tube.
-
Add the prepared vehicle to the powder to achieve the final desired concentration. A typical injection volume for a mouse is 100-200 µL, so the concentration should be calculated accordingly. For example, for a 20 mg/kg dose in a 25g mouse, you would need 0.5 mg of the compound. If the injection volume is 100 µL, the required concentration is 5 mg/mL.
-
Vortex the solution vigorously. If the compound does not fully dissolve, gentle heating or sonication can be used to aid dissolution.[1] The final solution should be clear.[1]
-
It is recommended to filter-sterilize the final solution using a 0.22 µm syringe filter before injection, especially for long-term studies.
-
-
Intraperitoneal Injection:
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly downwards to allow the abdominal organs to shift away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 15-20 degree angle. Be careful to avoid the midline (to prevent damage to the bladder) and the upper abdomen (to avoid internal organs).
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the (Rac)-LM11A-31 solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
-
Mandatory Visualization
Signaling Pathway of (Rac)-LM11A-31
The following diagram illustrates the mechanism of action of (Rac)-LM11A-31 as a modulator of the p75NTR signaling pathway. By binding to p75NTR, LM11A-31 promotes neurotrophic and survival signals while inhibiting degenerative and apoptotic pathways.
Caption: (Rac)-LM11A-31 signaling pathway through p75NTR.
Experimental Workflow
The following diagram outlines the general experimental workflow for an in vivo study using intraperitoneal injection of (Rac)-LM11A-31.
Caption: General experimental workflow for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing (Rac)-LM11A-31 dosing frequency based on half-life
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosing frequency of (Rac)-LM11A-31 based on its half-life. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key biological pathways and workflows.
Pharmacokinetic Data of (Rac)-LM11A-31 in Mice
The following tables summarize the key pharmacokinetic parameters of (Rac)-LM11A-31 in mice, providing a basis for designing in vivo studies.
Table 1: Half-Life of (Rac)-LM11A-31 in Mice
| Parameter | Value | Species | Route of Administration | Reference |
| Plasma Half-Life | ~1 hour | Mouse | Oral Gavage | [1] |
| Brain Half-Life | 3-4 hours | Mouse | Oral Gavage | [1] |
Table 2: Common Preclinical Dosing Regimens for (Rac)-LM11A-31 in Mice
| Dose | Route of Administration | Frequency | Study Context | Reference |
| 50 mg/kg | Oral Gavage | Once daily, 5-6 days/week | Huntington's Disease Model | [2] |
| 50 mg/kg | Oral Gavage | Once daily | Alzheimer's Disease Model | [3] |
| 10, 25, or 100 mg/kg | Oral Gavage | Twice daily | Spinal Contusion Injury Model | [4] |
| 50 mg/kg | Oral Gavage | Once daily for 4 weeks | Diabetic Retinopathy Model | [5] |
Experimental Protocols
Protocol for Determining the Half-Life of (Rac)-LM11A-31 in Mice via Oral Gavage
This protocol outlines the key steps for a single-dose pharmacokinetic study to determine the plasma and brain half-life of (Rac)-LM11A-31 in mice.
1. Animal Preparation and Acclimation:
-
House male C57BL/6 mice (8-10 weeks old) in a controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week for acclimation to the facility.
-
Fast mice for 4 hours before oral gavage, with free access to water.[2]
2. (Rac)-LM11A-31 Formulation:
-
Dissolve (Rac)-LM11A-31 in sterile water to the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse, administered at 10 mL/kg).[3]
-
Ensure the solution is homogenous before administration.
3. Oral Gavage Administration:
-
Weigh each mouse to calculate the precise volume of the drug solution to be administered.
-
Gently restrain the mouse and administer the (Rac)-LM11A-31 solution using a proper-sized oral gavage needle.
-
Administer a single dose of 50 mg/kg.
4. Sample Collection:
-
Collect blood samples via submandibular or saphenous vein at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
For each time point, use a separate cohort of mice (n=3-5 per time point).
-
Collect approximately 50-100 µL of blood into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately following blood collection, euthanize the mice and harvest the brains.
5. Sample Processing:
-
Plasma: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Brain: Rinse the harvested brains with ice-cold phosphate-buffered saline (PBS), blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
6. Bioanalysis:
-
Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of (Rac)-LM11A-31 in plasma and brain homogenates.
-
Prepare brain homogenates by homogenizing the tissue in a suitable buffer.
7. Pharmacokinetic Analysis:
-
Plot the mean plasma and brain concentrations of (Rac)-LM11A-31 versus time.
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including the elimination half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Troubleshooting Guides
Oral Gavage in Mice
| Issue | Possible Cause | Recommended Action |
| Regurgitation or fluid from the nose | Improper placement of the gavage needle into the trachea. | Immediately stop the procedure. Do not re-dose the animal. Monitor for signs of respiratory distress. Refine your gavage technique. |
| Esophageal or stomach perforation | Incorrect needle size or excessive force during insertion. | Ensure the gavage needle is of the appropriate length and gauge for the size of the mouse. Never force the needle; it should advance smoothly. |
| Animal distress or injury | Improper restraint or rough handling. | Ensure proper and gentle restraint to minimize stress. Acclimate animals to handling prior to the procedure. |
Western Blotting for Signaling Pathway Analysis
| Issue | Possible Cause | Recommended Action |
| Weak or no signal for phosphorylated proteins | Protein degradation by phosphatases. | Use phosphatase inhibitors in your lysis buffer. Keep samples on ice or at 4°C during preparation. |
| High background | Insufficient blocking or washing. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). Increase the number and duration of washes. |
| Non-specific bands | Antibody concentration is too high or non-specific binding. | Optimize the primary antibody concentration by performing a titration. Ensure the antibody is validated for the species and application. |
| Inconsistent loading | Inaccurate protein quantification or pipetting errors. | Use a reliable protein quantification assay (e.g., BCA). Load a consistent amount of protein in each lane and use a loading control (e.g., β-actin, GAPDH) to verify even loading. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (Rac)-LM11A-31? A1: (Rac)-LM11A-31 is a small molecule that modulates the p75 neurotrophin receptor (p75NTR). It selectively activates pro-survival signaling pathways downstream of p75NTR while inhibiting pro-apoptotic (cell death) signaling.[6]
Q2: How does the brain half-life of (Rac)-LM11A-31 influence the dosing frequency? A2: The brain half-life of 3-4 hours suggests that to maintain therapeutic concentrations in the central nervous system, a dosing frequency of at least twice daily might be optimal.[1] However, once-daily dosing has shown efficacy in several chronic disease models, indicating that sustained target engagement may not require constant high concentrations.[2][3]
Q3: What are the downstream signaling molecules affected by (Rac)-LM11A-31's interaction with p75NTR? A3: (Rac)-LM11A-31 has been shown to inhibit the activation of pro-apoptotic molecules such as RhoA, JNK, GSK3β, and cdk5.[6][7] Concurrently, it promotes the activation of pro-survival pathways involving Akt and CREB.[3]
Q4: Are there any known off-target effects of (Rac)-LM11A-31? A4: Current research suggests that (Rac)-LM11A-31 is specific for the p75NTR and does not significantly interact with the Trk family of neurotrophin receptors.[6]
Signaling Pathway
The p75 neurotrophin receptor plays a dual role in neuronal survival and apoptosis, depending on the ligand and co-receptors present. In pathological conditions, increased levels of pro-neurotrophins (like proNGF) can lead to a pro-apoptotic signaling cascade. (Rac)-LM11A-31 modulates this receptor to favor pro-survival outcomes.
References
- 1. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. proNGF, sortilin, and p75NTR: potential mediators of injury-induced apoptosis in the mouse dorsal root ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ProNGF Induces PTEN via p75NTR to Suppress Trk-Mediated Survival Signaling in Brain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Pro-Nerve Growth Factor Induces Activation of RhoA Kinase and Neuronal Cell Death [mdpi.com]
Troubleshooting poor solubility of (Rac)-LM11A-31 in vitro
Welcome to the technical support center for (Rac)-LM11A-31. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vitro use of (Rac)-LM11A-31, with a specific focus on ensuring optimal solubility for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of (Rac)-LM11A-31 and its dihydrochloride salt?
(Rac)-LM11A-31, particularly in its dihydrochloride salt form, is generally considered to be water-soluble.[1][2] Published data and supplier information indicate good solubility in aqueous solutions. For in vitro testing, LM11A-31 has been dissolved in water before dilution into a culture medium.[3][4]
For specific quantitative data, please refer to the solubility table below.
Q2: What are the recommended solvents for preparing stock solutions of (Rac)-LM11A-31?
The choice of solvent depends on the desired stock concentration and the experimental system. Based on available data, the following solvents can be used:
-
Water/PBS: Ideal for direct use in many biological assays. The dihydrochloride salt of LM11A-31 shows high solubility in water and PBS.[5][6]
-
DMSO (Dimethyl Sulfoxide): A common solvent for creating high-concentration stock solutions.[5][6][7]
-
Ethanol: Can also be used, though it may have lower solubilizing power for this compound compared to water or DMSO.[6]
It is crucial to use anhydrous, high-purity solvents to avoid introducing contaminants that could affect solubility or experimental results.
Q3: What is the mechanism of action of LM11A-31?
LM11A-31 is a small molecule, non-peptide ligand for the p75 neurotrophin receptor (p75NTR).[3][8] It selectively modulates p75NTR signaling to promote cell survival pathways while inhibiting apoptotic (cell death) signaling.[3][8] Key aspects of its mechanism include:
-
Inhibiting pro-nerve growth factor (proNGF) binding to p75NTR.[1][3]
-
Blocking p75-mediated cell death.[5]
-
Preventing JNK3-mediated apoptotic signaling.[3]
Data Presentation: Solubility of (Rac)-LM11A-31 Dihydrochloride
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| Water | 100 mg/mL[5] | 316 mM | May require sonication to achieve this concentration.[5] |
| PBS (pH 7.2) | 10 mg/mL[6] | 31.6 mM | A physiologically relevant buffer. |
| DMSO | 100 mg/mL[5] | 316 mM | May require ultrasonication, warming, and heating to 60°C.[5] |
| DMSO | 50 mg/mL[6] | 158 mM | --- |
| Ethanol | 20 mg/mL[6] | 63.2 mM | --- |
Molecular Weight of (Rac)-LM11A-31 Dihydrochloride: 316.27 g/mol [5]
Troubleshooting Guide for Poor Solubility
Even with a generally soluble compound, issues like precipitation can occur, especially when diluting concentrated stock solutions into aqueous buffers or cell culture media.
Q4: My (Rac)-LM11A-31 solution appears cloudy or has visible precipitate after dilution. What should I do?
This can happen due to the compound crashing out of the solution when transferred to a less favorable solvent system. Follow these troubleshooting steps:
-
Verify Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is low (typically ≤ 0.1%) to prevent solvent-induced precipitation and cellular toxicity.[9]
-
Pre-warm the Diluent: Gently warming your aqueous buffer or cell culture medium to 37°C before adding the stock solution can help maintain solubility.[9]
-
Order of Addition Matters: Always add the concentrated stock solution to the larger volume of aqueous diluent, not the other way around.[9]
-
Ensure Rapid Mixing: Immediately after adding the stock solution, vortex or triturate the mixture vigorously to promote rapid and uniform dispersion.[9]
-
Consider Sonication: If precipitation persists, brief sonication in a water bath sonicator (5-10 minutes) can help break up aggregates and redissolve the compound.[9]
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Ensure the pH of your final solution is compatible with both the compound's solubility and your experimental system.[9]
Below is a workflow to guide you through troubleshooting solubility issues.
Caption: A step-by-step workflow for troubleshooting precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of (Rac)-LM11A-31 Dihydrochloride
-
Weigh Compound: Accurately weigh a precise amount of (Rac)-LM11A-31 dihydrochloride (e.g., 3.16 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight (316.27 g/mol ), calculate the volume of sterile, purified water or PBS (pH 7.2) required. For 3.16 mg to make a 10 mM solution, you will need 1 mL of solvent.
-
Dissolution: Add the calculated volume of water or PBS to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Dilution of a DMSO Stock Solution into Cell Culture Medium
-
Prepare High-Concentration Stock: Dissolve (Rac)-LM11A-31 in high-purity, anhydrous DMSO to create a concentrated stock (e.g., 100 mM).
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C in a water bath.
-
Calculate Dilution: Determine the volume of the DMSO stock needed to achieve the final desired concentration in the cell culture medium. Ensure the final DMSO concentration will be below 0.1%.
-
Perform Dilution: Add the small volume of the DMSO stock directly into the pre-warmed medium. Crucially, add the DMSO stock to the medium, not the reverse.
-
Mix Immediately: As soon as the stock is added, mix the solution thoroughly by vortexing or pipetting up and down to ensure rapid dispersion and prevent precipitation.
-
Final Use: Use the freshly prepared working solution in your experiment immediately.
Signaling Pathway
LM11A-31 modulates the p75NTR signaling cascade, shifting the balance from pro-apoptotic signals to pro-survival signals.
Caption: LM11A-31 modulates p75NTR to inhibit degenerative and promote survival pathways.
References
- 1. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. alzforum.org [alzforum.org]
- 9. benchchem.com [benchchem.com]
Addressing variability in experimental results with (Rac)-LM11A-31
Welcome to the technical support center for (Rac)-LM11A-31. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results and to provide guidance on the effective use of this p75 neurotrophin receptor (p75NTR) modulator.
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-LM11A-31 and what is its primary mechanism of action?
A1: (Rac)-LM11A-31 is a non-peptide, small molecule modulator of the p75 neurotrophin receptor (p75NTR).[1][2] It functions by selectively activating p75NTR survival signaling pathways while inhibiting pro-apoptotic (cell death) signaling.[1] This dual action allows it to protect neurons from various insults and promote their survival. It has been shown to be orally bioavailable and can penetrate the blood-brain barrier.[1]
Q2: What is the difference between LM11A-31 and (Rac)-LM11A-31?
A2: LM11A-31 refers to a specific stereoisomer, while (Rac)-LM11A-31 is a racemic mixture of isomers.[3] For many experimental purposes, the racemic mixture is used. It is crucial to be consistent with the form used throughout a study to ensure reproducibility.
Q3: What are the recommended solvents and storage conditions for (Rac)-LM11A-31?
A3: (Rac)-LM11A-31 is soluble in both water and dimethyl sulfoxide (DMSO).[4] For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO. Stock solutions should be stored at -20°C or -80°C to maintain stability.[3][5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6] When preparing working solutions in aqueous buffers or cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the typical concentrations of (Rac)-LM11A-31 used in cell culture experiments?
A4: The effective concentration of (Rac)-LM11A-31 can vary depending on the cell type and the specific experimental endpoint. In vitro studies have reported effective concentrations in the nanomolar to low micromolar range.[7] For example, a concentration of 10 nM has been used in feline neuron cultures.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q5: Are there any known off-target effects of (Rac)-LM11A-31?
A5: While (Rac)-LM11A-31 is designed to be a specific ligand for p75NTR, like any small molecule, the potential for off-target effects exists, especially at higher concentrations. Clinical trials have reported some side effects such as nasopharyngitis, diarrhea, and headache at higher doses.[8][9] Researchers should include appropriate controls to monitor for potential off-target effects in their experiments.
Troubleshooting Guide
This guide addresses common issues that may lead to variability in experimental results with (Rac)-LM11A-31.
| Issue | Potential Cause | Suggested Solution |
| High variability between replicate wells in cell-based assays. | Inconsistent cell seeding density: Cell density can influence the cellular response to drug treatment.[10] | Ensure a homogenous cell suspension before seeding and use a consistent number of cells per well. Allow cells to adhere and stabilize for 24 hours before adding the compound. |
| Incomplete dissolution or precipitation of (Rac)-LM11A-31: The compound may not be fully dissolved in the working solution, leading to inconsistent concentrations. | Prepare fresh working solutions from a validated stock. After diluting the stock in media, vortex thoroughly and visually inspect for any precipitates. Consider a brief sonication if solubility issues persist. | |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in compound concentration. | Use calibrated pipettes and proper pipetting techniques. For 96-well plates, consider using a multichannel pipette for adding the compound to minimize variability. | |
| Lower than expected efficacy or no effect observed. | Suboptimal compound concentration: The concentration used may be too low to elicit a response in your specific cell type. | Perform a dose-response experiment to determine the IC50 or EC50 in your experimental model.[11] |
| Degradation of the compound: Improper storage or handling of stock solutions can lead to degradation. | Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[3][5] Prepare fresh dilutions for each experiment. | |
| Low expression of p75NTR in the cell model: The target receptor may not be sufficiently expressed in the chosen cell line. | Verify the expression of p75NTR in your cell model using techniques like Western blotting or flow cytometry. | |
| Incorrect timing of treatment: The duration of exposure to the compound may be too short or too long. | Optimize the incubation time based on the specific cellular process being investigated. | |
| Observed cytotoxicity at expected therapeutic concentrations. | Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the same concentration of DMSO. |
| Compound toxicity in the specific cell line: Some cell lines may be more sensitive to the compound. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of (Rac)-LM11A-31 for your cell line.[11][12] | |
| Contaminated compound: The purity of the compound may be compromised. | Ensure you are using a high-purity compound from a reputable supplier. Purity can be verified by techniques like HPLC-MS.[2][7] | |
| Inconsistent results in Western blotting for p75NTR signaling pathway proteins. | Variability in protein extraction and quantification: Inconsistent lysis and inaccurate protein concentration measurements will lead to loading inaccuracies. | Use a consistent lysis buffer and protocol. Perform a reliable protein quantification assay (e.g., BCA) for all samples before loading. |
| Poor antibody quality: The primary or secondary antibodies may not be specific or sensitive enough. | Use antibodies that have been validated for the specific application (e.g., Western blotting) and species. Optimize antibody concentrations and incubation times. | |
| Issues with protein transfer: Inefficient transfer of proteins from the gel to the membrane can result in weak or no signal. | Ensure proper assembly of the transfer stack and use an appropriate transfer buffer and conditions. Verify transfer efficiency with a reversible stain like Ponceau S. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of (Rac)-LM11A-31 on cell viability.
Materials:
-
(Rac)-LM11A-31
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of (Rac)-LM11A-31 in complete culture medium. A common starting range is 0.1 nM to 100 µM.[13] Include a vehicle control (medium with the same concentration of DMSO as the highest (Rac)-LM11A-31 concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of (Rac)-LM11A-31 or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Western Blot for p75NTR Signaling Pathway
This protocol provides a general framework for analyzing the modulation of p75NTR and downstream signaling molecules by (Rac)-LM11A-31.
Materials:
-
(Rac)-LM11A-31
-
6-well or 10 cm cell culture plates
-
Cell line of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p75NTR, anti-phospho-JNK, anti-RhoA, anti-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Plate cells and treat with the desired concentrations of (Rac)-LM11A-31 or vehicle for the optimized duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.[14]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like actin.
Signaling Pathways and Workflows
p75NTR Signaling Pathway Modulated by (Rac)-LM11A-31
Caption: p75NTR signaling modulation by (Rac)-LM11A-31.
Experimental Workflow for Assessing (Rac)-LM11A-31 Efficacy
Caption: A typical experimental workflow for studying (Rac)-LM11A-31.
Troubleshooting Logic for High Variability
Caption: A logical approach to troubleshooting high experimental variability.
References
- 1. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. neurologylive.com [neurologylive.com]
- 10. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad.com [bio-rad.com]
Technical Support Center: (Rac)-LM11A-31 Administration for Chronic Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on the refinement of (Rac)-LM11A-31 administration for chronic studies. It includes frequently asked questions, troubleshooting guides, experimental protocols, and data presentation to facilitate successful and consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-LM11A-31 and what is its primary mechanism of action?
A1: (Rac)-LM11A-31 is a small molecule, non-peptide ligand of the p75 neurotrophin receptor (p75NTR).[1][2] It is orally bioavailable and can penetrate the blood-brain barrier.[1][3] Its primary mechanism of action is to modulate p75NTR signaling, promoting neuronal survival pathways while inhibiting degenerative signaling cascades.[1][2] Specifically, it can block the binding of pro-neurotrophins, such as pro-nerve growth factor (proNGF), to p75NTR, which is often associated with neuronal apoptosis and inflammation.[2][4]
Q2: What is the recommended solvent and storage condition for LM11A-31?
A2: For in vivo studies, LM11A-31 is typically dissolved in sterile water.[5] A stock solution can be prepared at a concentration of 5 mg/ml in water and stored at -20°C.[6] For in vitro experiments, it can be dissolved in DMSO and then further diluted in culture medium.[6][7] When preparing stock solutions in DMSO, it is advisable to use fresh, moisture-free DMSO to ensure optimal solubility.[7] Stock solutions in solvent can be stored at -80°C for up to a year.[7]
Q3: What are the typical dosage and administration routes for chronic studies in mice?
A3: The most common dosage for chronic studies in mice is 50 mg/kg/day.[5][6][8][9] However, doses ranging from 10 mg/kg/day to 100 mg/kg/day have also been used.[6][8] The most frequent administration route is oral gavage, performed once daily.[5][6][8] Administration via drinking water is another viable option for chronic studies.[8]
Q4: What is the brain bioavailability and half-life of LM11A-31 in mice?
A4: LM11A-31 exhibits good brain bioavailability.[10] Following a single oral gavage dose of 50 mg/kg in mice, peak brain concentrations are reached in approximately 30 minutes.[10] The half-life of LM11A-31 in the mouse brain is approximately 3-4 hours.[5] Chronic daily dosing can lead to higher brain concentrations compared to a single dose.[10]
Q5: Has (Rac)-LM11A-31 shown efficacy in animal models of chronic diseases?
A5: Yes, LM11A-31 has demonstrated efficacy in a variety of chronic disease models, including Alzheimer's disease, Huntington's disease, traumatic brain and spinal cord injury, and diabetes-induced retinal vascular permeability.[1][5][6][11] In these models, it has been shown to reduce neurodegeneration, neuroinflammation, and cognitive deficits.[1][5]
Troubleshooting Guide
| Issue/Question | Possible Cause | Suggested Solution |
| Precipitation of LM11A-31 in aqueous solution. | The solubility of the compound might be affected by pH or temperature. | Ensure the sterile water used for dissolution is at room temperature. If precipitation persists, consider adjusting the pH of the vehicle. For long-term storage of aqueous solutions, store at -20°C and thaw to room temperature before use.[6] |
| High variability in behavioral or histological outcomes between animals. | Inconsistent dosing due to improper oral gavage technique or animal stress. | Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate dosing. For very long-term studies, consider administration via drinking water to reduce handling stress.[8] Monitor water consumption to ensure consistent dosing. |
| Signs of animal distress or weight loss during chronic treatment. | Potential mild side effects or stress from daily handling. | Monitor animal weight and general health daily. While LM11A-31 is generally well-tolerated,[9][10] any significant weight loss or signs of distress should be evaluated. Consider providing a nutritional supplement or enrichment in the cages. If using oral gavage, ensure the gavage needle is the correct size for the animal. |
| Unexpected lack of efficacy in a known disease model. | Insufficient brain concentration of the compound. | Verify the purity and integrity of the LM11A-31 compound. Consider increasing the dose or the frequency of administration based on the compound's 3-4 hour half-life in the brain.[5][10] A twice-daily dosing regimen has been used in some studies.[6] |
| Difficulty dissolving LM11A-31 in DMSO for in vitro studies. | Use of non-anhydrous DMSO. | Use fresh, high-quality, anhydrous DMSO to prepare stock solutions. Moisture can reduce the solubility of the compound.[7] |
Quantitative Data Presentation
Table 1: Summary of (Rac)-LM11A-31 Chronic Administration Protocols in Mouse Models
| Disease Model | Mouse Strain | Dosage | Route of Administration | Frequency | Duration | Reference |
| Alzheimer's Disease | APPL/S | 50 mg/kg/day | Oral Gavage | Daily | 3 months | [8] |
| Alzheimer's Disease | Tg2576 | 75 mg/kg/day | Drinking Water | Ad libitum | 3 months | [8] |
| Huntington's Disease | R6/2 | 50 mg/kg/day | Oral Gavage | 5-6 days/week | 7-8 weeks | [5] |
| Diabetes | C57BL/6J | 50 mg/kg/day | Oral Gavage | Daily | 4 weeks | [6] |
| Aging | C57BL/6 | 50 mg/kg/day | Oral Gavage | Daily | 1-3 months | [9][12] |
| Stroke | C57BL/6J | 50 mg/kg/day | Oral Gavage | Daily | 2-12 weeks | [13] |
| HIV-associated neurodegeneration | HIV gp120 transgenic | 50 mg/kg/day | Oral Gavage | Daily | 4 months | [3] |
Experimental Protocols
Detailed Methodology for Chronic Oral Administration of (Rac)-LM11A-31 in an Alzheimer's Disease Mouse Model
This protocol is based on methodologies described in studies using APPL/S transgenic mice.[8][14]
-
Animal Model: Male APPL/S transgenic mice and their wild-type littermates.
-
Age of Treatment Initiation: 6-8 months (representing mid-stage pathology).[8]
-
Grouping: Randomly assign animals to a vehicle control group and an LM11A-31 treatment group.
-
Compound Preparation:
-
Dissolve (Rac)-LM11A-31 in sterile water to a final concentration of 5 mg/mL.
-
The vehicle control group will receive sterile water.
-
-
Dosage and Administration:
-
Administer a daily dose of 50 mg/kg of LM11A-31 via oral gavage.
-
The volume of administration should be calculated based on the individual animal's body weight (e.g., for a 25g mouse, administer 250 µL of the 5 mg/mL solution).
-
Perform oral gavage at the same time each day to maintain consistent circadian exposure.
-
-
Duration of Treatment: 3 months.[8]
-
Monitoring:
-
Monitor the body weight and general health of the animals weekly.
-
Observe for any signs of toxicity or distress.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals and collect brain tissue for histological and biochemical analyses.
-
Potential analyses include immunohistochemistry for cholinergic neuron markers (e.g., ChAT), p75NTR levels, and quantification of amyloid plaques and neuroinflammation markers.[8][14]
-
Mandatory Visualizations
Caption: p75NTR signaling modulation by (Rac)-LM11A-31.
References
- 1. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule modulation of the p75 neurotrophin receptor suppresses age- and genotype-associated neurodegeneration in HIV gp120 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. selleckchem.com [selleckchem.com]
- 8. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. researchgate.net [researchgate.net]
- 11. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-LM11A-31 Long-Term Treatment Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (Rac)-LM11A-31 in long-term experimental models.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Administration
Q: What is the recommended solvent and storage condition for LM11A-31?
A: (Rac)-LM11A-31 is a water-soluble isoleucine derivative.[1] For in vivo studies, it can be dissolved in sterile water for oral gavage.[1] For in vitro testing, it can also be dissolved in water.[2] Store the compound as per the manufacturer's instructions, typically in a cool, dry place.
Q: What is a typical oral dosage for long-term studies in mice?
A: A frequently used and effective oral gavage dose in various mouse models is 50 mg/kg/day.[1][2][3] This dose has been shown to achieve therapeutic concentrations in the brain.[4][5] However, doses ranging from 10 mg/kg/day to 100 mg/kg/day have been used depending on the disease model and study duration.[1][2]
Q: Given the short brain half-life of LM11A-31, how can I ensure consistent exposure in a long-term study?
A: The brain half-life of LM11A-31 is approximately 3 to 4 hours in mice.[4][5] To maintain more consistent drug levels, consider the following:
-
Twice-daily dosing: Splitting the total daily dose into two administrations can help maintain more stable concentrations. This approach has been used in some preclinical studies and was also the basis for dosing in a phase 2a clinical trial.[6]
-
Administration in drinking water: For some long-term studies, ad libitum administration in drinking water has been used to achieve consistent brain concentrations.[1] However, this method requires careful monitoring of water intake to ensure accurate dosing.
Pharmacokinetics and Brain Penetration
Q: Does LM11A-31 cross the blood-brain barrier?
A: Yes, LM11A-31 is orally bioavailable and effectively crosses the blood-brain barrier.[5][7] Following a single 50 mg/kg oral dose in mice, peak brain concentrations are reached in approximately 30 minutes.[4][5]
Q: What brain concentration can be expected with a 50 mg/kg oral dose?
A: A single 50 mg/kg oral dose in CD-1 mice resulted in a peak brain concentration of approximately 262 ng/g (around 1.08 µM), which is well above the in vitro effective concentration of 100 nM.[4][5] Daily administration of 50 mg/kg for two weeks in C57BL/6 mice resulted in even higher peak brain concentrations (approximately 1.9 µM).[5]
Efficacy and Target Engagement
Q: My long-term study is not showing the expected neuroprotective or cognitive effects. What could be the issue?
A: Several factors could contribute to a lack of efficacy:
-
Dosing and Administration: Verify the dose, route, and frequency of administration. Inconsistent dosing or insufficient drug exposure can lead to poor outcomes. Ensure proper gavage technique to avoid misdosing.
-
Timing of Treatment Initiation: The stage of disease pathology when treatment begins is critical. While LM11A-31 has shown efficacy even when initiated at mid- to late-stage pathology in some Alzheimer's models, earlier intervention may be more effective.[1]
-
Animal Model: The specific pathology of your chosen animal model may influence the outcome. LM11A-31's primary target is the p75 neurotrophin receptor (p75NTR), so its efficacy will be most pronounced in models where p75NTR signaling is a key driver of pathology.[4]
-
Outcome Measures: Ensure that your chosen behavioral and histological endpoints are sensitive enough to detect the effects of the treatment. For instance, LM11A-31 has been shown to reduce neuritic dystrophy without affecting amyloid levels in some Alzheimer's models.[4]
Q: How can I confirm that LM11A-31 is engaging its target, p75NTR, in my model?
A: Target engagement can be assessed by:
-
p75NTR Expression Levels: In some late-stage disease models, LM11A-31 treatment has been shown to normalize increased p75NTR levels in the basal forebrain.[1]
-
Downstream Signaling: Examine the phosphorylation or activation state of key downstream signaling molecules. LM11A-31 has been shown to inhibit the activation of JNK, cdk5, and GSK3β, and to block the proNGF-mediated activation of RhoA.[3][4][7] It can also prevent the inhibition of AKT and CREB activation.[4]
Safety and Tolerability
Q: Are there any known side effects or toxicity issues associated with long-term LM11A-31 treatment in preclinical models?
A: Preclinical studies have generally reported a favorable safety profile for LM11A-31. At therapeutic doses, it has not been found to cause overt toxicity, weight loss, or hyperalgesia (increased pain sensitivity).[2][4]
Q: A Phase 2a clinical trial reported side effects like diarrhea and eosinophilia. Should I be concerned about this in my animal models?
A: While these effects were noted in humans, they have not been a prominent feature in published preclinical rodent studies.[8][9] However, it is always prudent to monitor animal health closely during long-term studies. This includes regular weight checks, monitoring of food and water intake, and observation for any signs of gastrointestinal distress or other adverse effects. If such signs are observed, dose reduction or a different administration schedule may need to be considered.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of (Rac)-LM11A-31 in Mice
| Parameter | Value | Species/Model | Dosing | Citation |
| Peak Brain Concentration (Single Dose) | ~262 ng/g (~1.08 µM) | CD-1 Mice | 50 mg/kg, oral gavage | [4][5] |
| Time to Peak Brain Concentration | ~30 minutes | CD-1 Mice | 50 mg/kg, oral gavage | [4][5] |
| Brain Half-Life | 3 - 4 hours | CD-1 Mice | 50 mg/kg, oral gavage | [4][5] |
| Peak Brain Concentration (2-week daily) | ~463 ng/g (~1.9 µM) | C57BL/6 Mice | 50 mg/kg/day, oral gavage | [5] |
Table 2: Preclinical and Clinical Dosing Regimens for (Rac)-LM11A-31
| Model | Species | Dose | Route | Duration | Citation |
| Alzheimer's Disease | APPL/S Mice | 50 mg/kg/day | Oral Gavage | 1 - 3 months | [1] |
| Alzheimer's Disease | PS19 Mice | 50 mg/kg/day (5 days/week) | Oral Gavage | 3 months | [2] |
| Huntington's Disease | R6/2 Mice | 50 mg/kg/day (5-6 days/week) | Oral Gavage | 7 - 8 weeks | [2] |
| Diabetes (Retinopathy) | C57BL/6J Mice | 50 mg/kg/day | Oral Gavage | 4 weeks | [3] |
| Spinal Cord Injury | Mice | 100 mg/kg | Oral Gavage | 7 days | [2] |
| Mild-to-Moderate Alzheimer's | Human | 200 mg/day & 400 mg/day | Oral | 26 weeks | [2][9] |
Experimental Protocols
Protocol 1: Long-Term Oral Gavage Administration in an Alzheimer's Mouse Model
-
Compound Preparation: Dissolve LM11A-31 in sterile water to the desired concentration (e.g., for a 50 mg/kg dose in a 25g mouse, prepare a 5 mg/mL solution to administer 0.25 mL).
-
Animal Handling: Acclimatize mice to handling and the oral gavage procedure for several days before the start of the experiment.
-
Dosing: Withhold food for approximately 4 hours prior to dosing to aid absorption.[1] Administer the prepared LM11A-31 solution or vehicle (sterile water) via oral gavage once daily.
-
Monitoring: Monitor the body weight and general health of the animals weekly.
-
Duration: Continue daily administration for the planned duration of the study (e.g., 3 months).[1]
-
Tissue Collection: At the end of the treatment period, collect brain and plasma samples for pharmacokinetic and pharmacodynamic analyses. Peak brain concentrations are expected 30-60 minutes after the final dose.[5]
Protocol 2: Assessment of Target Engagement via Western Blot
-
Tissue Preparation: Homogenize brain tissue (e.g., hippocampus or cortex) from treated and vehicle control animals in appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-JNK, total JNK, RhoA).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Visualizations
Caption: LM11A-31 modulates p75NTR to inhibit degenerative and promote survival signaling.
Caption: Workflow for long-term (Rac)-LM11A-31 preclinical studies.
Caption: Troubleshooting logic for addressing lack of efficacy in LM11A-31 studies.
References
- 1. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. New drug candidate targeting synaptic resilience well tolerated in Alzheimer’s patients [alzheimers.gov]
How to assess the stability of (Rac)-LM11A-31 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of (Rac)-LM11A-31 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent and storage conditions for (Rac)-LM11A-31 stock solutions?
A1: For optimal stability, (Rac)-LM11A-31 stock solutions should be prepared and stored according to the following guidelines. It is crucial to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles, which can lead to degradation.
| Solvent | Concentration | Storage Temperature | Duration | Special Considerations |
| DMSO | 100 mg/mL (316.19 mM) | -80°C | 6 months | Use fresh, moisture-free DMSO. Warming and sonication may be required for complete dissolution.[1] |
| -20°C | 1 month | Sealed storage, away from moisture.[2][3] | ||
| Water | 100 mg/mL (316.19 mM) | -80°C | 6 months | Requires sonication for dissolution.[1] For use in cell culture, filter-sterilize through a 0.22 µm filter.[3] |
| -20°C | 1 month | Sealed storage, away from moisture.[2][3] | ||
| PBS | 100 mg/mL (316.19 mM) | -80°C | 6 months | Requires sonication for dissolution.[1] |
| -20°C | 1 month | Sealed storage, away from moisture.[2][3] |
Q2: How can I assess the stability of (Rac)-LM11A-31 in my experimental buffer?
A2: To assess the stability of (Rac)-LM11A-31 in a specific buffer, a time-course experiment is recommended. This involves incubating the compound in the buffer at the desired experimental temperature and analyzing samples at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
A typical workflow for this assessment is as follows:
Q3: How do I perform a forced degradation study for (Rac)-LM11A-31?
A3: Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. These studies involve exposing the compound to conditions more severe than those it would encounter during normal handling and storage. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Here is a summary of recommended stress conditions for (Rac)-LM11A-31:
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | 80°C | 48 hours | |
| Photolytic | UV light (254 nm) and visible light | Room Temperature | 24 hours |
Troubleshooting Guides
Problem: I am seeing a rapid loss of (Rac)-LM11A-31 in my aqueous solution at neutral pH.
Possible Cause: (Rac)-LM11A-31, being an amino acid derivative, may be susceptible to hydrolysis, particularly at elevated temperatures.
Solution:
-
Lower the storage temperature: If the experimental conditions permit, store the solution at 4°C when not in use.
-
Adjust the pH: Investigate the stability of (Rac)-LM11A-31 in buffers with a slightly acidic pH (e.g., pH 5-6), as this may slow down hydrolysis.
-
Prepare fresh solutions: For critical experiments, prepare the (Rac)-LM11A-31 solution immediately before use.
Problem: My HPLC chromatogram shows multiple peaks in my (Rac)-LM11A-31 sample, even in a freshly prepared solution.
Possible Causes:
-
Impurity in the starting material: The initial compound may contain impurities.
-
Degradation during dissolution: The compound might be degrading upon dissolution in the chosen solvent.
-
Isomers: The "(Rac)" designation indicates a racemic mixture of enantiomers. Depending on the HPLC method (e.g., using a chiral column), you might be separating these isomers.
Solutions:
-
Verify the purity of the starting material: Obtain a certificate of analysis (CoA) from the supplier.
-
Use a milder dissolution method: Avoid excessive heating or prolonged sonication.
-
Optimize the HPLC method: Ensure the method can distinguish between the parent compound and any potential degradants or isomers. A typical starting point for a stability-indicating HPLC method is provided below.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for (Rac)-LM11A-31
This protocol provides a general framework for an HPLC method to quantify (Rac)-LM11A-31 and separate it from potential degradation products. Method optimization will be required for specific applications.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Protocol 2: Forced Degradation Study Workflow
This protocol outlines the steps for conducting a forced degradation study.
Signaling Pathway
(Rac)-LM11A-31 is a modulator of the p75 neurotrophin receptor (p75NTR). Understanding its mechanism of action is crucial for interpreting experimental results. The following diagram illustrates the simplified signaling pathway of p75NTR, which can lead to either cell survival or apoptosis depending on the cellular context and co-receptors. LM11A-31 is thought to promote survival signaling pathways.
References
Technical Support Center: Optimizing (Rac)-LM11A-31 Concentration for Neuroprotection Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (Rac)-LM11A-31 in neuroprotection assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to effectively design and execute your experiments.
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-LM11A-31 and what is its primary mechanism of action?
(Rac)-LM11A-31 is a small molecule, non-peptide ligand for the p75 neurotrophin receptor (p75NTR).[1] It is orally available and can cross the blood-brain barrier.[1][2] Its mechanism is complex, acting as a modulator of p75NTR signaling. Depending on the cellular context and the presence of ligands like pro-nerve growth factor (proNGF), LM11A-31 can inhibit degenerative signaling pathways and promote pro-survival signals.[1][3][4][5] For instance, it can block the binding of proNGF to p75NTR, thereby preventing apoptosis, and can also inhibit degenerative signaling induced by factors like amyloid-β.[1][6][7]
Q2: What is a typical starting concentration range for LM11A-31 in in vitro neuroprotection assays?
Based on published studies, a typical starting concentration range for LM11A-31 in in vitro assays is between 10 nM and 1 µM.[4][5][8] Nanomolar concentrations have been shown to be effective in preventing neuronal death and promoting neurotrophic signaling.[4][5] However, the optimal concentration is highly dependent on the cell type, the nature of the neurotoxic insult, and the specific assay being performed. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store LM11A-31 solutions?
LM11A-31 is available as a hydrochloride salt, which is a water-soluble crystalline solid.[7][9] For stock solutions, it can be dissolved in sterile water or a buffer like PBS (pH 7.2) at concentrations up to 10 mg/ml.[9] It is also soluble in organic solvents such as DMSO (up to 50 mg/ml) and ethanol (up to 20 mg/ml).[9] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.[8][9]
Q4: Is LM11A-31 cytotoxic at high concentrations?
While LM11A-31 is generally considered non-toxic at its effective neuroprotective concentrations, like any compound, it may exhibit cytotoxicity at higher concentrations.[10][11] It is crucial to perform a toxicity assay to determine the maximum non-toxic concentration in your specific cell model before proceeding with neuroprotection experiments. This will help to ensure that any observed effects are due to the intended neuroprotective activity and not a result of compound-induced toxicity.
Troubleshooting Guide
Problem: I am not observing any neuroprotective effect with LM11A-31.
-
Possible Cause 1: Suboptimal Concentration. The concentration of LM11A-31 may be too low.
-
Solution: Perform a dose-response experiment with a broader range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal effective concentration.
-
-
Possible Cause 2: Inappropriate Timing of Treatment. The pre-treatment or co-treatment time might not be optimal for the specific neurotoxic insult.
-
Solution: Vary the pre-treatment time (e.g., 2, 6, 12, or 24 hours) before adding the neurotoxin, or test a co-treatment paradigm.
-
-
Possible Cause 3: Overly Severe Neurotoxic Insult. The concentration of the neurotoxin may be too high, causing rapid and irreversible cell death that cannot be rescued.
-
Solution: Optimize the neurotoxin concentration to induce approximately 50% cell death (EC50) to create a window for observing neuroprotection.[12]
-
-
Possible Cause 4: Cell Type Specificity. The chosen cell line may not express sufficient levels of the p75NTR target.
-
Solution: Confirm the expression of p75NTR in your cell line using techniques like Western blot or immunocytochemistry.
-
Problem: I am observing toxicity with LM11A-31 alone.
-
Possible Cause 1: Concentration is too high. You may be using a concentration that is above the toxic threshold for your cells.
-
Solution: Perform a dose-response experiment for toxicity (e.g., using an MTT or LDH assay) with LM11A-31 alone to determine the maximum non-toxic concentration.[12]
-
-
Possible Cause 2: Solvent Toxicity. If using a solvent like DMSO, the final concentration in the culture medium might be too high.
-
Solution: Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including a vehicle-only control.[12]
-
Problem: I am seeing high variability between my experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to variable results.
-
Solution: Ensure a homogenous cell suspension before seeding and be precise with pipetting.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates. Wells on the outer edges of a plate are prone to evaporation, which can affect cell health and compound concentration.
-
Solution: Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile PBS or media to maintain humidity.[12]
-
Quantitative Data Summary
The following tables summarize the concentrations and dosages of (Rac)-LM11A-31 used in various published studies.
Table 1: In Vitro Concentrations of (Rac)-LM11A-31
| Cell Type/Model | Effective Concentration Range | Application | Reference(s) |
| Feline Choroid Plexus Macrophages (FIV model) | 10 nM | Reduction of neuronal pathology | [8] |
| Differentiated LUHMES cells (dopaminergic neurons) | 20 nM | Inhibition of oxidative stress-induced cleavage of p75NTR | [3] |
| Human Retinal Endothelial (HRE) cells | 200 nM | Amelioration of proNGF-induced permeability | [6] |
| U1 Macrophages (HIV-1 model) | 100 nM | Suppression of viral replication and cytotoxicity | [13] |
| Hippocampal Neuronal Cultures | Nanomolar concentrations | Prevention of neuronal death | [4][5] |
Table 2: In Vivo Dosages of (Rac)-LM11A-31
| Animal Model | Dosage Range | Administration Route | Therapeutic Outcome | Reference(s) |
| Alzheimer's Disease Mouse Models (APPL/S, Tg2576) | 50-75 mg/kg/day | Oral Gavage | Reversal of cholinergic neurite dystrophy | [7][14] |
| Spinal Contusion Injury Mouse Model | 10-100 mg/kg | Not specified | Improved motor function and oligodendrocyte survival | [9] |
| Diabetes Mouse Model | 50 mg/kg/day | Oral Gavage | Prevention of retinal vascular permeability | [6] |
| Stroke Mouse Model | 50 mg/kg | Oral Gavage | Attenuation of brain metabolism changes, improved recovery | [5] |
Experimental Protocols
Protocol 1: Determining the Optimal Neuroprotective Concentration of (Rac)-LM11A-31
This protocol provides a general workflow for identifying the effective concentration range of LM11A-31 against a specific neurotoxin in a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons)
-
Cell culture medium and supplements
-
(Rac)-LM11A-31
-
Neurotoxin (e.g., Amyloid-β oligomers, 6-OHDA, MPP+, glutamate)
-
Vehicle control (e.g., sterile water or DMSO)
-
Cell viability assay kit (e.g., MTT, LDH, Calcein-AM/EthD-1)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and differentiate as required for the specific cell line.
-
Toxicity Curve of LM11A-31:
-
Prepare serial dilutions of LM11A-31 in culture medium to cover a broad range (e.g., 1 nM to 50 µM).
-
Treat the cells with these concentrations for the intended duration of your neuroprotection experiment (e.g., 24 or 48 hours).
-
Include a vehicle-only control.
-
Assess cell viability to determine the maximum non-toxic concentration.
-
-
Neurotoxin Dose-Response:
-
Separately, treat cells with various concentrations of your chosen neurotoxin to determine the concentration that results in approximately 50% cell death (EC50).
-
-
Neuroprotection Assay:
-
Prepare serial dilutions of LM11A-31 in culture medium, using concentrations up to the determined maximum non-toxic dose.
-
Pre-treatment: Remove the old medium and add the medium containing different concentrations of LM11A-31 or vehicle. Incubate for a specific pre-treatment period (e.g., 2-24 hours).
-
Neurotoxin Exposure: After pre-treatment, add the neurotoxin at its EC50 concentration to the wells already containing LM11A-31 or vehicle.
-
Controls: Include wells for:
-
Untreated cells (negative control)
-
Vehicle + Neurotoxin (positive control for toxicity)
-
LM11A-31 alone (at the highest concentration used, to confirm no toxicity)
-
-
Incubation: Co-incubate the cells for a specified period (e.g., 24-48 hours).
-
-
Assessment of Cell Viability: Following incubation, measure cell viability using your chosen assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of neuroprotection for each concentration of LM11A-31 relative to the vehicle + neurotoxin treated cells. Plot a dose-response curve to determine the optimal concentration.
Visualizations
Caption: Workflow for optimizing LM11A-31 concentration.
Caption: p75NTR signaling modulation by (Rac)-LM11A-31.
References
- 1. alzforum.org [alzforum.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Development of proneurogenic, neuroprotective small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. LM11A-31, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance the therapeutic efficacy of LM11A-31
Welcome to the technical support center for LM11A-31. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing LM11A-31 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the therapeutic efficacy of your studies.
Frequently Asked Questions (FAQs)
Q1: What is LM11A-31 and what is its primary mechanism of action?
A1: LM11A-31 is a small molecule, orally available, and brain-penetrant ligand for the p75 neurotrophin receptor (p75NTR).[1][2] Its primary mechanism of action is to modulate p75NTR signaling. It selectively activates pro-survival pathways downstream of p75NTR while inhibiting pro-apoptotic (cell death) signaling.[1][2] It has been shown to block the binding of pro-neurotrophins, such as pro-nerve growth factor (proNGF), to p75NTR, which is a key trigger for degenerative signaling cascades.[3][4]
Q2: What are the key signaling pathways modulated by LM11A-31?
A2: LM11A-31 shifts the balance of p75NTR signaling from degenerative to neurotrophic.[5] It has been shown to activate pro-survival pathways such as the PI3K/Akt pathway and NF-κB signaling.[6][7] Concurrently, it inhibits degenerative signaling pathways, including the activation of c-Jun N-terminal kinase (JNK), glycogen synthase kinase 3 beta (GSK3β), and caspase-3.[7][8][9]
Q3: In what disease models has LM11A-31 shown efficacy?
A3: Preclinical studies have demonstrated the efficacy of LM11A-31 in a range of neurological and neurodegenerative disease models, including Alzheimer's disease, stroke, spinal cord injury, traumatic brain injury, Huntington's disease, and diabetic retinopathy.[1][10][11]
Q4: What were the key outcomes of the Phase 2a clinical trial for LM11A-31 in Alzheimer's disease?
A4: The Phase 2a trial (NCT03069014) in participants with mild to moderate Alzheimer's disease met its primary endpoint of safety and tolerability.[12][13] While no significant effects on cognitive endpoints were observed within the 26-week trial period, the study did show significant positive changes in several cerebrospinal fluid (CSF) biomarkers.[2][12][13] Treatment with LM11A-31 was associated with a reduction in biomarkers of neurodegeneration and synaptic loss, such as total tau, SNAP25, and neurogranin.[2][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor solubility of LM11A-31 | Incorrect solvent; precipitation in aqueous media. | LM11A-31 is available as a hydrochloride or sulfate salt, which are generally water-soluble.[2][7] For stock solutions, sterile water is recommended.[7] It is also soluble in DMSO and DMF at concentrations up to 50 mg/mL.[14] When diluting into aqueous buffers or culture media, ensure the final concentration of the organic solvent is low and does not affect the experiment. Vortex thoroughly after dilution. |
| Inconsistent results in in vitro experiments | Cell passage number; variability in cell health; incorrect dosage. | Use cells within a consistent and low passage number range. Ensure cell cultures are healthy and free of contamination. For neuronal cultures, an effective concentration of LM11A-31 is around 100 nM to 1 µM.[1][8] Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. |
| Lack of efficacy in animal models | Inadequate dosing; poor bioavailability; timing of administration. | The most commonly used effective dose in mouse models is 50 mg/kg, administered by oral gavage.[7][10][15] This dose has been shown to achieve therapeutic concentrations in the brain.[1][7] The brain half-life of LM11A-31 in mice is approximately 3-4 hours, which may necessitate twice-daily dosing for sustained exposure.[2][6] Consider the timing of administration relative to the disease induction or pathological stage. |
| Difficulty with in vivo administration | Stress from oral gavage affecting behavioral outcomes. | For long-term studies, administration in drinking water is a less stressful alternative to daily gavage.[6] Ensure accurate calculation of the daily dose based on water consumption. Withhold food for approximately 4 hours before oral gavage to improve absorption.[7] |
| Variability in Western blot results for p75NTR signaling | Poor antibody quality; low protein expression; incorrect sample preparation. | Use validated antibodies for p75NTR and its downstream targets. p75NTR can be cleaved, so be sure to use an antibody that recognizes the specific fragment of interest (full-length, C-terminal fragment, or intracellular domain).[16] Use fresh tissue or cell lysates and include protease and phosphatase inhibitors in your lysis buffer.[2] |
Quantitative Data Summary
Table 1: Pharmacokinetic and In Vitro Efficacy Data for LM11A-31
| Parameter | Value | Species/System | Reference |
| Inhibition of NGF binding to p75NTR-Fc (A2) | 1,192 nM | In vitro binding assay | [14] |
| Effective concentration for neuroprotection in vitro | ~100 nM | Murine hippocampal neurons | [1][8] |
| Peak brain concentration (single 50 mg/kg oral dose) | ~1.08 µM (262 ng/g) | CD-1 mice | [1][8] |
| Time to peak brain concentration | ~30 minutes | CD-1 mice | [1] |
| Brain half-life | 3-4 hours | Mice | [2][6] |
| Brain-to-plasma ratio | 3.1 ± 0.9 | Mice | [1] |
Table 2: Summary of Preclinical In Vivo Dosing of LM11A-31
| Disease Model | Species | Dose and Administration | Key Findings | Reference |
| Alzheimer's Disease (APPL/S mice) | Mouse | 50 mg/kg/day, oral gavage | Reduced neuritic dystrophy; no effect on amyloid levels. | [15] |
| Alzheimer's Disease (APPL/S & Tg2576 mice) | Mouse | 50 or 75 mg/kg, oral gavage | Reversed atrophy of cholinergic neurites. | [7][15] |
| Stroke (MCAO model) | Mouse | 50 mg/kg, oral gavage (starting 1 week post-stroke) | Less brain atrophy; improved motor function. | [15][17] |
| Spinal Cord Injury | Mouse | 10-100 mg/kg, oral gavage | Improved motor function; increased oligodendrocyte survival. | [14] |
| Diabetic Retinopathy | Mouse | 50 mg/kg/day, oral gavage | Prevented retinal vascular permeability. | [18] |
Detailed Experimental Protocols
In Vitro Neuroprotection Assay Against Aβ-induced Toxicity
Objective: To assess the ability of LM11A-31 to protect cultured neurons from amyloid-beta (Aβ)-induced cell death.
Methodology:
-
Cell Culture: Plate primary hippocampal neurons from E18 mouse embryos at a density of 5 x 10^4 cells/well in a 24-well plate pre-coated with poly-D-lysine. Culture in Neurobasal medium supplemented with B27 and GlutaMAX for 7 days in vitro (DIV).
-
LM11A-31 Preparation: Prepare a 10 mM stock solution of LM11A-31 hydrochloride in sterile water. Further dilute in culture medium to achieve final concentrations ranging from 10 nM to 10 µM.
-
Treatment:
-
Pre-treat the neuronal cultures with varying concentrations of LM11A-31 for 2 hours.
-
Prepare oligomeric Aβ(1-42) by incubating synthetic peptide at 4°C for 24 hours.
-
Add oligomeric Aβ(1-42) to the cultures at a final concentration of 5 µM.
-
Include control groups: vehicle control (no Aβ, no LM11A-31), Aβ only, and LM11A-31 only.
-
-
Incubation: Incubate the treated cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment:
-
Use a commercial cell viability assay such as the MTT assay or a live/dead staining kit (e.g., Calcein-AM/Ethidium Homodimer-1).
-
For MTT, add the reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
For live/dead staining, incubate with the dyes according to the manufacturer's protocol and visualize using fluorescence microscopy.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve for LM11A-31's protective effect.
Western Blot Analysis of p75NTR Signaling in a Stroke Model
Objective: To determine the effect of LM11A-31 on the activation of pro-survival (p-Akt) and pro-apoptotic (cleaved caspase-3) pathways in the brain following ischemic stroke.
Methodology:
-
Animal Model: Induce transient middle cerebral artery occlusion (tMCAO) in adult male C57BL/6 mice.
-
LM11A-31 Administration: Administer LM11A-31 (50 mg/kg) or vehicle (sterile water) by oral gavage at 2 hours and 12 hours post-reperfusion.
-
Tissue Collection: At 24 hours post-reperfusion, euthanize the mice and rapidly dissect the ipsilateral and contralateral cerebral hemispheres. Snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
Protein Extraction: Homogenize the brain tissue in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies: rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt, rabbit anti-cleaved caspase-3, and mouse anti-β-actin (as a loading control).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the levels of p-Akt and cleaved caspase-3 to their respective total proteins or the loading control.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: LM11A-31 modulates p75NTR signaling.
Caption: General experimental workflow for LM11A-31.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A network map of BDNF/TRKB and BDNF/p75NTR signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LM11A-31 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. p75 NTR receptor-mediated signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (Rac)-LM11A-31 and Other p75NTR Modulators for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
The p75 neurotrophin receptor (p75NTR) has emerged as a critical regulator of neuronal survival and death, making it a compelling therapeutic target for a range of neurodegenerative diseases, including Alzheimer's disease. This guide provides a comparative overview of the efficacy of (Rac)-LM11A-31, a well-studied p75NTR modulator, and other emerging modulators, supported by experimental data. Our objective is to furnish researchers and drug development professionals with the necessary information to make informed decisions in their pursuit of novel therapeutic strategies.
Introduction to p75NTR Modulation
The p75NTR, a member of the tumor necrosis factor receptor superfamily, exhibits pleiotropic effects. Depending on the ligand and co-receptors present, it can initiate signaling cascades that lead to either apoptosis (cell death) or neuronal survival. In the context of neurodegenerative diseases, dysregulated p75NTR signaling, often triggered by pro-neurotrophins or amyloid-β (Aβ), is implicated in synaptic dysfunction and neuronal loss.[1][2] Small molecule modulators that can selectively inhibit the pro-death signaling pathways of p75NTR while preserving or enhancing its pro-survival functions represent a promising therapeutic avenue.
(Rac)-LM11A-31 is a small molecule, orally bioavailable modulator of p75NTR.[3] It has been shown to selectively activate p75NTR-mediated survival pathways while inhibiting apoptotic signaling.[3] Preclinical studies have demonstrated its neuroprotective effects in various models of neurodegeneration, and it has undergone a Phase 2a clinical trial in patients with mild to moderate Alzheimer's disease.[4][5][6]
This guide will compare the efficacy of (Rac)-LM11A-31 with another notable p75NTR modulator, EVT901 , and will also touch upon the conceptual approach of using small interfering RNA (siRNA) to modulate p75NTR expression.
Comparative Efficacy Data
The following tables summarize the quantitative efficacy data for (Rac)-LM11A-31 and EVT901 from preclinical studies. Due to the absence of direct head-to-head comparative studies, the data is presented to allow for an objective, albeit indirect, comparison based on similar experimental endpoints.
Table 1: In Vivo Efficacy in Animal Models of Neurodegeneration
| Compound | Animal Model | Dosage | Key Findings | Reference |
| (Rac)-LM11A-31 | APPL/S Mice (Alzheimer's Model) | 50 mg/kg/day (oral gavage) for 3 months | Rescued ~42% loss in spine density, bringing it to levels comparable to wild-type mice. | [3] |
| APPL/S Mice (Alzheimer's Model) | 50 mg/kg/day (oral gavage) for 3 months | Significantly lowered microglial activation as measured by TSPO-PET imaging. | [3] | |
| Aged Mice | 50 mg/kg/day (oral gavage) | Preserved basal forebrain cholinergic neurons. | [3] | |
| EVT901 | TgFAD344 Rat Model (Alzheimer's Model) | 1 mg/kg for 7 days (tail vein injection) | Significantly reduced neuroinflammation as measured by [¹¹C]PBR28 PET in the hippocampus and parietotemporal cortex. | [7] |
| Adult Rats (Controlled Cortical Impact - Traumatic Brain Injury Model) | Daily IV injection for 1 week | Reduced lesion size and protected cortical neurons and oligodendrocytes. | [8] | |
| Adult Rats (Lateral Fluid Percussion - Traumatic Brain Injury Model) | Oral treatment | Reduced neuronal death in the hippocampus and thalamus, and decreased long-term cognitive deficits. | [8] |
Table 2: In Vitro Efficacy of p75NTR Modulators
| Compound/Approach | Cell Model | Assay | Key Findings | Reference |
| (Rac)-LM11A-31 | Neurons exposed to oligomeric Aβ | Neurite and spine degeneration assay | Inhibited Aβ-associated degeneration of neurites and spines. | [3] |
| SH-SY5Y cells expressing mutant huntingtin (mHtt) | Autophagy marker analysis | Increased autophagic flux and reduced mHtt aggregates. | [9] | |
| EVT901 | Cells expressing p75NTR | Apoptosis assay | Blocked pro-nerve growth factor-induced apoptosis. | [8] |
| Cells expressing p75NTR | Neurite outgrowth assay | Enhanced neurite outgrowth. | [8] | |
| siRNA targeting p75NTR | Not specified in provided abstracts | Not specified in provided abstracts | Conceptually, would reduce p75NTR expression, thereby mitigating its detrimental effects. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the evaluation of p75NTR modulators.
In Vivo Behavioral Assessment: Morris Water Maze
The Morris Water Maze (MWM) is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents, which is often impaired in models of Alzheimer's disease.[10][11][12][13][14]
-
Apparatus: A circular pool (typically 150 cm in diameter) is filled with opaque water (rendered opaque with non-toxic white paint or milk powder). A hidden escape platform is submerged just below the water's surface. The testing room contains various distal visual cues.[11][13]
-
Acquisition Phase: Mice are subjected to a series of training trials over several days (e.g., 4 trials per day for 5 days). In each trial, the mouse is released from a different starting position and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.[11][12]
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60-90 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.[10][11]
-
Data Analysis: Key metrics include escape latency during acquisition, time spent in the target quadrant during the probe trial, and swim speed.
Histological Analysis: Immunohistochemistry for Amyloid Plaques and Neurofibrillary Tangles
Immunohistochemistry (IHC) is a critical technique for visualizing and quantifying the hallmark pathologies of Alzheimer's disease in brain tissue from animal models.[15][16][17][18][19]
-
Tissue Preparation: Animals are perfused, and the brains are extracted and fixed (e.g., in 4% paraformaldehyde). The brains are then sectioned using a cryostat or vibratome.
-
Antigen Retrieval: For amyloid-β staining, sections are often pre-treated with formic acid to enhance epitope exposure.[17]
-
Immunostaining for Amyloid-β Plaques:
-
Sections are blocked to prevent non-specific antibody binding.
-
Incubation with a primary antibody specific for Aβ (e.g., 4G8 or 6E10).
-
Incubation with a labeled secondary antibody (e.g., fluorescent or enzyme-conjugated).
-
Visualization using microscopy. For quantitative analysis, the plaque burden (percentage of area occupied by plaques) is measured using image analysis software.
-
-
Immunostaining for Neurofibrillary Tangles (Phosphorylated Tau):
-
Similar to Aβ staining, sections are blocked and then incubated with a primary antibody that recognizes hyperphosphorylated tau (e.g., AT8).
-
Incubation with a labeled secondary antibody.
-
Visualization and quantification of tangle pathology.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in p75NTR modulation and the experimental approaches to study them is essential for a comprehensive understanding.
Caption: p75NTR Signaling Pathways and Points of Modulation.
Caption: Experimental Workflow for p75NTR Modulator Evaluation.
Conclusion
(Rac)-LM11A-31 has demonstrated significant promise as a p75NTR modulator, with a growing body of preclinical and clinical data supporting its neuroprotective effects. The available data on EVT901 also suggests that targeting p75NTR is a viable strategy for mitigating neuroinflammation and neuronal damage. While direct comparative studies are lacking, this guide provides a framework for evaluating the relative merits of these compounds based on their performance in relevant experimental paradigms. The detailed protocols and visual aids are intended to facilitate the design and execution of future studies aimed at further elucidating the therapeutic potential of p75NTR modulation in neurodegenerative diseases. As research in this area progresses, it will be crucial to conduct head-to-head comparisons of lead candidates to identify the most promising therapeutic agents for clinical development.
References
- 1. ctad-alzheimer.com [ctad-alzheimer.com]
- 2. The p75 Neurotrophin Receptor Promotes Amyloid-β(1-42)-Induced Neuritic Dystrophy In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. neurologylive.com [neurologylive.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. nia.nih.gov [nia.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel inhibitor of p75-neurotrophin receptor improves functional outcomes in two models of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small molecule modulation of p75NTR engages the autophagy-lysosomal pathway and reduces huntingtin aggregates in cellular and mouse models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 14. UC Davis - Morris Water Maze [protocols.io]
- 15. Isolation of Amyloid Plaques and Neurofibrillary Tangles from Archived Alzheimer’s Disease Tissue Using Laser-Capture Microdissection for Downstream Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunohistochemistry Protocol for Beta Amyloid Products using USA Detection Kit [protocols.io]
- 18. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histological Staining of Amyloid and Pre-amyloid Peptides and Proteins in Mouse Tissue | Springer Nature Experiments [experiments.springernature.com]
(Rac)-LM11A-31 Shows Promise in Modulating Alzheimer's Disease Biomarkers in Phase 2a Clinical Trial
A recently completed Phase 2a clinical trial of (Rac)-LM11A-31, a novel, orally available, and brain-penetrant small molecule, has demonstrated a favorable safety and tolerability profile in individuals with mild to moderate Alzheimer's disease.[1][2][3] While the trial did not show a significant effect on cognitive endpoints compared to placebo, it revealed encouraging changes in key cerebrospinal fluid (CSF) and neuroimaging biomarkers, suggesting that the drug may slow the progression of the underlying pathophysiology of the disease.[3][4][5]
(Rac)-LM11A-31, also known as LM11A-31-BHS, is a first-in-class modulator of the p75 neurotrophin receptor (p75NTR).[3][6] This receptor is involved in signaling pathways that can lead to either neuronal survival or cell death.[6] In the context of Alzheimer's disease, p75NTR is believed to mediate the neurotoxic effects of amyloid-beta (Aβ).[6] By selectively activating survival pathways associated with p75NTR, LM11A-31 aims to counteract the degenerative processes seen in the disease.[6][7]
Phase 2a Clinical Trial Overview
The 26-week, randomized, double-blind, placebo-controlled Phase 2a trial enrolled 242 participants with mild to moderate Alzheimer's disease, confirmed by CSF Aβ biomarkers.[1][3][8] Participants were randomized to one of three arms: placebo, 200 mg LM11A-31, or 400 mg LM11A-31, with the medication administered orally twice daily.[1][3][5] The primary endpoint of the study was to assess the safety and tolerability of LM11A-31.[3][9]
Key Findings from the Phase 2a Clinical Trial
The trial successfully met its primary endpoint, demonstrating that LM11A-31 is safe and well-tolerated.[3][4][9] The most frequently reported adverse events included nasopharyngitis, diarrhea, headache, and eosinophilia.[8][9] Discontinuations due to adverse events were higher in the 400 mg group compared to the 200 mg and placebo groups.[1][9] Importantly, no safety concerns were raised from MRI scans, including no evidence of amyloid-related imaging abnormalities (ARIA).[8][9]
While no significant differences were observed in cognitive assessments between the treatment and placebo groups, exploratory biomarker analysis revealed several positive signals.[1][2][3] Treatment with LM11A-31 led to a significant reduction in CSF levels of Aβ40 and Aβ42 compared to placebo.[8][9] Furthermore, the drug slowed the increase of CSF biomarkers for synaptic damage, including SNAP25 (presynaptic) and neurogranin (postsynaptic), as well as YKL-40, a marker of glial activation.[7][8][9]
Brain imaging studies also showed that LM11A-31 treatment was associated with a reduction in the loss of gray matter in the frontal operculum and posterior parietal cortex.[7][8] Additionally, it slowed the decline in glucose metabolism in brain regions affected by Alzheimer's disease, such as the entorhinal cortex, hippocampus, insula, and prefrontal cortex.[7][8]
Quantitative Data Summary
Table 1: Phase 2a Clinical Trial Participant Demographics and Baseline Characteristics
| Characteristic | Placebo (n=80) | 200 mg LM11A-31 (n=81) | 400 mg LM11A-31 (n=81) |
| Age (years), mean (SD) | 71.9 (7.4) | 71.5 (7.6) | 72.1 (7.9) |
| Sex (% female) | 55.0 | 53.1 | 51.9 |
| MMSE score, mean (SD) | 21.9 (2.6) | 22.0 (2.7) | 21.8 (2.8) |
| CSF Aβ42 (ng/L), mean (SD) | 390 (90) | 380 (90) | 380 (90) |
| Data derived from the published Phase 2a clinical trial results. |
Table 2: Key Biomarker Changes in the Phase 2a Clinical Trial
| Biomarker | LM11A-31 vs. Placebo (Median Annual Percent Change) | p-value |
| CSF Aβ40 | -8.98% | <0.05 |
| CSF Aβ42 | -6.98% | <0.05 |
| CSF SNAP25 | -19.20% | 0.010 |
| CSF Neurogranin | Significant slowing of longitudinal increases | 0.009 |
| CSF YKL-40 | -5.19% | 0.040 |
| Data represents the relative change in the LM11A-31 group compared to the placebo group.[9] |
Preclinical Evidence in Alzheimer's Disease Models
The advancement of LM11A-31 to clinical trials was supported by extensive preclinical research in mouse models of Alzheimer's disease. In these studies, LM11A-31 demonstrated a range of neuroprotective effects, including:
-
Prevention of cognitive deficits in tasks such as novel object recognition and the Y-maze.[7][10]
-
Reduction of neuritic dystrophy in the basal forebrain, hippocampus, and cortex.[7][10]
-
Decreased microglial activation and reactive astrocytes.[7]
-
Inhibition of tau phosphorylation and aberrant tau folding.[7]
-
Reversal of cholinergic neurite dystrophy even in mid- to late-stage disease models.[11]
These preclinical findings provided a strong rationale for investigating the potential of LM11A-31 as a disease-modifying therapy for Alzheimer's disease in humans.
Experimental Protocols
Phase 2a Clinical Trial Methodology
This was a 26-week, multicenter, randomized, double-blind, placebo-controlled trial. A total of 242 participants with mild to moderate Alzheimer's disease were enrolled. Inclusion criteria included a diagnosis of Alzheimer's disease according to the McKhann criteria, a Mini-Mental State Examination (MMSE) score between 18 and 26, and biologically confirmed Alzheimer's disease (CSF Aβ42 < 550 ng/L or Aβ42:Aβ40 ratio < 0.89).[8] Participants were randomized in a 1:1:1 ratio to receive either 200 mg of LM11A-31, 400 mg of LM11A-31, or a matching placebo, administered as oral capsules twice daily.[3][8] The primary outcome was safety and tolerability, assessed through adverse event monitoring, clinical laboratory tests, and MRI scans.[3][9] Secondary and exploratory outcomes included changes in cognitive scores, as well as CSF and imaging biomarkers.[3]
Representative Preclinical Study Protocol (APPL/S Mouse Model)
In a representative preclinical study, APPL/S mice, a model for Alzheimer's disease, were treated with LM11A-31.[7] Treatment was administered orally via gavage at doses of 0, 10, or 50 mg/kg/day for a duration of 3 months.[7][10] Cognitive function was assessed using behavioral tests such as the novel object recognition test and the Y-maze.[7][10] Following the treatment period, brain tissue was collected for immunohistochemical analysis to quantify neuritic dystrophy, microglial activation, and astrocyte reactivity.[7]
Visualizing the Mechanism and a Clinical Trial Workflow
References
- 1. alzheimers.gov [alzheimers.gov]
- 2. Promising Alzheimer's Drug LM11A-31 Targets Synaptic Resilience with Encouraging Safety Results - Geriatric House Call Dentistry [geriatrichousecalldentistry.com]
- 3. p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. news-medical.net [news-medical.net]
- 9. neurologylive.com [neurologylive.com]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of (Rac)-LM11A-31 and neurotrophin-based therapies
A guide for researchers and drug development professionals.
This guide provides a detailed comparison between (Rac)-LM11A-31, a small-molecule modulator of the p75 neurotrophin receptor (p75NTR), and traditional neurotrophin-based therapies. It aims to offer an objective analysis supported by experimental data to inform research and development in neurodegenerative diseases and neuronal injury.
Introduction: The Neurotrophin Dilemma
Neurotrophins, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), are essential proteins for the development, survival, differentiation, and function of neurons.[1][2] Their therapeutic potential for a range of neurological disorders is immense. However, their clinical application has been hampered by significant challenges, including poor pharmacokinetic profiles, inability to cross the blood-brain barrier, and a complex signaling mechanism that can lead to undesirable side effects.
Neurotrophins exert their effects through two main receptor types: the Tropomyosin receptor kinase (Trk) family (TrkA, TrkB, TrkC) and the p75 neurotrophin receptor (p75NTR).[1][2] Trk receptor activation is largely associated with pro-survival, growth, and differentiation signals.[3] In contrast, p75NTR signaling is more complex; it can act as a co-receptor for Trk, enhancing its signaling, or it can function independently to mediate opposing cellular outcomes, including apoptosis (cell death) and survival.[1][4] This dual signaling nature is a key challenge for neurotrophin-based therapies. The development of small molecules like (Rac)-LM11A-31 represents a strategic shift to selectively modulate these pathways, aiming to harness the therapeutic benefits while avoiding the detrimental effects.
Mechanism of Action: A Tale of Two Receptors
The fundamental difference between neurotrophin therapies and (Rac)-LM11A-31 lies in their interaction with the Trk and p75NTR signaling axes.
Neurotrophin-Based Therapies: Mature neurotrophins (e.g., NGF, BDNF) bind to and activate their respective Trk receptors, initiating pro-survival signaling cascades.[3] The three primary pathways are:
-
Ras/MAPK Pathway: Promotes neurite outgrowth and neuronal differentiation.[5][6]
-
PI3K/Akt Pathway: A crucial pathway for promoting cell survival and growth.[3][5]
-
PLCγ Pathway: Regulates synaptic plasticity and neurotransmitter release.[5][7]
Simultaneously, neurotrophins and their precursors (pro-neurotrophins) bind to p75NTR.[3] When bound by pro-neurotrophins, especially in complex with the co-receptor sortilin, p75NTR strongly activates pro-apoptotic pathways, primarily through the c-Jun N-terminal kinase (JNK) cascade.[3][8] However, when activated by mature neurotrophins in the absence of Trk receptors, p75NTR can also promote survival via the NF-κB pathway.[2][3] This context-dependent signaling makes the therapeutic application of neurotrophins a double-edged sword.
(Rac)-LM11A-31: LM11A-31 is a small-molecule ligand that specifically targets the p75NTR.[9] It functions as a modulator, not a simple agonist or antagonist.[10] Its mechanism is to selectively inhibit the detrimental signaling pathways downstream of p75NTR while preserving or promoting its pro-survival functions.[9][10] Specifically, LM11A-31 has been shown to:
-
Inhibit Pro-Apoptotic Signaling: It blocks the pro-neurotrophin-induced activation of cell death pathways, such as the JNK cascade.[11]
-
Block Deleterious Signaling: It can prevent the activation of pathways like RhoA kinase, which is implicated in neurite growth inhibition and increased vascular permeability.[12]
-
Promote Pro-Survival Signaling: It appears to shift p75NTR signaling towards neurotrophic and survival outcomes.[9][10]
Crucially, LM11A-31 does not directly interact with Trk receptors, thereby avoiding interference with their essential pro-survival functions.[10] This targeted modulation of p75NTR is designed to uncouple the pro-death signals from the pro-survival signals inherent in neurotrophin biology.
Signaling Pathway Comparison
Caption: Comparative signaling pathways of neurotrophins and (Rac)-LM11A-31.
Performance and Efficacy: A Data-Driven Comparison
The therapeutic efficacy of these two approaches has been evaluated in numerous preclinical models. While direct head-to-head clinical comparisons are lacking, preclinical data provide a basis for comparison.
| Parameter | Neurotrophin-Based Therapies (e.g., BDNF, NGF) | (Rac)-LM11A-31 | Supporting Evidence |
| Pharmacokinetics | Poor bioavailability, short half-life, does not cross blood-brain barrier. Requires invasive delivery (e.g., intracerebral infusion). | Orally bioavailable, water-soluble, high blood-brain barrier permeability.[13] | [13] |
| Target Engagement | Binds to both Trk and p75NTR, leading to mixed pro-survival and pro-death signals.[2] | Selectively binds to and modulates p75NTR, avoiding off-target Trk effects.[9][10] | [2][9][10] |
| Alzheimer's Disease Models | Can show some benefit but effects are inconsistent; pro-neurotrophin accumulation can be detrimental. | Reduces Aβ-induced tau pathology, neuroinflammation, and cognitive deficits in mouse models.[9][14] | [9][14] |
| Spinal Cord Injury | Promotes some axonal regeneration but effects are limited by inhibitory environment and p75NTR-mediated apoptosis. | Promotes functional recovery and oligodendrocyte survival, in part by blocking proNGF effects.[13] | [13] |
| Diabetic Neuropathy/Retinopathy | Imbalance of NGF/proNGF is pathogenic. | Prevents diabetes-induced retinal vascular permeability by inhibiting inflammation and RhoA kinase.[12][13] | [12][13] |
| Safety & Tolerability | Systemic administration can cause significant side effects (e.g., hyperalgesia for NGF). | Phase 2a trial in Alzheimer's patients showed good safety and tolerability.[15] | [15] |
This table summarizes general findings; specific results can vary by model and experimental design.
Key Experimental Protocols
A. In Vitro Neuronal Survival Assay (General Protocol)
-
Cell Culture: Primary cortical or hippocampal neurons are harvested from embryonic day 18 (E18) rat or mouse pups. Neurons are plated on poly-D-lysine-coated plates in neurobasal medium supplemented with B27 and L-glutamine.
-
Treatment: After 5-7 days in vitro, cultures are subjected to a neurotoxic insult (e.g., oligomeric Aβ42 at 5 µM, or growth factor withdrawal).
-
Compound Application: Test compounds ((Rac)-LM11A-31 at various concentrations, e.g., 100 nM; or BDNF at 50 ng/mL) are co-administered with the neurotoxic agent or as a pre-treatment.
-
Viability Assessment: After 24-48 hours, cell viability is assessed using methods such as:
-
MTT Assay: Measures mitochondrial metabolic activity.[13]
-
Live/Dead Staining: Using calcein-AM (live cells, green) and ethidium homodimer-1 (dead cells, red).
-
-
Data Analysis: The percentage of viable neurons is calculated relative to untreated control cultures.
B. In Vivo Mouse Model of Diabetic Retinopathy
-
Model Induction: Diabetes is induced in male C57BL/6J mice via intraperitoneal injection of streptozotocin (STZ). Blood glucose levels are monitored to confirm diabetic status.
-
Treatment Protocol: Two weeks post-STZ injection, mice begin daily treatment with (Rac)-LM11A-31 (e.g., 50 mg/kg) or vehicle control via oral gavage for a duration of 4 weeks.[13]
-
Outcome Measure (Blood-Retinal Barrier Breakdown):
-
Mice are anesthetized, and BSA conjugated to a fluorescent tag (AlexaFluor-488) is injected into the circulation.
-
After a set time (e.g., 90 minutes), mice are euthanized, and eyes are enucleated.
-
Retinas are flat-mounted, and the extravasation of the fluorescent tracer into the retinal tissue is quantified using fluorescence microscopy.[13]
-
-
Biochemical Analysis: Retinal tissues are harvested to measure levels of inflammatory cytokines (TNF-α, IL-1β), VEGF, and RhoA activation via ELISA or Western blot.[12][13]
Experimental Workflow for Preclinical Efficacy Testing
Caption: A generalized workflow for comparing neuroprotective compounds in vivo.
Rationale and Future Perspectives
The development of (Rac)-LM11A-31 was driven by the need to overcome the significant hurdles of traditional neurotrophin therapy. By creating a small, orally bioavailable molecule that selectively modulates the detrimental aspects of p75NTR signaling, researchers aimed to isolate the therapeutic potential of the neurotrophin system.
Logical Rationale for Developing LM11A-31
Caption: The strategic rationale for the development of (Rac)-LM11A-31.
(Rac)-LM11A-31 represents a mechanistically distinct and pharmacologically advantageous alternative to traditional neurotrophin-based therapies. By specifically targeting and modulating p75NTR, it circumvents the key limitations of poor drug delivery and the non-specific, often contradictory, signaling of neurotrophins. Preclinical data strongly support its potential in a variety of disease models, and early clinical data confirm its safety in humans. While neurotrophins remain invaluable tools for research, the future of neuroprotective therapeutics may lie in highly specific, small-molecule modulators like (Rac)-LM11A-31 that can precisely manipulate the complex signaling networks governing neuronal fate. Further large-scale clinical trials are warranted to fully establish its therapeutic efficacy.
References
- 1. Neurotrophin signaling through the p75 neurotrophin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sinobiological.com [sinobiological.com]
- 6. sinobiological.com [sinobiological.com]
- 7. A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain-Derived Neurotrophic Factor Signaling | Encyclopedia MDPI [encyclopedia.pub]
- 9. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 10. biorxiv.org [biorxiv.org]
- 11. LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (Rac)-LM11A-31 with Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective agent (Rac)-LM11A-31 with three other notable neuroprotective agents: Riluzole, Minocycline, and Memantine. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy in models of neurological disease, and key experimental findings.
Executive Summary
(Rac)-LM11A-31 is an orally bioavailable, small-molecule ligand of the p75 neurotrophin receptor (p75NTR) that has demonstrated neuroprotective effects in a variety of preclinical models of neurodegenerative diseases and injury.[1] Unlike many other neuroprotective agents that target broader pathways, LM11A-31 offers a more targeted approach by modulating the signaling of the p75NTR, promoting neuronal survival and inhibiting apoptosis.[1][2] This guide will compare the performance of (Rac)-LM11A-31 with Riluzole, a glutamate modulator; Minocycline, a tetracycline antibiotic with anti-inflammatory properties; and Memantine, an NMDA receptor antagonist. The comparison will be presented through structured data tables, detailed experimental protocols, and visualizations of their respective signaling pathways.
Mechanism of Action
The neuroprotective agents discussed in this guide employ distinct mechanisms to mitigate neuronal damage.
(Rac)-LM11A-31: This agent acts as a modulator of the p75 neurotrophin receptor (p75NTR). It selectively activates pro-survival signaling pathways downstream of p75NTR while inhibiting pro-apoptotic signals.[1] This modulation is crucial in conditions where p75NTR-mediated cell death is implicated, such as in the presence of pro-nerve growth factor (proNGF) or amyloid-beta (Aβ).[1][2]
Riluzole: Riluzole's primary neuroprotective mechanism involves the modulation of glutamatergic neurotransmission. It inhibits the presynaptic release of glutamate, a major excitatory neurotransmitter, by blocking voltage-gated sodium channels.[3] Additionally, it can block some postsynaptic effects of glutamate and enhance its uptake by astrocytes.[3][4]
Minocycline: A second-generation tetracycline antibiotic, minocycline exerts neuroprotective effects primarily through its potent anti-inflammatory and anti-apoptotic properties.[4][5][6] It can cross the blood-brain barrier and inhibit microglial activation, a key component of neuroinflammation in various neurological disorders.[6][7]
Memantine: Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[8][9] By blocking the NMDA receptor ion channel when it is excessively open, memantine prevents the over-influx of calcium ions that leads to excitotoxicity and neuronal cell death, without interfering with normal synaptic transmission.[9]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the core signaling pathways modulated by each neuroprotective agent.
Head-to-Head Comparison: Preclinical Data
Direct head-to-head comparative studies of (Rac)-LM11A-31 with other neuroprotective agents are limited. Therefore, this section presents a compilation of data from separate preclinical studies in animal models of Alzheimer's Disease and Spinal Cord Injury to facilitate an indirect comparison.
Alzheimer's Disease Models
| Parameter | (Rac)-LM11A-31 | Riluzole | Minocycline | Memantine |
| Animal Model | AβPP L/S Transgenic Mice[1] | AβPP-PS1 Mouse Model[10] | Tg-SwDI Mice[7] | 3xTg-AD Mice[11] |
| Dosage & Administration | 50 mg/kg/day, oral gavage[1] | 6 mg/kg, intragastrically, alternate days for 2 months[10] | 50 mg/kg body weight, i.g. for 30 days[12] | Equivalent to human dose, 3-month treatment[11] |
| Cognitive Improvement | Prevented impairments in water maze performance and fear conditioning.[1] | Restored learning and memory to control levels in Morris Water Maze.[10] | Ameliorated cognitive impairment in Morris Water Maze.[12] | Restored cognition.[11] |
| Pathology Reduction | Reduced tau phosphorylation and misfolding, decreased microglial activation and reactive astrocytes.[1] | Improved metabolic activity of glutamatergic neurons.[10] | Significantly decreased Aβ40 and Aβ42 levels in cortex and hippocampus.[12] | Significantly reduced levels of insoluble Aβ, Aβ oligomers, and tau phosphorylation.[11] |
| Neuronal/Synaptic Protection | Reduced cholinergic neurite degeneration.[1] | Not explicitly reported. | Not explicitly reported. | Not explicitly reported. |
Spinal Cord Injury Models
| Parameter | (Rac)-LM11A-31 | Riluzole | Minocycline | Memantine |
| Animal Model | Rat, thoracic spinal cord compression[13] | Rat, thoracic spinal cord compression[13] | Rat, spinal cord contusion[14] | Rat, spinal cord transection[15] |
| Dosage & Administration | Not directly compared in the same study. | 2 mg/kg, twice daily for 10 days[13] | 90 mg/kg initially, then 45 mg/kg every 12h[14] | 16 mg/kg, intraperitoneally[15] |
| Functional Recovery | Not directly compared in the same study. | 7 of 10 animals recovered motor function and near-normal behavior.[13] | Significantly higher BBB scores (improved hind limb motor function).[14] | Resolved overactive detrusor in 62.5% of animals.[15] |
| Histological Improvement | Not directly compared in the same study. | 53% reduction in the degree of spinal cord infarction.[13] | Significantly reduced lesion size.[14] | Not explicitly reported. |
| Mechanism of Action in SCI | Not directly compared in the same study. | Not explicitly reported in this study. | Modulated cytokine expression (increased IL-10, decreased TNF-α), attenuated cell death.[14] | Modulated the micturition reflex pathway.[15] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments cited in this guide.
(Rac)-LM11A-31: In Vivo Efficacy in a Mouse Model of Alzheimer's Disease
-
Animal Model: AβPP L/S transgenic mice, which develop amyloid plaques and associated pathologies.[1]
-
Treatment: Mice were administered (Rac)-LM11A-31 (50 mg/kg) or vehicle orally once daily.[1]
-
Behavioral Testing:
-
Morris Water Maze: To assess spatial learning and memory, mice were trained to find a hidden platform in a pool of water. Escape latency and path length were recorded.[1]
-
Fear Conditioning: To evaluate associative learning and memory, mice were conditioned to associate a neutral stimulus (context and tone) with an aversive stimulus (mild foot shock). Freezing behavior was measured in response to the context and tone.[1]
-
-
Histological Analysis:
-
Immunohistochemistry: Brain sections were stained with antibodies against phosphorylated tau (AT8, PHF-1), misfolded tau (MC-1), activated microglia (Iba1), and reactive astrocytes (GFAP) to quantify pathological changes.[1]
-
Image Analysis: Stained sections were imaged, and the area and intensity of immunoreactivity were quantified using image analysis software.[1]
-
Riluzole: Assessment of Neuroprotection in a Rat Model of Spinal Cord Injury
-
Animal Model: Adult male Wistar rats subjected to thoracic spinal cord compression injury.[13]
-
Treatment: Animals received either Riluzole (2 mg/kg) or vehicle intraperitoneally twice daily for 10 days following the injury.[13]
-
Functional Assessment:
-
Histological Analysis: Spinal cord tissue was processed for histological examination to measure the extent of infarction and tissue damage.[13]
Minocycline: Evaluation of Anti-inflammatory Effects in a Rat Model of Spinal Cord Injury
-
Animal Model: Rats subjected to a mild, weight-drop contusion injury to the spinal cord.[14]
-
Treatment: Minocycline (90 mg/kg) was administered immediately after SCI, followed by two doses of 45 mg/kg every 12 hours.[14]
-
Functional Assessment:
-
Basso-Beattie-Bresnahan (BBB) Locomotor Rating Scale: Hind limb motor function was evaluated using the BBB open-field behavioral test.[14]
-
-
Molecular and Cellular Analysis:
Memantine: Investigation of Neuroprotective Effects in a Mouse Model of Alzheimer's Disease
-
Animal Model: 3xTg-AD mice, which develop both amyloid-β plaques and tau pathology.[11]
-
Treatment: Mice at different stages of pathology were treated with memantine for 3 months at doses equivalent to those used in humans.[11]
-
Cognitive Assessment: Cognitive performance was evaluated, although the specific tests are not detailed in the abstract.[11]
-
Biochemical Analysis:
Conclusion
(Rac)-LM11A-31 presents a targeted approach to neuroprotection by modulating the p75NTR, a receptor implicated in the pathology of several neurological disorders. While direct comparative efficacy data against other neuroprotective agents is scarce, the available preclinical evidence suggests that LM11A-31 effectively mitigates key pathological features and improves functional outcomes in models of Alzheimer's disease and spinal cord injury.
Riluzole, Minocycline, and Memantine each offer distinct mechanisms of action, targeting glutamate excitotoxicity and neuroinflammation. The choice of a neuroprotective agent will likely depend on the specific pathological mechanisms driving a particular neurological condition.
The data presented in this guide, while not from direct head-to-head trials, provides a valuable framework for researchers and drug development professionals to compare the potential of (Rac)-LM11A-31 with other established neuroprotective strategies. Further research involving direct comparative studies is warranted to definitively establish the relative efficacy of these agents.
References
- 1. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic effect of Minocycline in rat model of inflammation-induced visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration of the glutamate-modulating drug, riluzole, after stress prevents its delayed effects on the amygdala in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minocycline: far beyond an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minocycline Reduces Microglial Activation and Improves Behavioral Deficits in a Transgenic Model of Cerebral Microvascular Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Riluzole Rescues Glutamate Alterations, Cognitive Deficits, and Tau Pathology Associated with P301L Tau Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Riluzole restores memory and brain energy metabolism in AβPP-PS1 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ameliorating Alzheimer’s-like Pathology by Minocycline via Inhibiting Cdk5/p25 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of riluzole on post-traumatic spinal cord injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Minocycline reduces cell death and improves functional recovery after traumatic spinal cord injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of memantine on overactive detrusor in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of (Rac)-LM11A-31's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of (Rac)-LM11A-31 with other neurotrophic signaling modulators, supported by experimental data from multiple studies. (Rac)-LM11A-31 is a small, orally bioavailable, and brain-penetrant molecule that acts as a modulator of the p75 neurotrophin receptor (p75NTR).[1][2] Its primary mechanism of action involves the inhibition of degenerative signaling pathways and the promotion of cell survival signals mediated by p75NTR.[1][2][3]
Mechanism of Action of (Rac)-LM11A-31
(Rac)-LM11A-31 was designed to mimic the loop 1 domain of nerve growth factor (NGF), which is known to interact with p75NTR.[4] It functions by selectively binding to p75NTR, thereby modulating its downstream signaling cascades. This modulation results in a dual effect:
-
Inhibition of Degenerative Signaling: LM11A-31 blocks the pro-apoptotic signals often initiated by the binding of proneurotrophins (such as proNGF) to p75NTR.[5] This includes the downregulation of pathways involving JNK, GSK3β, and cdk5 activation.[1][3]
-
Promotion of Survival Signaling: The binding of LM11A-31 to p75NTR also activates pro-survival pathways, including the PI3K/Akt and NF-κB signaling cascades.[1][3]
This targeted modulation of p75NTR has shown neuroprotective effects in a variety of preclinical models of neurodegenerative diseases, including Alzheimer's disease, Huntington's disease, and spinal cord injury.[2][6][7]
Quantitative Data Comparison
| Parameter | (Rac)-LM11A-31 | LM11A-24 | Reference Compound/Condition | Source |
| In Vitro Efficacy | Inhibits Aβ-induced degeneration | EC50 = 20 nM (neuroprotection against Aβ) | - | [8] |
| Peak Brain Concentration (Oral Gavage) | ~1.08 µM (50 mg/kg) | Lower brain exposure than LM11A-31 | - | [9] |
| Brain Half-Life (mouse) | 3-4 hours | Not specified | - | [7] |
| Receptor Specificity | Competes with NGF and proNGF for p75NTR binding; does not bind TrkA | Competes with NGF for p75NTR binding; does not bind TrkA | - | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the cross-study validation of LM11A-31's mechanism of action. Below are summaries of key experimental methodologies used in the cited studies.
p75NTR Binding Assay (Competition ELISA)
This assay is used to determine if a compound can compete with the natural ligand (e.g., NGF) for binding to the p75NTR.
-
Plate Coating: 96-well plates are coated with a p75NTR-Fc chimera protein.
-
Incubation: A constant concentration of NGF is mixed with varying concentrations of the test compound (e.g., LM11A-31). This mixture is then added to the coated wells and incubated to allow binding.
-
Detection: The amount of NGF bound to the p75NTR-Fc is quantified using an anti-NGF antibody conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a substrate that produces a colorimetric or chemiluminescent signal.
-
Analysis: A decrease in signal with increasing concentrations of the test compound indicates competitive binding.
Western Blot Analysis for Downstream Signaling
This technique is used to measure the activation or inhibition of specific proteins in signaling pathways downstream of p75NTR.
-
Cell Lysis: Cells or tissue samples are treated with LM11A-31 and/or a stimulant (e.g., proNGF) and then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (active) or total forms of target proteins (e.g., Akt, JNK, GSK3β).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme, and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified to determine the relative changes in protein phosphorylation or expression levels.
Neurite Outgrowth and Cell Viability Assays
These assays assess the functional consequences of LM11A-31 treatment on neuronal health.
-
Cell Culture: Neuronal cells are cultured in the presence of a neurotoxic agent (e.g., amyloid-β) with or without LM11A-31.
-
Neurite Outgrowth Measurement: After a set incubation period, cells are fixed and stained. The length and branching of neurites are measured using microscopy and image analysis software.
-
Cell Viability Assessment: Cell viability can be determined using various methods, such as the MTT assay, which measures mitochondrial metabolic activity, or by staining for markers of apoptosis (e.g., cleaved caspase-3).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by (Rac)-LM11A-31 and a typical experimental workflow for its evaluation.
Caption: Signaling pathways modulated by (Rac)-LM11A-31 through p75NTR.
Caption: General experimental workflow for evaluating (Rac)-LM11A-31.
Comparison with Alternative TrkB Agonists
While (Rac)-LM11A-31 specifically targets p75NTR, other therapeutic strategies for neurodegenerative diseases involve the activation of the Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF). A comparison of the mechanisms provides context for the different therapeutic approaches.
| Feature | (Rac)-LM11A-31 (p75NTR Modulator) | TrkB Agonists (e.g., 7,8-DHF, Deoxygedunin) |
| Primary Target | p75 Neurotrophin Receptor (p75NTR) | Tropomyosin receptor kinase B (TrkB) |
| Mechanism | Modulates p75NTR to inhibit degenerative signaling and promote survival signaling. | Directly bind to and activate TrkB, mimicking the effects of BDNF. |
| Key Downstream Pathways | PI3K/Akt, NF-κB (pro-survival); Inhibition of JNK, GSK3β, cdk5 (anti-apoptotic). | PI3K/Akt, MAPK/ERK, PLCγ (promoting neuronal survival, growth, and plasticity). |
| Therapeutic Rationale | Prevents neurodegeneration by blocking pro-apoptotic signals and enhancing endogenous survival pathways. | Promotes neuroprotection and neuroregeneration by activating potent pro-survival and plasticity-related signaling cascades. |
The following diagram illustrates the logical relationship in a cross-study validation approach.
Caption: Logical flow for the cross-study validation of a mechanism of action.
Conclusion
The available evidence from multiple independent studies strongly supports the mechanism of action of (Rac)-LM11A-31 as a modulator of the p75 neurotrophin receptor. Its ability to shift p75NTR signaling from a pro-apoptotic to a pro-survival state has been demonstrated through a variety of in vitro and in vivo experimental approaches. While a direct quantitative comparison of binding affinities across numerous studies is not yet available, the consistent findings regarding its functional effects on downstream signaling and neuroprotection in diverse disease models provide a solid foundation for its continued development as a therapeutic candidate for neurodegenerative disorders. Further studies providing more detailed quantitative data and direct comparisons with other p75NTR modulators will be beneficial for a more comprehensive understanding of its therapeutic potential.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. alzforum.org [alzforum.org]
- 3. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression | PLOS One [journals.plos.org]
- 5. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule modulation of p75NTR engages the autophagy-lysosomal pathway and reduces huntingtin aggregates in cellular and mouse models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (Rac)-LM11A-31 and Approved Alzheimer's Disease Therapies
An in-depth examination of the novel p75 neurotrophin receptor modulator, (Rac)-LM11A-31, versus established amyloid-beta targeting monoclonal antibodies for the treatment of Alzheimer's disease. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, detailing mechanisms of action, clinical trial outcomes, and experimental methodologies.
Executive Summary
The landscape of Alzheimer's disease (AD) therapeutics is evolving, with a shift from purely symptomatic treatments to disease-modifying therapies. Recently approved treatments, including Aducanumab, Lecanemab, and Donanemab, have demonstrated the clinical potential of targeting amyloid-beta (Aβ) plaques, a hallmark pathology of AD. In contrast, the investigational drug (Rac)-LM11A-31 presents a novel approach by modulating the p75 neurotrophin receptor (p75NTR), aiming to promote neuronal survival and resilience. This guide provides a side-by-side comparison of these distinct therapeutic strategies, supported by available clinical trial data and experimental protocols.
Mechanism of Action
Approved Alzheimer's treatments are monoclonal antibodies designed to clear aggregated forms of amyloid-beta from the brain.[1] (Rac)-LM11A-31, a small molecule, operates through a different pathway by modulating the p75 neurotrophin receptor, which is involved in both neuronal survival and death signaling.[2]
(Rac)-LM11A-31: p75 Neurotrophin Receptor Modulation
(Rac)-LM11A-31 is a novel, orally bioavailable small molecule that selectively modulates the p75 neurotrophin receptor (p75NTR).[2][3] In the context of Alzheimer's disease, p75NTR signaling is implicated in mediating the neurotoxic effects of amyloid-beta.[2] (Rac)-LM11A-31 is designed to shift the signaling balance of p75NTR towards pro-survival pathways, thereby protecting neurons from Aβ-induced damage and promoting synaptic stability.[4]
Approved Monoclonal Antibodies: Amyloid-Beta Targeting
Aducanumab, Lecanemab, and Donanemab are all humanized monoclonal antibodies that target different species of amyloid-beta.[1] Their primary mechanism involves binding to Aβ aggregates, facilitating their clearance from the brain through various mechanisms, including microglial phagocytosis.[1] While all three target Aβ, they have different binding specificities: Aducanumab targets aggregated forms of Aβ, including plaques; Lecanemab preferentially binds to soluble Aβ protofibrils; and Donanemab recognizes a modified form of Aβ present in established plaques.[1][5]
Clinical Trial Data Comparison
The following tables summarize the available quantitative data from clinical trials of (Rac)-LM11A-31 and approved Alzheimer's treatments.
Table 1: Efficacy Data
| Treatment | Trial Phase | Primary Endpoint | Key Secondary Endpoint(s) |
| (Rac)-LM11A-31 | Phase 2a | Safety and Tolerability | No significant difference in cognitive performance vs. placebo.[6] |
| Aducanumab | Phase 3 (EMERGE) | -22% change on CDR-SB vs. placebo (p=0.01) | -0.6 change on ADAS-Cog13 vs. placebo (p=0.01) |
| Lecanemab | Phase 3 (Clarity AD) | -0.45 change on CDR-SB vs. placebo (27% slowing of decline) | Significant slowing of decline on ADAS-Cog14 and ADCOMS. |
| Donanemab | Phase 3 (TRAILBLAZER-ALZ 2) | 35% slowing of decline on iADRS vs. placebo (p<0.0001)[6] | 36% slowing of decline on CDR-SB vs. placebo (p<0.0001).[6] |
CDR-SB: Clinical Dementia Rating-Sum of Boxes; ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale; iADRS: integrated Alzheimer's Disease Rating Scale; ADCOMS: Alzheimer's Disease Composite Score.
Table 2: Biomarker Data
| Treatment | Biomarker | Result |
| (Rac)-LM11A-31 | CSF Aβ42, Aβ40, p-tau181, t-tau, SNAP25, Neurogranin | Lower levels of Aβ, tau, SNAP25, and neurogranin vs. placebo.[6] |
| Brain Imaging (MRI & FDG-PET) | Smaller reductions in gray matter and glucose metabolism in key brain regions vs. placebo.[6] | |
| Aducanumab | Amyloid PET | Dose-dependent reduction in amyloid plaques. |
| CSF Tau | Reduction in CSF p-tau. | |
| Lecanemab | Amyloid PET | Significant reduction in brain amyloid plaques. |
| CSF Aβ protofibrils | Increased levels in CSF, suggesting mobilization from brain parenchyma.[5] | |
| Donanemab | Amyloid PET | 84% reduction in amyloid plaque levels at 18 months. |
CSF: Cerebrospinal Fluid; Aβ: Amyloid-Beta; p-tau: Phosphorylated Tau; t-tau: Total Tau; SNAP25: Synaptosomal-Associated Protein 25; PET: Positron Emission Tomography; MRI: Magnetic Resonance Imaging; FDG: Fluorodeoxyglucose.
Experimental Protocols
(Rac)-LM11A-31 Phase 2a Clinical Trial (NCT03069014)
Study Design: A 26-week, randomized, double-blind, placebo-controlled, multi-center Phase 2a exploratory trial.
Participants: 242 individuals with mild to moderate Alzheimer's disease.[6] Key inclusion criteria included a Mini-Mental State Examination (MMSE) score between 18 and 26 and a positive CSF Aβ biomarker profile.
Intervention: Participants were randomized to one of three arms: placebo, 200 mg (Rac)-LM11A-31, or 400 mg (Rac)-LM11A-31, administered orally twice daily.
Primary Outcome: Safety and tolerability, assessed through clinical monitoring, electrocardiograms, and laboratory tests.
Secondary and Exploratory Outcomes:
-
CSF Biomarkers: Aβ42, Aβ40, phosphorylated tau-181, total tau, SNAP25, neurogranin, YKL40, and soluble TREM2.
-
Brain Imaging: Gray matter volume assessed by MRI and glucose metabolism by FDG-PET.
-
Cognitive Assessments: A battery of tests including the MMSE, ADAS-Cog, and others.
Approved Monoclonal Antibody Phase 3 Clinical Trials (General Protocol)
The Phase 3 trials for Aducanumab (EMERGE, ENGAGE), Lecanemab (Clarity AD), and Donanemab (TRAILBLAZER-ALZ 2) followed a generally similar design.
Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies.
Participants: Individuals with early Alzheimer's disease (mild cognitive impairment or mild dementia) with confirmed amyloid pathology via PET or CSF analysis.
Intervention: Intravenous infusions of the respective monoclonal antibody or placebo at specified doses and intervals (e.g., every two or four weeks).
Primary Outcome: Change from baseline on a primary cognitive and functional endpoint, such as the CDR-SB or iADRS.
Secondary Outcomes:
-
Changes on other cognitive and functional scales (e.g., ADAS-Cog, ADCOMS).
-
Changes in brain amyloid levels measured by PET.
-
Changes in CSF biomarkers of Aβ and tau.
-
Safety and tolerability, with a focus on Amyloid-Related Imaging Abnormalities (ARIA).
Conclusion
(Rac)-LM11A-31 and the approved anti-amyloid monoclonal antibodies represent two distinct and potentially complementary approaches to treating Alzheimer's disease. While the monoclonal antibodies have demonstrated a modest but statistically significant slowing of cognitive decline by targeting a core pathology of the disease, (Rac)-LM11A-31 offers a novel neuroprotective strategy. The Phase 2a trial of (Rac)-LM11A-31 established its safety and showed promising effects on downstream biomarkers of neurodegeneration, although a direct impact on cognition was not observed in this initial study. Further investigation in larger, longer-term clinical trials will be necessary to fully elucidate the therapeutic potential of modulating the p75 neurotrophin receptor with (Rac)-LM11A-31 in the management of Alzheimer's disease. The differing mechanisms of action suggest that future therapeutic strategies could potentially involve combination therapies that both clear pathological proteins and enhance neuronal resilience.
References
- 1. New drug candidate targeting synaptic resilience well tolerated in Alzheimer’s patients [alzheimers.gov]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LM11A-31-BHS | ALZFORUM [alzforum.org]
Benchmarking the safety profile of (Rac)-LM11A-31 against similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of (Rac)-LM11A-31, a novel neuroprotective compound, against general safety benchmarks for similar therapeutic agents in development. The information is compiled from preclinical studies and clinical trial data to support an evidence-based assessment of its tolerability.
Executive Summary
(Rac)-LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR) that has shown promise in various preclinical models of neurodegenerative diseases.[1][2][3][4] A recently completed Phase 2a clinical trial in patients with mild to moderate Alzheimer's disease met its primary endpoint for safety and tolerability, providing key insights into its safety profile in humans.[5][6][7] Preclinical data in various animal models further support a generally favorable safety profile, with no major organ toxicities identified. This guide will delve into the available data, presenting it in a structured format for clear comparison and providing context for its interpretation.
Clinical Safety Profile: Phase 2a Trial in Alzheimer's Disease
A 26-week, randomized, double-blind, placebo-controlled Phase 2a trial involving 242 participants with mild to moderate Alzheimer's disease evaluated the safety and tolerability of LM11A-31 at doses of 200 mg and 400 mg, administered twice daily.[5][7]
Key Findings:
-
The study met its primary prespecified endpoint, demonstrating the safety and tolerability of LM11A-31.[5][6]
-
The most frequently observed adverse events (AEs) were generally mild and transient.[5][6]
-
No significant safety concerns were identified by MRI scans, including no evidence of amyloid-related imaging abnormalities (ARIAs).[6][8]
Table 1: Summary of Most Frequent Adverse Events in Phase 2a Trial
| Adverse Event | Placebo Group | 200 mg LM11A-31 Group | 400 mg LM11A-31 Group |
| Nasopharyngitis | - | - | 17 participants |
| Diarrhea | - | - | 13 participants |
| Headache | 2 participants | 5 participants | 5 participants |
| Eosinophilia | 0 participants | 5 participants | 5 participants |
Note: Specific numbers for the placebo and 200mg groups for nasopharyngitis and diarrhea were not detailed in the provided search results, but the events were significantly more common in the 400mg group compared to placebo.[5][6]
Discontinuations due to Adverse Events:
-
Discontinuations were more frequent in the 400 mg group (n=12) compared to the 200 mg (n=3) and placebo (n=5) groups.[6][7]
-
Two participants in the 400 mg group withdrew due to diarrhea.[7]
-
Three participants were permanently removed from the study due to serious side effects, specifically eosinophilia (higher white blood cell levels), with two in the 400 mg group.[7]
Preclinical Safety Profile
Preclinical studies in various animal models have consistently demonstrated a favorable safety profile for LM11A-31.
Key Findings:
-
In vivo Toxicity: In animal models, no obvious adverse effects have been observed, with the exception of transient decreases in hematocrit.[9] Body weight, body condition score, sensory perception, and daily activity were not affected by treatment.[9] Open field testing in mice treated with LM11A-31 for 9 days revealed no behavioral differences.[10]
-
Bioavailability and CNS Penetration: LM11A-31 is orally bioavailable and crosses the blood-brain barrier.[1][9][10]
-
Lack of Hyperalgesia: Unlike nerve growth factor (NGF) administration, which can cause pain, LM11A-31 did not induce hyperalgesia in a mouse model of Alzheimer's disease.[9]
Table 2: Summary of Preclinical Safety Observations
| Animal Model | Dosage | Duration | Key Safety Observations |
| Mouse (Alzheimer's model) | 10 or 50 mg/kg/day (oral) | 3 months | No induction of hyperalgesia.[9] |
| Mouse (C57BL/6) | 50 mg/kg/day | 9 days | No differences in ambulatory activity or fine movements. No weight changes.[10] |
| Cat (FIV-infected) | 10 mg/kg (oral, IV, SC) | - | No significant adverse effects reported.[6] |
Signaling Pathway of (Rac)-LM11A-31
(Rac)-LM11A-31 selectively interacts with the p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily.[1][9] It modulates p75NTR signaling to promote neuronal survival and inhibit apoptotic pathways.[1] Unlike neurotrophins, LM11A-31 does not bind to Trk receptors, which is significant as TrkA activation is associated with pain signaling.[9]
References
- 1. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 2. Promising Alzheimer's Drug LM11A-31 Targets Synaptic Resilience with Encouraging Safety Results - Geriatric House Call Dentistry [geriatrichousecalldentistry.com]
- 3. mdpi.com [mdpi.com]
- 4. A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. alzheimers.gov [alzheimers.gov]
- 8. news-medical.net [news-medical.net]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational compound (Rac)-LM11A-31 and the established antiretroviral drug darunavir in preclinical HIV models. The data presented herein is derived from in vitro studies on HIV-1 infected macrophages, offering insights into their respective mechanisms of action, anti-viral efficacy, and impact on inflammatory responses.
Executive Summary
Darunavir, a potent HIV-1 protease inhibitor, is a cornerstone of highly active antiretroviral therapy (HAART). It effectively suppresses viral replication by preventing the maturation of new, infectious virions.[1][2] In contrast, (Rac)-LM11A-31 is a modulator of the p75 neurotrophin receptor (p75NTR) with the ability to cross the blood-brain barrier.[3][4] Recent studies have demonstrated its novel anti-HIV and anti-inflammatory properties. This guide presents a side-by-side comparison of these two compounds, highlighting their differential effects on HIV-1 replication and host cell responses.
Data Presentation
The following tables summarize the quantitative data from a comparative study of (Rac)-LM11A-31 and darunavir in a chronically HIV-1-infected human monocytic cell line (U1 macrophages).
Table 1: Comparative Efficacy in HIV-1 Replication Suppression
| Compound | Concentration | Mean HIV-1 p24 Reduction (%) | p-value |
| (Rac)-LM11A-31 | 100 nM | 45 | < 0.05 |
| Darunavir | 5.5 µM | 50 | < 0.05 |
Data extracted from a study by Mirzahosseini et al. (2024), which demonstrated that the HIV-1 suppression by LM11A-31 was comparable to that of darunavir.[3]
Table 2: Comparative Cytotoxicity Profile
| Compound | Concentration | Mean LDH Release Reduction (%) | p-value |
| (Rac)-LM11A-31 | 100 nM | Significant | < 0.05 |
| Darunavir | 5.5 µM | Significant | < 0.05 |
Both compounds significantly reduced cytotoxicity in HIV-1 infected U1 macrophages at the tested concentrations, as reported by Mirzahosseini et al. (2024).[3]
Table 3: Comparative Impact on Pro-inflammatory Cytokine and Chemokine Secretion
| Target | (Rac)-LM11A-31 (100 nM) | Darunavir (5.5 µM) |
| IL-1β | Significant Suppression | Significant Suppression |
| IL-8 | Significant Suppression | Significant Suppression |
| IL-18 | Significant Suppression | Significant Suppression |
| TNF-α | Significant Suppression | Significant Suppression |
| MCP-1 | Significant Suppression | Significant Suppression |
Mirzahosseini et al. (2024) found that both compounds comparably suppressed the secretion of these key pro-inflammatory mediators in HIV-induced macrophages.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Mirzahosseini et al. (2024).
1. Cell Culture
-
Cell Line: U1 cells (a human monocytic cell line chronically infected with HIV-1).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
2. HIV-1 Replication Assay (p24 Antigen ELISA)
-
Objective: To quantify the effect of the compounds on HIV-1 production.
-
Procedure:
-
U1 cells were seeded in 96-well plates.
-
Cells were treated with (Rac)-LM11A-31 (100 nM), darunavir (5.5 µM), or vehicle control.
-
Supernatants were collected at specified time points.
-
The concentration of HIV-1 p24 antigen in the supernatants was measured using a commercially available ELISA kit, following the manufacturer's instructions.
-
Absorbance was read at 450 nm using a microplate reader.
-
3. Cytotoxicity Assay (LDH Assay)
-
Objective: To assess the effect of the compounds on cell viability.
-
Procedure:
-
U1 cells were cultured and treated as described for the replication assay.
-
At the end of the treatment period, the activity of lactate dehydrogenase (LDH) released into the culture medium was measured using a commercial LDH cytotoxicity assay kit.
-
The assay measures the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the amount of LDH released from damaged cells.
-
Absorbance was measured at the appropriate wavelength using a microplate reader.
-
4. Cytokine and Chemokine Measurement
-
Objective: To determine the effect of the compounds on the secretion of pro-inflammatory mediators.
-
Procedure:
-
U1 cell culture supernatants were collected after treatment with the compounds.
-
The concentrations of IL-1β, IL-8, IL-18, TNF-α, and MCP-1 were quantified using a multiplex immunoassay (e.g., Luminex-based assay or multiplex ELISA) according to the manufacturer's protocol.
-
This assay utilizes antibody-coated beads to simultaneously measure multiple analytes in a single sample.
-
Signaling Pathways and Mechanisms of Action
Darunavir: HIV-1 Protease Inhibition
Darunavir's mechanism of action is well-established. As a protease inhibitor, it directly targets and binds to the active site of the HIV-1 protease enzyme.[1][2] This enzyme is crucial for the cleavage of viral polyproteins (Gag-Pol) into functional proteins required for the assembly of mature, infectious virions. By blocking this step, darunavir effectively halts the viral replication cycle.
Caption: Darunavir inhibits HIV-1 protease, blocking viral maturation.
(Rac)-LM11A-31: Modulation of p75NTR and Downstream Inflammatory Pathways
(Rac)-LM11A-31 acts as a modulator of the p75 neurotrophin receptor (p75NTR). In the context of HIV-1 infected macrophages, the binding of HIV-1 proteins (like gp120) to host cell receptors can trigger pro-inflammatory signaling cascades, including the NF-κB and MAP kinase pathways, leading to the production of inflammatory cytokines and enhanced viral replication. LM11A-31, by modulating p75NTR, is thought to interfere with these downstream signaling events, thereby reducing inflammation and suppressing HIV-1 replication.[3][5][6]
Caption: (Rac)-LM11A-31 modulates p75NTR to suppress inflammatory pathways.
Experimental Workflow
The general workflow for the comparative in vitro analysis of (Rac)-LM11A-31 and darunavir is depicted below.
Caption: Workflow for comparing anti-HIV and anti-inflammatory effects.
Conclusion
This comparative guide illustrates that while darunavir acts directly on a viral enzyme, (Rac)-LM11A-31 demonstrates a novel host-directed mechanism by modulating cellular signaling pathways to suppress both HIV-1 replication and inflammation in macrophages. The comparable efficacy of (Rac)-LM11A-31 to the established drug darunavir in these in vitro models, coupled with its ability to cross the blood-brain barrier, suggests its potential as a therapeutic candidate, particularly for addressing the neurological complications of HIV infection. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of (Rac)-LM11A-31.
References
- 1. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 2. Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2’ amide-derivatives: Synthesis, biological evaluation and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LM11A-31, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SEBM | LM11A-31, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages [ebm-journal.org]
- 5. Suppression of HIV-associated Macrophage Activation by a p75 Neurotrophin Receptor Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (Rac)-LM11A-31: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of (Rac)-LM11A-31, ensuring laboratory safety and regulatory compliance.
This document provides detailed procedural information for the proper disposal of (Rac)-LM11A-31, a small molecule modulator of the p75 neurotrophin receptor (p75NTR). The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal practices. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, a conservative approach treating the compound as a potentially hazardous chemical is recommended.
Chemical and Physical Properties of LM11A-31
A summary of the known quantitative data for LM11A-31 is presented below. These properties should be considered when planning for its use and subsequent disposal.
| Property | Value |
| Molecular Formula | C₁₂H₂₅N₃O₂ (base) |
| Molecular Weight | 243.35 g/mol (base)[1] |
| CAS Number | 289475-77-0 (base)[1] |
| Solubility (dihydrochloride) | Soluble to 100 mM in water and DMSO |
| Storage (Powder) | -20°C for 3 years[1] |
| Storage (In Solvent) | -80°C for 1 year[1] |
Step-by-Step Disposal Procedure for (Rac)-LM11A-31
Part 1: Unused or Expired Solid (Rac)-LM11A-31
-
Evaluation : Treat the compound as a chemical waste. Do not dispose of it in the regular trash.
-
Packaging :
-
Ensure the original container is securely sealed.
-
If the original container is compromised, transfer the solid waste to a new, compatible, and clearly labeled container.
-
The label should include "(Rac)-LM11A-31 Solid Waste," the approximate amount, and the date.
-
-
Storage : Store the packaged waste in a designated hazardous waste accumulation area within the laboratory.
-
Disposal Request : Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.
Part 2: Solutions Containing (Rac)-LM11A-31
-
Segregation : Collect all aqueous and solvent-based solutions containing (Rac)-LM11A-31 in a dedicated, leak-proof waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
Container : Use a chemically compatible container (e.g., a high-density polyethylene bottle) for liquid waste.
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical names of all components (including the solvent), their approximate concentrations, and the accumulation start date.
-
Storage : Keep the waste container tightly sealed and store it in a designated satellite accumulation area.
-
Disposal : Arrange for collection by your institution's EHS department.
Part 3: Contaminated Labware and Personal Protective Equipment (PPE)
-
Collection : Place all disposable labware (e.g., pipette tips, centrifuge tubes) and PPE (e.g., gloves) contaminated with (Rac)-LM11A-31 into a designated solid waste container.
-
Packaging : The container should be a sealable bag or a rigid, closable container.
-
Labeling : Label the container as "Solid Waste Contaminated with (Rac)-LM11A-31."
-
Disposal : Dispose of the container through your institution's chemical or hazardous waste stream, as advised by your EHS office.
Caption: Disposal workflow for (Rac)-LM11A-31.
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol outlines a general method for assessing the neuroprotective effects of (Rac)-LM11A-31 against a neurotoxin-induced cell death in a neuronal cell line, a common application for this compound.
Objective: To determine the concentration-dependent neuroprotective effect of (Rac)-LM11A-31.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with supplements (e.g., FBS, penicillin-streptomycin)
-
(Rac)-LM11A-31 stock solution
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or amyloid-beta oligomers)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture neuronal cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of (Rac)-LM11A-31 in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of medium containing the different concentrations of (Rac)-LM11A-31. Include a vehicle control (medium with the same concentration of solvent used for the compound stock, e.g., DMSO).
-
Incubate for 1-2 hours.
-
-
Induction of Neurotoxicity:
-
Prepare the neurotoxin solution in culture medium at a pre-determined toxic concentration.
-
Add a small volume (e.g., 10-20 µL) of the neurotoxin solution to the wells already containing the compound. Include a control group that receives only the neurotoxin without the compound.
-
Also, maintain a set of untreated control wells that receive neither the compound nor the neurotoxin.
-
Incubate for an appropriate time to induce cell death (e.g., 24-48 hours).
-
-
Assessment of Cell Viability:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader at the specified wavelength.
-
-
Data Analysis:
-
Normalize the readings of the treated wells to the untreated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the concentration of (Rac)-LM11A-31 to generate a dose-response curve.
-
Calculate the EC₅₀ value, which is the concentration of the compound that provides 50% protection against the neurotoxin-induced cell death.
-
Signaling Pathway of LM11A-31
(Rac)-LM11A-31 is a modulator of the p75 neurotrophin receptor (p75NTR). This receptor can mediate opposing cellular signals: cell survival or apoptosis (programmed cell death). The outcome depends on the context and the presence of co-receptors. LM11A-31 is designed to selectively promote pro-survival signaling pathways while inhibiting degenerative pathways.[4] For instance, it can block the binding of pro-nerve growth factor (proNGF) to p75NTR, which would otherwise trigger apoptotic signaling.[5]
Caption: LM11A-31 modulates p75NTR signaling.
References
- 1. LM11A-31 | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. sfasu.edu [sfasu.edu]
- 4. p75NTR Modulation by LM11A-31 Counteracts Oxidative Stress and Cholesterol Dysmetabolism in a Rotenone-Induced Cell Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling (Rac)-LM11A-31
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (Rac)-LM11A-31. It includes detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans to ensure a safe laboratory environment.
Chemical and Physical Properties
(Rac)-LM11A-31 is a small molecule ligand of the p75 neurotrophin receptor (p75NTR) and is under investigation for its neuroprotective properties.[1][2] Understanding its physical and chemical characteristics is fundamental to safe handling.
| Property | Value |
| Chemical Name | (2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-pentanamide, dihydrochloride[1][3] |
| Molecular Formula | C₁₂H₂₅N₃O₂ · 2HCl[3] |
| Formula Weight | 316.3 g/mol [3] |
| Appearance | Pale Yellow Powder[4] |
| Solubility | DMSO: 50 mg/mLEthanol: 20 mg/mLPBS (pH 7.2): 10 mg/mL[3] |
| Storage | Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year[5] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling (Rac)-LM11A-31.
| Equipment | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for operations with the potential for aerosol generation. |
This information is based on standard laboratory safety protocols for handling chemical compounds of this nature, as a specific Safety Data Sheet (SDS) for (Rac)-LM11A-31 was not found. An SDS for the hydrochloride salt is available and provides similar recommendations.
Standard Operating Procedure for Handling
The following workflow outlines the standard procedure for the routine handling of (Rac)-LM11A-31 in a laboratory setting. Adherence to these steps is crucial for maintaining a safe and efficient research environment.
Caption: Standard workflow for handling (Rac)-LM11A-31.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure. The following flowchart details the necessary steps for responding to a (Rac)-LM11A-31 spill.
Caption: Logical workflow for a chemical spill of (Rac)-LM11A-31.
Disposal Plan
All waste materials contaminated with (Rac)-LM11A-31, including empty containers, used PPE, and spill cleanup materials, must be treated as chemical waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Disclaimer: This document is intended as a guide and should be supplemented by a thorough review of the Safety Data Sheet (SDS) for LM11A-31 (hydrochloride) and your institution's specific safety protocols. (Rac)-LM11A-31 is for research use only and not for human or veterinary use.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
